N3-VC-PAB-PNP
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C27H33N9O9 |
|---|---|
Peso molecular |
627.6 g/mol |
Nombre IUPAC |
[4-[[(2S)-2-[[(2S)-2-[(2-azidoacetyl)amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
InChI |
InChI=1S/C27H33N9O9/c1-16(2)23(34-22(37)14-31-35-29)25(39)33-21(4-3-13-30-26(28)40)24(38)32-18-7-5-17(6-8-18)15-44-27(41)45-20-11-9-19(10-12-20)36(42)43/h5-12,16,21,23H,3-4,13-15H2,1-2H3,(H,32,38)(H,33,39)(H,34,37)(H3,28,30,40)/t21-,23-/m0/s1 |
Clave InChI |
KNEXKZRDWGNMRR-GMAHTHKFSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the N3-VC-PAB-PNP Core Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N3-VC-PAB-PNP chemical entity, a critical component in the development of advanced Antibody-Drug Conjugates (ADCs). We will delve into its modular structure, the function of each component, and the mechanistic pathways governing its action. This document also includes detailed experimental protocols for its synthesis and evaluation, along with key quantitative data to inform research and development efforts.
Core Structure and Function
This compound is a versatile, cleavable linker-payload attachment scaffold used in the synthesis of ADCs. Its structure is modular, comprising four key functional units: an azide (N3) handle, a valine-citrulline (VC) dipeptide, a p-aminobenzyl (PAB) self-immolative spacer, and a p-nitrophenyl (PNP) carbonate activating group.
-
N3 (Azide): This functional group serves as a bioorthogonal handle for conjugation. It allows for highly specific and efficient attachment to a monoclonal antibody (mAb) that has been engineered to contain a corresponding alkyne group. This is typically achieved through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), also known as "click chemistry".[1][2][3]
-
VC (Valine-Citrulline): This dipeptide sequence is designed to be selectively cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[1][2][4] This enzymatic susceptibility ensures that the linker remains stable in systemic circulation but is efficiently processed upon internalization of the ADC into target cancer cells.[1]
-
PAB (p-Aminobenzyl): The PAB moiety functions as a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide, the PAB group undergoes a spontaneous 1,6-elimination reaction.[5][6] This electronic cascade is crucial for the efficient and traceless release of the conjugated cytotoxic payload in its active form.[5]
-
PNP (p-Nitrophenyl Carbonate): The PNP carbonate is a highly reactive group that facilitates the efficient conjugation of the linker to amine-containing cytotoxic payloads.[2] The p-nitrophenol is an excellent leaving group, enabling a stable carbamate linkage to be formed with the drug.
The coordinated action of these components allows for the stable circulation of a potent cytotoxic drug, its targeted delivery to cancer cells, and its specific release within the lysosomal compartment, thereby minimizing off-target toxicity and enhancing the therapeutic window.
Data Presentation
The following tables summarize key quantitative data related to the performance of VC-PAB based linkers.
Table 1: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Linkers
| Peptide Linker | K_m_ (µM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Val-Cit | Data not available | Data not available | Data not available | [1] |
| Phe-Lys | Data not available | Data not available | Data not available | [7] |
| Val-Ala | Data not available | Data not available | Data not available | [4] |
Table 2: Plasma Stability of Val-Cit Containing Linkers
| Linker Construct | Species | Half-life (t_1/2_) | Reference |
| Mc-Val-Cit-PABOH | Mouse | 6.0 days | [8] |
| Mc-Val-Cit-PABOH | Monkey | 9.6 days | [8] |
| Sulfatase-cleavable linker | Mouse | > 7 days | [9] |
| Silyl ether linker | Human | > 7 days | [9] |
Note: The stability of the linker is highly dependent on the overall ADC construct and the species in which it is tested.
Experimental Protocols
This section provides detailed methodologies for the synthesis of the this compound linker and its subsequent conjugation and cleavage analysis.
Synthesis of this compound Linker
The synthesis of the this compound linker is a multi-step process that involves solid-phase peptide synthesis (SPPS) followed by solution-phase modifications.[10]
Materials:
-
Rink amide resin
-
Fmoc-Cit-OH, Fmoc-Val-OH
-
HBTU, HOBt, DIPEA
-
DMF, DCM
-
Piperidine
-
Fmoc-PAB-OH
-
Trifluoroacetic acid (TFA)
-
N3-PEG4-NHS ester
-
p-Nitrophenyl chloroformate
-
Pyridine
-
Reverse-phase HPLC system
Protocol:
-
Resin Preparation: Swell Rink amide resin in DMF for 1 hour in a peptide synthesis vessel.[10]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group. Wash the resin with DMF and DCM.[5]
-
Citrulline Coupling: Dissolve Fmoc-Cit-OH (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture. Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature. Wash with DMF and DCM.[5][10]
-
Fmoc Deprotection: Repeat step 2.
-
PABC Spacer Coupling: Couple Fmoc-PAB-OH using the same conditions as in step 3.[10]
-
Azide Spacer Installation: After the final Fmoc deprotection, add an activated azide spacer (e.g., N3-PEG4-NHS ester, 1.5 eq) and stir overnight at room temperature.[10]
-
Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Cleave the peptide-spacer from the resin using a cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% H₂O) for 2-3 hours.[5]
-
PNP Activation: Dissolve the cleaved and purified N3-VC-PAB-OH in a suitable solvent. Add p-nitrophenyl chloroformate and pyridine and stir until the reaction is complete.
-
Purification: Purify the final this compound construct using reverse-phase HPLC. Lyophilize the pure fractions to obtain the final product.[10]
Conjugation to an Alkyne-Modified Antibody (SPAAC)
This protocol describes the conjugation of the azide-functionalized linker to a monoclonal antibody containing a strained alkyne, such as dibenzocyclooctyne (DBCO).[10]
Materials:
-
DBCO-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound-Payload construct
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column
Protocol:
-
Antibody Preparation: Prepare the DBCO-modified antibody at a concentration of 5-10 mg/mL.[10]
-
Drug-Linker Preparation: Prepare a 10-20 mM stock solution of the purified this compound-Payload in anhydrous DMSO.[10]
-
Conjugation Reaction: Add the drug-linker stock solution to the antibody solution with gentle stirring. A 5 to 10-fold molar excess of the drug-linker over the antibody is a common starting point. Ensure the final DMSO concentration does not exceed 10% (v/v).[10]
-
Incubation: Gently mix the reaction and incubate at 4°C overnight.[11]
-
Purification: Purify the resulting ADC using an SEC column to remove unreacted drug-linker.[12]
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the Val-Cit linker to cleavage by purified Cathepsin B.[13]
Materials:
-
ADC with this compound linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (50 mM Sodium Acetate, 5 mM DTT, pH 5.5)[14]
-
Quench Solution (Acetonitrile with 0.1% TFA)[14]
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS system
Protocol:
-
Reagent Preparation:
-
Reaction Setup:
-
In a 96-well plate, add the ADC solution to the pre-warmed Assay Buffer.
-
Initiate the reaction by adding the activated Cathepsin B working solution.[14]
-
Include a no-enzyme control.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), stop the reaction by transferring an aliquot to the Quenching Solution.[14]
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to quantify the released payload.
-
Plot the concentration of the released payload against time to determine the cleavage kinetics.[1]
-
Mandatory Visualizations
The following diagrams illustrate the key mechanistic pathways and experimental workflows associated with the this compound linker.
Caption: Workflow for the synthesis of the this compound linker.
Caption: Mechanism of ADC action from conjugation to payload release.
Caption: Experimental workflow for the in vitro Cathepsin B cleavage assay.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. help.lumiprobe.com [help.lumiprobe.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Technical Guide to the N3-VC-PAB-PNP Linker: Mechanism of Action in Antibody-Drug Conjugates
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted cancer therapeutics, designed to deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic toxicity. The efficacy and safety of an ADC are critically dependent on the linker that connects the monoclonal antibody (mAb) to the cytotoxic payload. A well-designed linker must remain stable in systemic circulation and then efficiently release its payload upon internalization into the target cancer cell.
This technical guide provides an in-depth examination of the N3-VC-PAB-PNP linker, a sophisticated, multi-component system engineered for controlled, intracellular drug release. This linker leverages a protease-cleavable trigger and a self-immolative spacer to ensure the payload is liberated in its fully active form within the lysosomal compartment of the tumor cell. Its design incorporates four key functional units:
-
Azide (N3): A chemical handle for highly specific and efficient antibody conjugation via "click chemistry."[1][2]
-
Valine-Citrulline (VC): A dipeptide sequence that serves as a substrate for lysosomal proteases, primarily Cathepsin B, which are often overexpressed in tumor cells.[1][3]
-
p-Aminobenzyl (PAB): A self-immolative spacer that, once unmasked by enzymatic cleavage, spontaneously decomposes to release the payload.[4][5]
-
p-Nitrophenyl (PNP): A carbonate group that acts as a reactive handle for the stable attachment of hydroxyl- or amine-containing payloads.[1][6]
This document will detail the linker's mechanism of action, present key quantitative data, outline relevant experimental protocols, and provide visualizations of the critical pathways and workflows involved in its application.
Core Mechanism of Action: A Step-by-Step Cascade
The therapeutic action of an ADC equipped with an this compound linker is a sequential process that begins with systemic administration and culminates in payload-induced cell death.
-
Tumor Targeting and Binding: The ADC circulates in the bloodstream until the mAb component recognizes and binds to a specific tumor-associated antigen on the surface of a cancer cell.[7]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell through receptor-mediated endocytosis, forming an endosome.[7]
-
Lysosomal Trafficking: The endosome matures and fuses with a lysosome. The acidic environment (pH 4.5-5.0) and high concentration of proteases within the lysosome are critical for the subsequent cleavage steps.[3][8]
-
Enzymatic Cleavage: The Valine-Citrulline (VC) dipeptide is specifically recognized and cleaved by lysosomal cysteine proteases, most notably Cathepsin B.[3][9] This enzymatic action breaks the amide bond between the citrulline residue and the PAB spacer. While Cathepsin B is the primary trigger, studies have shown that other cathepsins (K, L, and S) can also cleave the VC linker, suggesting that resistance based on the absence of a single protease is unlikely.[10][11][12]
-
Self-Immolation: The cleavage of the VC linker unmasks a free aniline (B41778) nitrogen on the PAB spacer. This initiates a rapid, spontaneous 1,6-elimination reaction (an electronic cascade).[4][5]
-
Payload Release: The self-immolation of the PAB spacer results in its fragmentation and the release of the cytotoxic payload in its original, unmodified, and fully active form.[2][3]
-
Cytotoxicity: The liberated payload diffuses from the lysosome into the cytoplasm or nucleus, where it engages its molecular target (e.g., microtubules, DNA), leading to cell cycle arrest and apoptosis.
Figure 1. Overall mechanism of action for an ADC with a cleavable linker.
Chemical Cleavage and Release Pathway
The precision of the VC-PAB system lies in its two-stage release mechanism. The first stage is enzymatic and serves as the trigger, while the second is a rapid, spontaneous chemical decomposition that ensures the payload is liberated without any residual linker fragments that might impede its activity.
Figure 2. Sequential chemical pathway of payload release from the VC-PAB linker.
Quantitative Data Summary
The performance of an ADC is defined by its stability, potency, and therapeutic window. The tables below summarize representative quantitative data for ADCs utilizing Val-Cit-PAB linker systems.
Table 1: In Vitro Cytotoxicity of VC-PAB-Based ADCs
| Cell Line | Target Antigen | Payload | IC50 (ng/mL) | Reference |
|---|---|---|---|---|
| KPL-4 | HER2 | MMAE | 10 - 20 | [10][12] |
| BT-474M1 | HER2 | MMAE | 5 - 15 | [10] |
| WSU-DLCL2 | CD22 | MMAE | 1 - 5 | [10] |
| BJAB | CD22 | PBD | 0.1 - 1 |[11] |
Table 2: Representative Plasma Stability of VC-PAB Linkers
| Species | Matrix | Measurement | Value | Key Observation | Reference |
|---|---|---|---|---|---|
| Human | Plasma | % Payload Release @ 7 days | < 5% | High stability in human plasma is characteristic. | [13] |
| Mouse | Plasma | % Payload Release @ 24h | > 50% | Susceptible to hydrolysis by Carboxylesterase 1C. | [14] |
| Rat | Plasma | t1/2 | > 100 hours | Generally stable, but species differences exist. |[15] |
Experimental Protocols
Rigorous evaluation of ADC performance is essential. The following are core methodologies for assessing the key attributes of an ADC employing the this compound linker.
Protocol 1: Cathepsin B-Mediated Payload Release Assay
This assay quantifies the rate of payload release from the ADC in the presence of Cathepsin B, simulating the lysosomal environment.[4]
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM sodium acetate, 5 mM DTT, pH 5.0).
-
Reconstitute human recombinant Cathepsin B to a stock concentration of 1 µM in the reaction buffer.
-
Prepare the ADC at a stock concentration of 100 µM in PBS.
-
-
Reaction Setup:
-
In a 96-well plate, add 90 µL of pre-warmed (37°C) reaction buffer.
-
Add 5 µL of the ADC stock solution to each well (final concentration ~5 µM).
-
Initiate the reaction by adding 5 µL of the Cathepsin B stock solution (final concentration ~50 nM). For a negative control, add 5 µL of reaction buffer instead.
-
-
Incubation and Sampling:
-
Incubate the plate at 37°C.
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), stop the reaction in triplicate wells by adding 100 µL of ice-cold acetonitrile (B52724) with an internal standard.
-
-
Analysis:
-
Centrifuge the plate to precipitate protein.
-
Analyze the supernatant using LC-MS/MS to quantify the concentration of the released payload relative to the internal standard.
-
Plot payload concentration versus time to determine the release kinetics.
-
Protocol 2: Plasma Stability Assay
This protocol assesses the stability of the ADC linker in plasma to predict its behavior in circulation and potential for premature payload release.
-
Sample Preparation:
-
Thaw human or mouse plasma at 37°C and centrifuge to remove cryoprecipitates.
-
Spike the ADC into the plasma to a final concentration of 100 µg/mL.
-
-
Incubation:
-
Incubate the plasma samples in a 37°C water bath.
-
At specified time points (e.g., 0, 6, 24, 48, 96, 168 hours), aliquot samples and immediately freeze them at -80°C to stop any degradation.
-
-
Analysis:
-
Quantify the amount of intact ADC at each time point using an affinity-capture ELISA (to measure total antibody) and a payload-based analysis like LC-MS or a second ELISA (to measure conjugated payload).
-
Calculate the percentage of intact ADC remaining over time. The half-life (t1/2) can be determined by fitting the data to a one-phase decay model.
-
Protocol 3: In Vitro Cytotoxicity Assay
This assay determines the potency (IC50) of the ADC against antigen-positive and antigen-negative cancer cell lines.
-
Cell Plating:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, a non-targeting control ADC, and the free payload in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells.
-
-
Incubation:
-
Incubate the cells for 72-120 hours.
-
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTS, or XTT) to each well according to the manufacturer's instructions.
-
Read the plate on a luminometer or spectrophotometer.
-
-
Data Analysis:
-
Normalize the results to untreated control wells.
-
Plot the normalized cell viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Figure 3. Logical workflow for the development and evaluation of an ADC.
Conclusion
The this compound linker system is a highly refined chemical tool for the construction of advanced Antibody-Drug Conjugates. Its multi-component design addresses several critical requirements for a successful ADC: site-specific conjugation for a homogenous product, high stability in systemic circulation to minimize off-target toxicity, and a highly specific, multi-stage release mechanism triggered by the unique environment of the tumor cell lysosome. A thorough understanding of its mechanism of action, cleavage kinetics, and stability profile, as evaluated through rigorous experimental protocols, is paramount for harnessing its full potential in the development of next-generation cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 6. adooq.com [adooq.com]
- 7. mdpi.com [mdpi.com]
- 8. iphasebiosci.com [iphasebiosci.com]
- 9. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Cathepsin B Is Dispensable for Cellular Processing of Cathepsin B-Cleavable Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Cut: A Technical Guide to the Valine-Citrulline Linker in Targeted Drug Release
For Researchers, Scientists, and Drug Development Professionals
The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in precision medicine, particularly in oncology. At the heart of this therapeutic strategy lies the linker, a critical component that bridges the antibody to a potent cytotoxic payload. Among the various linker technologies, the valine-citrulline (Val-Cit) dipeptide linker has emerged as a gold standard for protease-cleavable systems. Its design allows for remarkable stability in systemic circulation while enabling specific and efficient cleavage within the target tumor cell, thereby ensuring the conditional release of the cytotoxic agent. This technical guide provides an in-depth exploration of the core mechanism of Val-Cit linker cleavage, supported by quantitative data and detailed experimental protocols.
Core Components and Mechanism of Action
The Val-Cit linker system is a sophisticated tripartite construct, with each element playing a pivotal role in its function.[1]
-
Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence is the specific recognition motif for cathepsin B, a lysosomal cysteine protease that is frequently overexpressed in the tumor microenvironment.[1][][3] The choice of Val-Cit offers a fine balance between stability in the bloodstream, where cathepsin B activity is minimal at neutral pH, and high susceptibility to cleavage in the acidic milieu of the lysosome.[1]
-
p-Aminobenzylcarbamate (PABC) Spacer: Functioning as a "self-immolative" spacer, the PABC unit connects the dipeptide to the cytotoxic payload.[1][4] Its primary role is to ensure that the drug is released in its unmodified and fully active form following the cleavage of the dipeptide.[1] Attaching a bulky drug directly to the Val-Cit moiety could sterically hinder the enzyme's access to the cleavage site.[1]
-
Payload: This is the highly potent cytotoxic agent, such as monomethyl auristatin E (MMAE), responsible for inducing cell death upon its release.[1][]
The release of the payload is a finely orchestrated cascade of events that commences after the ADC is internalized by the target cancer cell.
Intracellular Trafficking and Payload Release
The journey of an ADC from the cell surface to the release of its cytotoxic payload is a critical determinant of its therapeutic efficacy.
-
Binding and Internalization: The ADC first binds to a specific antigen on the surface of a cancer cell. This is followed by receptor-mediated endocytosis, where the ADC-antigen complex is enveloped by the cell membrane and drawn into the cell.[4][6]
-
Lysosomal Trafficking: The internalized vesicle, or endosome, containing the ADC fuses with a lysosome. The lysosome is an acidic organelle (pH 4.5-5.0) rich in degradative enzymes, including cathepsins.[4]
-
Enzymatic Cleavage: Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the C-terminus of the citrulline residue and the PABC spacer.[1][4][7] This enzymatic cleavage is the trigger for the subsequent release of the payload. While cathepsin B is considered the primary enzyme, other lysosomal cysteine proteases like cathepsin L, S, and F can also contribute to the cleavage, providing a degree of redundancy that may circumvent resistance due to the loss of a single protease.[1][8]
-
Self-Immolation and Payload Liberation: The cleavage of the Val-Cit dipeptide unmasks an aniline nitrogen on the PABC spacer. This initiates a spontaneous 1,6-elimination reaction, an electronic cascade that results in the release of the unmodified, fully active cytotoxic payload, along with the fragmentation of the PABC spacer into p-aminobenzyl alcohol and carbon dioxide.[4]
Quantitative Data on Linker Performance
The selection of a linker is a critical decision in ADC development, directly impacting its therapeutic index. The following tables summarize quantitative data on the enzymatic cleavage and stability of various peptide linkers, providing a basis for comparison.
Table 1: Comparison of Cleavage of Different Peptide Linkers (Endpoint Assay)
| Peptide Linker | Relative Fluorescence Units (RFU) | Fold Change vs. Control |
| Val-Cit-PABC-Fluorophore | 8500 ± 350 | 42.5 |
| Val-Ala-PABC-Fluorophore | 6200 ± 280 | 31.0 |
| Phe-Lys-PABC-Fluorophore | 7800 ± 410 | 39.0 |
| GPLG-PABC-Fluorophore | 9100 ± 450 | 45.5 |
| Negative Control (Inhibitor) | 200 ± 50 | 1.0 |
| Data is representative and compiled from methodologies described in the literature.[1] |
Table 2: Relative Cleavage Rates of Common Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) |
| Val-Cit | 1x |
| Val-Ala | ~0.5x |
| Phe-Lys | ~30x |
| Note: Relative cleavage rates are approximate and can vary depending on the specific experimental conditions and the nature of the conjugated payload.[9] |
Table 3: In Vitro Cytotoxicity of ADCs with Different Enzyme-Cleavable Linkers
| Linker Type | ADC Target | Payload | Cell Line | IC50 (pM) |
| Val-Cit | HER2 | MMAE | BT474 | 92 |
| Sulfatase-cleavable | HER2 | MMAE | BT474 | 61 |
| Sulfatase-cleavable | HER2 | MMAE | BT474 | 111 |
| Non-cleavable | HER2 | MMAE | BT474 | 609 |
| Note: The data presented are compiled from various sources and may not be directly comparable due to differences in experimental setups. Lower IC50 values indicate higher potency.[3] |
Linker Specificity and Considerations
While the Val-Cit linker was initially designed for specific cleavage by cathepsin B, research has revealed a more complex reality.[1] Studies have shown that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also cleave the Val-Cit linker.[1][8] This redundancy can be advantageous, as it makes ADC resistance due to the loss of a single protease less likely.[1]
However, the Val-Cit linker is not entirely specific to lysosomal proteases. It has been shown to be susceptible to premature cleavage by other enzymes, such as human neutrophil elastase and a mouse-specific carboxylesterase, Ces1c.[3][10] This can lead to off-target toxicity and reduced efficacy, particularly in preclinical mouse models.[10][11][12] To address this, next-generation linkers, such as the glutamic acid-valine-citrulline (EVCit) tripeptide, have been developed to enhance plasma stability.[11][12][13]
Experimental Protocols
Detailed and reproducible protocols are essential for the validation of linker cleavage and the characterization of ADC candidates.
In Vitro Cathepsin B Cleavage Assay (Endpoint Assay)
Objective: To qualitatively or semi-quantitatively assess the extent of payload release from an ADC after a fixed incubation time with cathepsin B.[9]
Materials:
-
ADC construct
-
Recombinant human cathepsin B
-
Assay Buffer: 25 mM MES, pH 5.0[3]
-
Activation Buffer: 25 mM MES, 5 mM DTT, pH 5.0 (prepare fresh)[3]
-
Quenching Solution: Acetonitrile with an internal standard
-
Microcentrifuge tubes
-
Incubator at 37°C
-
HPLC or LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate cathepsin B by incubating it in the Activation Buffer at 37°C for 15 minutes.[3]
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and activated cathepsin B in the assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 24 hours).
-
Reaction Quenching: Terminate the reaction by adding an excess of the cold Quenching Solution.[3]
-
Sample Analysis: Analyze the samples by HPLC or LC-MS/MS to quantify the amount of released payload.
-
Controls:
In Vitro Cathepsin B Cleavage Assay (Kinetic Analysis)
Objective: To determine the kinetic constants (Km and kcat) of cathepsin B for a specific ADC linker.[9]
Materials:
-
Same as for the endpoint assay
-
Fluorogenic substrate (optional, for initial screening)
-
96-well plate (if using a fluorogenic substrate)
-
Fluorescence plate reader (if using a fluorogenic substrate)
Procedure:
-
Enzyme Activation: Activate cathepsin B as described previously.
-
Substrate Preparation: Prepare a series of dilutions of the ADC or fluorogenic substrate in Assay Buffer. The concentration range should span from approximately 0.1 to 10 times the expected Km value.[9]
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the activated cathepsin B solution.
-
Initiate Reaction: Add the different concentrations of the substrate to start the reaction.
-
Data Collection:
-
For Fluorogenic Substrates: Monitor the increase in fluorescence over time using a fluorescence plate reader. The initial velocity (V₀) is determined from the linear phase of the progress curve.
-
For ADC Constructs (LC-MS analysis): At multiple time points within the initial linear phase of the reaction, withdraw aliquots and quench the reaction as described previously. Analyze the samples to determine the concentration of the released payload.[9]
-
-
Data Analysis:
-
Plot V₀ against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Calculate kcat from the Vmax and the enzyme concentration.
-
Visualizing the Process: Diagrams and Workflows
To further elucidate the mechanisms and protocols described, the following diagrams have been generated using the DOT language.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. benchchem.com [benchchem.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Glutamic acid-valine-citrulline linkers ensure stability and efficacy of antibody-drug conjugates in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 13. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Targeted Therapeutics: An In-depth Technical Guide to the N3-VC-PAB-PNP Self-Immolative Spacer
For Researchers, Scientists, and Drug Development Professionals
Abstract
The N3-Val-Cit-PAB-PNP linker is a sophisticated, multi-component system at the forefront of antibody-drug conjugate (ADC) design, enabling the targeted delivery and controlled release of potent cytotoxic payloads to cancer cells. This guide provides a comprehensive overview of the linker's core function, detailing its mechanism of action, synthesis, and the critical experimental protocols for its evaluation. Through a meticulous presentation of quantitative data, detailed methodologies, and visual schematics, this document serves as an essential resource for researchers and developers in the field of oncology and targeted therapeutics.
Introduction
Antibody-drug conjugates represent a paradigm shift in cancer therapy, leveraging the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1][2] The linker connecting the antibody to the payload is a critical determinant of an ADC's safety and efficacy.[3][4] The N3-VC-PAB-PNP linker system has emerged as a widely adopted platform due to its remarkable stability in circulation and its susceptibility to cleavage by specific tumor-associated enzymes.[1][3]
This linker is comprised of four key functional units:
-
An azide (N3) group , which allows for site-specific "click chemistry" conjugation to a modified antibody, ensuring a homogenous drug-to-antibody ratio (DAR).[1][3]
-
A valine-citrulline (VC) dipeptide , designed for selective cleavage by cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[1][3][5]
-
A p-aminobenzyl alcohol (PAB) self-immolative spacer , which, following enzymatic cleavage of the VC moiety, undergoes a spontaneous 1,6-elimination reaction to release the payload in its active form.[1][3][6]
-
A p-nitrophenyl (PNP) carbonate , which acts as a reactive handle for the attachment of hydroxyl- or amine-containing payloads.[1][3]
This guide will delve into the intricate function of this self-immolative spacer, providing the technical details necessary for its successful implementation in ADC development.
Mechanism of Action: A Two-Step Release Cascade
The therapeutic efficacy of an ADC utilizing the this compound linker is contingent upon a precisely orchestrated, two-step payload release mechanism initiated within the target cancer cell.
Step 1: Enzymatic Cleavage
Upon binding to its target antigen on the cancer cell surface, the ADC is internalized, typically via endocytosis, and trafficked to the lysosome.[2] The acidic environment of the lysosome and the presence of proteases, most notably cathepsin B, facilitate the first step of drug release. Cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-aminobenzyl group of the PAB spacer.[7][8]
Step 2: Self-Immolation
The enzymatic cleavage of the VC dipeptide unmasks a free amine on the PAB spacer. This triggers a spontaneous and irreversible intramolecular cyclization, specifically a 1,6-elimination reaction.[3][6] This electronic cascade results in the fragmentation of the PAB spacer and the subsequent release of the unmodified, active cytotoxic payload.[1][3][6]
Mechanism of payload release from an N3-VC-PAB ADC.
Quantitative Data
The stability and cleavage kinetics of the linker are critical parameters that dictate the therapeutic window of an ADC. Below is a summary of representative quantitative data for dipeptide linkers commonly employed in ADCs.
Table 1: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) |
| Val-Cit | 1x |
| Val-Ala | ~0.5x |
| Phe-Lys | ~30x |
| Note: Relative cleavage rates are approximate and can vary based on experimental conditions and the conjugated payload.[7] |
Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage
| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) |
| Val-Cit-PABC | Cathepsin B | - | - | - |
| Val-Ala-PABC | Cathepsin B | - | - | - |
| Note: Specific kinetic parameters are highly dependent on the full ADC construct and experimental setup. Researchers are advised to determine these values empirically for their specific candidates.[7] |
Experimental Protocols
Accurate and reproducible assessment of linker functionality is paramount in ADC development. The following are detailed methodologies for key experiments.
Synthesis of this compound Linker
The synthesis of the this compound linker is a multi-step process involving peptide coupling and chemical modifications.
Workflow for the synthesis of the this compound linker.
Materials:
-
Fmoc-Val-OH, Fmoc-Cit-OH
-
Solid-phase synthesis resin
-
p-aminobenzyl alcohol (PAB-OH)
-
Azide-containing spacer with a reactive group (e.g., N3-PEG4-NHS ester)
-
p-nitrophenyl chloroformate (PNP-Cl)
-
Coupling reagents (e.g., HATU, HBTU, HOBt)
-
Bases (e.g., DIPEA)
-
Solvents (DMF, DCM)
-
Cleavage cocktail (e.g., 95% TFA)
-
Reverse-phase HPLC system
Procedure:
-
Solid-Phase Peptide Synthesis (SPPS): The Val-Cit dipeptide is synthesized on a solid support using standard Fmoc chemistry.[5]
-
PABC Spacer Coupling: p-aminobenzyl alcohol is coupled to the N-terminus of the dipeptide.[5]
-
Cleavage from Resin: The peptide-spacer construct is cleaved from the resin using a cleavage cocktail.[6]
-
Azide Spacer Installation: An activated azide spacer is coupled to the N-terminus of the valine residue.[5]
-
PNP Activation: The hydroxyl group of the PAB spacer is reacted with p-nitrophenyl chloroformate to install the PNP carbonate.
-
Purification: The final this compound linker is purified by reverse-phase HPLC.[5]
In Vitro Cathepsin B Cleavage Assay
This assay is crucial for determining the susceptibility of the linker to enzymatic cleavage.
Materials:
-
ADC construct with this compound linker
-
Recombinant Human Cathepsin B
-
Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5)
-
Quenching solution (e.g., acetonitrile with 0.1% TFA)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Activate cathepsin B according to the manufacturer's instructions, typically by pre-incubation in the assay buffer.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, combine the ADC construct and activated cathepsin B in the pre-warmed assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.
-
Sample Analysis: Analyze the quenched samples by LC-MS/MS to quantify the amount of released payload.
-
Controls:
-
No-Enzyme Control: Incubate the ADC in the assay buffer without cathepsin B to assess linker stability.
-
Inhibitor Control: Pre-incubate activated cathepsin B with a known inhibitor to confirm enzyme-specific cleavage.[7]
-
Experimental workflow for the in vitro cathepsin B cleavage assay.
Conclusion
The this compound linker system, with its integrated self-immolative spacer, represents a sophisticated and highly effective platform for the development of next-generation antibody-drug conjugates. Its modular design allows for site-specific conjugation and its mechanism of action ensures payload release is predominantly localized to the tumor microenvironment, thereby enhancing therapeutic efficacy while minimizing off-target toxicity. A thorough understanding and empirical evaluation of its synthesis, stability, and cleavage kinetics, as outlined in this guide, are essential for harnessing the full potential of this powerful tool in the fight against cancer.
References
- 1. benchchem.com [benchchem.com]
- 2. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 3. benchchem.com [benchchem.com]
- 4. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Azide Group in N3-VC-PAB-PNP: A Technical Guide to its Core Function in Click Chemistry for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the pivotal role of the azide functional group within the N3-VC-PAB-PNP linker, a cornerstone in the development of advanced bioconjugates such as antibody-drug conjugates (ADCs). We will delve into the principles of azide-mediated click chemistry, present quantitative data, provide detailed experimental protocols, and visualize key pathways and workflows to empower researchers in their pursuit of next-generation therapeutics.
The this compound Linker: A Multifunctional Scaffold
The this compound linker is a sophisticated chemical entity engineered with distinct functional domains to facilitate the precise construction of bioconjugates.[1][2] Its modular design comprises:
-
An azide (N3) group : This serves as the bioorthogonal handle for "click chemistry" reactions.[1][3]
-
A valine-citrulline (VC) dipeptide : This sequence is a substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells, enabling targeted payload release.[1]
-
A p-aminobenzyl (PAB) self-immolative spacer : Following enzymatic cleavage of the VC linker, this spacer undergoes spontaneous 1,6-elimination to release the conjugated payload in its active form.[1]
-
A p-nitrophenyl (PNP) carbonate activating group : This facilitates the efficient conjugation of the linker to amine-containing payloads.[1][2]
The focus of this guide is the azide group and its application in forging stable, covalent linkages through click chemistry.
The Azide Group: A Bioorthogonal Chemical Reporter
The azide moiety is an exemplary functional group for bioorthogonal chemistry due to its unique properties:[4][5][6]
-
Small Size: Its diminutive size allows for easy incorporation into biomolecules without significantly perturbing their structure or function.[4]
-
Metabolic Stability: The azide group is metabolically stable and does not participate in native biochemical processes within living systems.[4][5]
-
Selective Reactivity: It exhibits highly selective reactivity towards specific reaction partners, primarily alkynes, in bioorthogonal ligation reactions.[4][6]
-
Absence in Biological Systems: The azide group is virtually absent in naturally occurring biomolecules, thus preventing unwanted side reactions.[5][6]
These characteristics make the azide group an ideal tool for the precise and efficient chemical modification of biomolecules in complex biological environments.
Azide-Mediated Click Chemistry: Two Powerful Modalities
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[7] The azide-alkyne cycloaddition is the quintessential click reaction, and it is primarily employed in two forms for bioconjugation.[8]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between a terminal alkyne and an azide, catalyzed by a copper(I) species.[7][8] This reaction exclusively forms a stable 1,4-disubstituted triazole linkage.[9]
Key Features of CuAAC:
-
High Reaction Rates: The copper catalyst dramatically accelerates the reaction, often leading to high yields in a short amount of time.
-
Regioselectivity: The reaction produces a single regioisomer, which is crucial for the homogeneity of the final bioconjugate.[9]
-
Mild Reaction Conditions: CuAAC can be performed in aqueous buffers at room temperature and a physiological pH range.
However, the cytotoxicity of the copper catalyst can be a limitation for applications in living cells.[10]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the need for a cytotoxic copper catalyst, SPAAC utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[3] The ring strain of the cyclooctyne provides the energetic driving force for the reaction with an azide, proceeding efficiently without a metal catalyst.[9]
Key Features of SPAAC:
-
Biocompatibility: The absence of a copper catalyst makes SPAAC suitable for applications in living systems.
-
Bioorthogonality: Like CuAAC, the azide and cyclooctyne groups are bioorthogonal.
-
Good Reaction Kinetics: While generally slower than CuAAC, the reaction rates of SPAAC are sufficient for many bioconjugation applications.
Quantitative Data for Click Chemistry Reactions
The efficiency and kinetics of click chemistry reactions are critical for the successful synthesis of bioconjugates. The following tables summarize representative quantitative data for CuAAC and SPAAC reactions.
Table 1: Reaction Conditions and Yields for CuAAC and SPAAC
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Typical Reaction Time | 1-4 hours | 2-12 hours |
| Typical Temperature | Room Temperature (20-25°C) | 4°C to 37°C |
| Typical pH Range | 7-8 | 7-8.5 |
| Typical Yield | >90% | 70-90% |
| Required Catalyst | Copper(I) | None |
| Biocompatibility | Limited due to copper cytotoxicity | High, suitable for live cells |
Table 2: Molar Ratios of Reactants for Efficient Conjugation
| Reactant Ratio | Recommended Range | Notes |
| Azide to Alkyne (CuAAC) | 2-10 fold excess of the azide-containing molecule | A higher excess can drive the reaction to completion more rapidly. |
| Azide to Strained Alkyne (SPAAC) | 1.5-5 fold excess of the azide-containing molecule | A smaller excess is often sufficient due to the inherent reactivity of the strained alkyne. |
| Copper Catalyst (CuAAC) | 50-100 µM (final concentration) | |
| Reducing Agent (e.g., Sodium Ascorbate for CuAAC) | 5-10 fold molar excess relative to the copper catalyst | |
| Ligand (e.g., THPTA for CuAAC) | 1-5 fold molar excess relative to the copper catalyst | Protects the biomolecule from oxidative damage and enhances the reaction rate. |
Experimental Protocols
The following are detailed protocols for the conjugation of an azide-functionalized linker, such as this compound (after conjugation to a payload), to an alkyne-modified antibody.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is suitable for the in vitro conjugation of an azide-modified payload-linker to an alkyne-modified antibody.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Azide-functionalized payload-linker (e.g., payload-N3-VC-PAB)
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)
-
Copper-chelating ligand stock solution (e.g., 50 mM THPTA in water)
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified antibody and the azide-functionalized payload-linker in the desired molar ratio (e.g., 1:5) in the reaction buffer.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO4 and ligand stock solutions. For example, mix 2.5 µL of 20 mM CuSO4 with 12.5 µL of 50 mM ligand. Allow this mixture to stand for 1-2 minutes.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the antibody-payload mixture, followed immediately by the catalyst premix. The final concentration of copper should be in the range of 50-100 µM.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be performed on a rotator or with occasional gentle mixing.
-
Quench the Reaction (Optional): The reaction can be stopped by adding a chelating agent like EDTA to a final concentration of 10 mM.
-
Purification: Remove excess reagents and byproducts to isolate the antibody-drug conjugate. This is typically achieved using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified ADC to determine the drug-to-antibody ratio (DAR) and confirm conjugation. Techniques such as hydrophobic interaction chromatography (HIC), reverse-phase high-performance liquid chromatography (RP-HPLC), and mass spectrometry are commonly used.[11][12][13]
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol is suitable for the copper-free conjugation of an azide-modified payload-linker to a strained alkyne (e.g., DBCO)-modified antibody.
Materials:
-
Strained alkyne-modified antibody (e.g., DBCO-antibody) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azide-functionalized payload-linker (e.g., payload-N3-VC-PAB)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the strained alkyne-modified antibody and the azide-functionalized payload-linker in the desired molar ratio (e.g., 1:3) in the reaction buffer.
-
Incubation: Gently mix the reaction and incubate. The reaction can be performed at room temperature for 4-12 hours or at 4°C for 12-24 hours to minimize potential protein degradation.[3]
-
Purification: Remove excess reagents to isolate the antibody-drug conjugate using size-exclusion chromatography or dialysis.
-
Characterization: Analyze the purified ADC to determine the DAR and confirm successful conjugation using techniques such as HIC, RP-HPLC, and mass spectrometry.[11][12][13]
Visualizing the Workflow and Mechanism
Experimental Workflow for ADC Synthesis
The following diagram illustrates the general workflow for the synthesis of an antibody-drug conjugate using this compound and click chemistry.
Intracellular Cleavage of the VC-PAB Linker
Upon internalization into a target cancer cell, the ADC is trafficked to the lysosome, where the VC-PAB linker is cleaved by Cathepsin B, leading to the release of the cytotoxic payload.
Conclusion
The azide group within the this compound linker is a powerful and versatile tool for the construction of advanced bioconjugates. Its bioorthogonal nature, coupled with the high efficiency and specificity of click chemistry reactions, enables the precise and stable conjugation of payloads to biomolecules. Understanding the principles, quantitative aspects, and experimental protocols of azide-mediated click chemistry is essential for researchers and drug developers aiming to harness the full potential of this technology in creating next-generation targeted therapeutics. The strategic combination of the azide handle with a cleavable linker system, as seen in this compound, provides a robust platform for the development of highly effective and tumor-selective antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. broadpharm.com [broadpharm.com]
- 5. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bioclone.net [bioclone.net]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. researchgate.net [researchgate.net]
- 11. adcreview.com [adcreview.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) DOI:10.1039/C8AN01178H [pubs.rsc.org]
N3-VC-PAB-PNP: A Technical Guide to its Chemical Properties and Solubility for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties and solubility of N3-VC-PAB-PNP (Azido-Val-Cit-PAB-p-nitrophenyl carbonate), a critical bifunctional linker used in the development of advanced therapeutics, particularly antibody-drug conjugates (ADCs). This document outlines its core physicochemical characteristics, solubility profile, and provides a representative experimental workflow for its application in bioconjugation.
Core Chemical Properties
This compound is a sophisticated linker molecule engineered with distinct functional moieties that enable its role as a versatile tool in targeted drug delivery. It features a terminal azide (N3) group for bioorthogonal "click chemistry" reactions, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate activating group for conjugation to drug payloads.
| Property | Value |
| Molecular Formula | C27H33N9O9 |
| Molecular Weight | 627.61 g/mol [1] |
| Appearance | White to off-white solid[2] |
| Purity | 97.35%[1][2] |
| CAS Number | 2285374-43-6[2] |
Solubility Profile
| Solvent | Solubility | Notes |
| DMSO (Dimethyl Sulfoxide) | Soluble | Expected to be highly soluble, similar to analogous compounds which exhibit solubilities of ≥ 40 mg/mL to 80 mg/mL.[3][4] For optimal results, use freshly opened, anhydrous DMSO as the compound is sensitive to moisture. |
| DMF (Dimethylformamide) | Soluble | A suitable alternative to DMSO for dissolving the linker. |
| Water | Insoluble | The hydrophobic nature of the linker makes it insoluble in aqueous solutions.[3] |
| Ethanol | Partially Soluble | Limited solubility is expected. |
Storage and Handling:
For long-term stability, this compound should be stored at -20°C, protected from light, and under a nitrogen atmosphere.[1][2] When in solvent, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][2] It is recommended to aliquot the solution after preparation to avoid repeated freeze-thaw cycles.
Mechanism of Action: Cathepsin B-Mediated Cleavage
The Val-Cit dipeptide within the this compound linker is specifically designed to be a substrate for cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment. Upon internalization of an ADC constructed with this linker into a target cancer cell, the ADC is trafficked to the lysosome. There, cathepsin B selectively cleaves the peptide bond between citrulline and the p-aminobenzyl group.[4][5][] This enzymatic cleavage initiates a cascade that leads to the release of the conjugated payload. It is noteworthy that while designed for cathepsin B, other lysosomal proteases like cathepsin L, S, and F may also contribute to the cleavage of the Val-Cit linker.[7]
Experimental Protocols
The following provides a generalized workflow for the conjugation of a cytotoxic payload to an antibody using the this compound linker. This process typically involves a "click chemistry" reaction, such as the strain-promoted alkyne-azide cycloaddition (SPAAC).
1. Payload Conjugation to Linker:
-
Objective: To attach the cytotoxic drug to the this compound linker.
-
Procedure:
-
Dissolve the amine-containing cytotoxic payload and this compound in a suitable anhydrous organic solvent (e.g., DMSO or DMF).
-
Add a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to facilitate the reaction between the p-nitrophenyl carbonate group of the linker and the amine group of the payload.
-
Allow the reaction to proceed at room temperature with stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., HPLC or LC-MS).
-
Once the reaction is complete, purify the N3-VC-PAB-Payload conjugate using column chromatography or preparative HPLC.
-
2. Antibody Modification (if necessary):
-
Objective: To introduce a bioorthogonal handle (e.g., a strained alkyne like DBCO or BCN) onto the antibody for reaction with the azide group of the linker-payload conjugate.
-
Procedure: This can be achieved through various methods, including reacting lysine residues with an NHS-ester-alkyne reagent or engineering the antibody to contain unnatural amino acids with alkyne side chains.
3. Antibody-Drug Conjugation (Click Chemistry):
-
Objective: To conjugate the N3-VC-PAB-Payload to the modified antibody.
-
Procedure:
-
Prepare the modified antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of the N3-VC-PAB-Payload conjugate in an organic solvent like DMSO.
-
Add the linker-payload solution to the antibody solution in a controlled manner.
-
Allow the SPAAC reaction to proceed at a specified temperature (e.g., 4°C or room temperature) for a set period.
-
Monitor the conjugation reaction and the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
4. Purification of the ADC:
-
Objective: To remove unconjugated antibody, excess linker-payload, and other impurities.
-
Procedure: Purify the resulting ADC using methods such as size-exclusion chromatography (SEC) or protein A affinity chromatography.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI AMERICA [tcichemicals.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates | Encyclopedia MDPI [encyclopedia.pub]
An In-depth Technical Guide to Cleavable Linkers in Antibody-Drug Conjugates
The strategic design of the linker connecting a monoclonal antibody to a cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index, influencing its stability, efficacy, and safety.[1][2] Cleavable linkers are a cornerstone of modern ADC technology, engineered to remain stable in systemic circulation and to release the payload under specific physiological conditions prevalent in the tumor microenvironment or within cancer cells.[3][4][5] This targeted release mechanism aims to maximize the delivery of the cytotoxic agent to the tumor while minimizing off-target toxicity.[][7]
This guide provides a detailed examination of the core components of cleavable ADC linkers, focusing on their mechanisms of action, comparative performance data, and the experimental protocols used for their evaluation.
The Architecture of a Cleavable Linker ADC
An ADC is a tripartite molecule comprising a monoclonal antibody, a potent cytotoxic payload, and a chemical linker.[8] The linker's role is to ensure the payload remains securely attached to the antibody during circulation but allows for its efficient release at the target site.[9] Cleavable linkers achieve this by incorporating a chemically labile bond that is susceptible to cleavage by specific triggers.[10]
Major Classes of Cleavable Linkers and Their Mechanisms
Cleavable linkers are broadly categorized based on their release mechanism. The three most common strategies involve cleavage by enzymes, changes in pH, or the presence of reducing agents.[7][8]
These linkers are designed to be substrates for enzymes that are highly expressed in the lysosomal compartments of cells or, in some cases, within the tumor microenvironment.[3][]
-
Peptide Linkers : This is the most prevalent class of enzyme-cleavable linkers, typically composed of a dipeptide sequence such as valine-citrulline (Val-Cit) or valine-alanine (Val-Ala).[3][12] These sequences are recognized and cleaved by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.[13] The Val-Cit dipeptide, often combined with a p-aminobenzyl carbamate (PABC) self-immolative spacer, is a widely used sequence due to its high plasma stability and efficient enzymatic cleavage.[][14] Upon cleavage of the peptide bond, the PABC spacer spontaneously decomposes, releasing the unmodified payload.[14]
-
β-Glucuronide Linkers : These linkers incorporate a hydrophilic sugar moiety that is cleaved by β-glucuronidase, an enzyme found in lysosomes and the tumor microenvironment.[12][14] β-glucuronide-linked ADCs have shown minimal aggregation and significant efficacy, offering an alternative to peptide-based systems.[][14]
This strategy leverages the pH differential between the bloodstream (pH ≈7.4) and the more acidic environments of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[][13]
-
Hydrazone Linkers : Hydrazones are among the most common acid-labile linkers.[10][12] They remain relatively stable at neutral pH but undergo hydrolysis under acidic conditions to release the payload.[8][13] While effective, a key challenge with hydrazone linkers is their potential for slow hydrolysis in plasma, which can lead to premature drug release and off-target effects.[8][12] The first approved ADC, gemtuzumab ozogamicin (Mylotarg®), utilized a hydrazone linker.[12]
This approach exploits the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm.[]
-
Disulfide Linkers : The cytoplasm of a cell has a high concentration of glutathione (GSH) (1-10 mM), a powerful reducing agent, compared to the low concentration in the blood (~5 µM).[][] Disulfide bonds within the linker are stable in circulation but are readily cleaved by intracellular GSH, releasing the payload.[][] To enhance stability and fine-tune release kinetics, steric hindrance can be introduced by adding methyl groups adjacent to the disulfide bond.[10][]
Quantitative Comparison of Linker Properties
The selection of a linker is a critical decision in ADC design, impacting stability, cleavage efficiency, and overall therapeutic performance.[3] The following tables summarize key quantitative parameters for different cleavable linker types.
Table 1: In Vitro Plasma Stability of Representative ADC Linkers
| Linker Type | Linker Example | ADC Example | Assay Condition | Stability Metric | Reference |
|---|---|---|---|---|---|
| Peptide | Val-Cit-PABC | Trastuzumab-vc-MMAE | Incubation in C57BL/6 mouse plasma for 7 days | ~40% DAR loss | [1] |
| Peptide | Val-Cit | N/A | Incubation in human plasma | Good stability | [17] |
| pH-Sensitive | Silyl Ether | MMAE Conjugate | Incubation in human plasma | t½ > 7 days | [18] |
| pH-Sensitive | Hydrazone | N/A | Incubation in human plasma | t½ ≈ 2 days | [18] |
| pH-Sensitive | Carbonate | N/A | Incubation in human plasma | t½ ≈ 36 hours | [18] |
| Enzyme | Sulfatase-cleavable | N/A | Incubation in mouse plasma | High stability (> 7 days) |[18] |
Table 2: Enzymatic Cleavage Kinetics and Rates
| Linker Sequence | Enzyme | Parameter | Value | Comment | Reference |
|---|---|---|---|---|---|
| Val-Cit | Cathepsin B | Relative Cleavage Rate | 1x | Baseline for comparison | [19] |
| Val-Ala | Cathepsin B | Relative Cleavage Rate | ~0.5x | Slower cleavage than Val-Cit | [19] |
| Phe-Lys | Cathepsin B | Relative Cleavage Rate | ~30x | Significantly faster cleavage than Val-Cit | [19] |
| Val-Cit | Human Liver Lysosomes | % Cleavage | >80% within 30 minutes | Demonstrates rapid release in lysosomal environment | [20] |
| Asn-Asn | Lysosomes | Relative Cleavage Rate | 5x higher than Val-Cit | Cleaved by legumain; stable against human neutrophil elastase |[17] |
Note: Data are illustrative and can vary based on the specific ADC construct, payload, and experimental conditions. Researchers are advised to determine these parameters empirically for their specific candidates.[19]
Key Experimental Protocols for Linker Evaluation
Robust and reproducible experimental protocols are essential for the accurate assessment of ADC linker stability and function.[21]
This assay is critical for predicting the in vivo stability of an ADC and its potential for premature payload release in circulation.[22][23]
Detailed Methodology:
-
Preparation : Dilute the test ADC to a final concentration (e.g., 100 µg/mL) in fresh plasma from relevant species (e.g., human, mouse, rat, cynomolgus monkey).[23][24] Prepare a parallel control sample in a formulation buffer like PBS to assess the ADC's intrinsic stability.[23]
-
Incubation : Incubate all samples at 37°C, typically with gentle agitation, for a period ranging from hours to several days (e.g., up to 7 days).[22][23]
-
Time-Point Sampling : Collect aliquots at predetermined time points (e.g., 0, 6, 24, 48, 96, 168 hours) and immediately freeze them at -80°C to stop further reactions.[23]
-
Sample Analysis : Quantify the intact ADC, total antibody, and released payload.[25]
-
LC-MS : Liquid Chromatography-Mass Spectrometry is a powerful method to directly measure the average Drug-to-Antibody Ratio (DAR) over time and quantify the concentration of free payload.[24][26] Immuno-affinity capture (e.g., using Protein A/G beads) can be used to isolate the ADC from the plasma matrix before analysis.[22]
-
ELISA : Two separate ELISA assays can be used to measure the concentration of total antibody (capturing the antibody) and intact, conjugated ADC (e.g., capturing the antibody and detecting the payload).[24][25] The difference between these values indicates the extent of drug deconjugation.
-
This assay simulates the intracellular lysosomal environment to confirm that the linker is efficiently cleaved, leading to effective payload release.[21][27]
Detailed Methodology:
-
Lysosome Isolation : Isolate lysosomes from cultured cells or tissues (commonly rat liver) using differential centrifugation and density gradient ultracentrifugation.[21][28] Alternatively, commercially available S9 fractions or purified lysosomes can be used.[20][22]
-
Incubation : Incubate the ADC with the isolated lysosomal fraction at 37°C in an appropriate acidic buffer (pH 4.5-5.0) to mimic the lysosomal environment.[21]
-
Time-Point Sampling : Collect aliquots at various time points to monitor the kinetics of payload release.[22]
-
Reaction Quenching & Processing : Stop the reaction, often through protein precipitation with a solvent like acetonitrile, which also separates the released small-molecule payload from the large antibody and lysosomal proteins.[22][23]
-
Analysis : Centrifuge the sample and analyze the supernatant using LC-MS to quantify the amount of released payload over time.[22]
In vivo studies in relevant animal models are essential to understand the overall stability, clearance, and pharmacokinetic profile of the ADC.[24][29]
Detailed Methodology:
-
Administration : Administer a single intravenous dose of the ADC to an appropriate animal model (e.g., mice or rats).[24][30]
-
Blood Sampling : Collect blood samples at a series of predetermined time points (e.g., 5 min, 1, 6, 24, 48, 96, 168 hours post-dose).[24][30]
-
Analyte Quantification : Process plasma from the blood samples to measure several key parameters:[31][32]
-
Data Analysis : The concentration-time profiles of these different analytes are used to determine key PK parameters, such as clearance, volume of distribution, and half-life.[32] A divergence over time between the total antibody and intact ADC concentration curves indicates payload deconjugation in vivo.[30] Tissue distribution studies, often using radiolabeled ADCs, can also be performed to assess organ exposure.[29][31]
Conclusion
Cleavable linkers are a vital, highly engineered component of modern ADCs, enabling the targeted release of cytotoxic payloads and widening the therapeutic window.[2] The primary classes—enzyme-cleavable, pH-sensitive, and redox-sensitive—each offer distinct mechanisms of action with associated advantages and challenges.[13] A deep understanding of these linker types, supported by rigorous quantitative analysis through robust in vitro and in vivo experimental protocols, is paramount for the rational design and successful development of the next generation of safe and effective antibody-drug conjugates. The careful selection and optimization of the linker remains a critical step in translating the promise of targeted ADC therapy into clinical success.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 9. What are ADC Linkers? | BroadPharm [broadpharm.com]
- 10. njbio.com [njbio.com]
- 12. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 13. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 14. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 26. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 27. benchchem.com [benchchem.com]
- 28. bioivt.com [bioivt.com]
- 29. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. ADC Pharmacokinetics Characterization Services - Creative Biolabs [creative-biolabs.com]
- 32. creative-diagnostics.com [creative-diagnostics.com]
- 33. researchgate.net [researchgate.net]
introduction to bifunctional linkers in bioconjugation
An In-depth Technical Guide to Bifunctional Linkers in Bioconjugation
Introduction to Bifunctional Linkers
Bifunctional crosslinkers are essential chemical tools in the field of bioconjugation, serving as molecular bridges that covalently link two or more molecules.[1][2] At least one of the molecules in this linkage is a biomolecule, such as a protein, antibody, or oligonucleotide.[3] These reagents are critical in a vast array of applications, from fundamental research in proteomics to the development of advanced therapeutics like antibody-drug conjugates (ADCs) and diagnostics.[1][4] A bifunctional linker consists of two reactive functional groups connected by a spacer arm.[5] The nature of these reactive groups dictates their target specificity, while the spacer arm's length and composition influence properties like solubility, steric hindrance, and the distance between the conjugated molecules.[5][6] A thorough understanding of their chemical properties is paramount for the successful design and execution of bioconjugation experiments.[1]
Classification of Bifunctional Linkers
Bifunctional crosslinkers are categorized based on the identity and reactivity of their functional groups, as well as characteristics like cleavability and solubility.[1][7]
Based on Reactive Group Similarity
-
Homobifunctional Crosslinkers : These linkers possess two identical reactive groups.[8][9] They are typically used in one-step reactions to link molecules with the same functional group, for instance, in polymerizing monomers or studying protein interactions.[4][9] However, this one-step approach can lead to a mixture of products, including undesirable self-conjugation and polymerization.[4][8]
-
Heterobifunctional Crosslinkers : Featuring two different reactive groups, these linkers enable controlled, sequential (two-step) reactions.[8][9] This approach minimizes unwanted side reactions, resulting in higher yields and purity of the desired conjugate.[4] This makes them the preferred choice for creating complex bioconjugates like ADCs.[10][11]
References
- 1. benchchem.com [benchchem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. クロスリンカー選択ガイド [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 9. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
An In-Depth Technical Guide to N3-VC-PAB-PNP for Targeted STING Agonist Delivery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the N3-VC-PAB-PNP linker system, a sophisticated platform for the targeted delivery of STING (Stimulator of Interferon Genes) agonists. We will delve into the core components of this system, its mechanism of action, relevant experimental protocols, and the available data on its application in preclinical models. This document is intended to serve as a valuable resource for researchers and professionals in the fields of immunology, oncology, and drug development who are interested in leveraging the therapeutic potential of targeted STING activation.
Introduction to Targeted STING Agonist Delivery
The STING pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating a potent type I interferon response. This cascade of events leads to the activation of various immune cells, including dendritic cells (DCs), T cells, and natural killer (NK) cells, ultimately fostering a robust anti-tumor immune response. However, the systemic administration of STING agonists is often hampered by poor pharmacokinetics and potential off-target toxicities.[1][2]
Targeted delivery strategies aim to overcome these limitations by concentrating the STING agonist at the tumor site, thereby enhancing its therapeutic efficacy while minimizing systemic side effects. The this compound system represents a cutting-edge approach to achieving this goal, combining a targeted delivery vehicle, a cleavable linker, and a versatile conjugation moiety. Specifically, it is designed for use with bicyclic peptide ligands to create targeted STING agonist conjugates.[3][4]
Core Components of the this compound System
The this compound construct is a multi-component system, with each part playing a distinct and crucial role in the targeted delivery and release of a STING agonist.
-
N3 (Azide): This functional group serves as a "click chemistry" handle.[4] It allows for the highly efficient and specific covalent attachment of the linker to a targeting moiety, such as a bicyclic peptide, that has been functionalized with a complementary alkyne group (e.g., DBCO or BCN).[4] This strain-promoted azide-alkyne cycloaddition (SPAAC) is bio-orthogonal, meaning it does not interfere with biological processes.
-
VC (Valine-Citrulline): This dipeptide sequence is a substrate for cathepsin B, a lysosomal protease that is often overexpressed in the tumor microenvironment.[5] The VC linker is designed to be stable in systemic circulation but is efficiently cleaved upon internalization into target cells and trafficking to the lysosome.[5]
-
PAB (p-Aminobenzyl Alcohol): This unit acts as a self-immolative spacer. Following the enzymatic cleavage of the VC dipeptide by cathepsin B, the PAB group undergoes a spontaneous 1,6-elimination reaction, leading to the release of the attached STING agonist payload in its active form.[6]
-
PNP (p-Nitrophenyl carbonate): The p-nitrophenyl carbonate group is an activated leaving group. It facilitates the conjugation of the STING agonist to the linker system during the synthesis process.
Signaling Pathways and Mechanisms of Action
The STING Signaling Pathway
The targeted delivery of a STING agonist using the this compound system ultimately aims to activate the STING signaling pathway within tumor-infiltrating immune cells or cancer cells themselves. The canonical STING pathway is initiated by the binding of cyclic dinucleotides (CDNs), such as cGAMP, to STING proteins on the endoplasmic reticulum. This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. In the Golgi, STING recruits and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFN-α and IFN-β) and other pro-inflammatory cytokines.
Caption: The cGAS-STING signaling pathway leading to type I interferon production.
Mechanism of Targeted Delivery and Payload Release
The this compound system facilitates the targeted delivery of a STING agonist through a multi-step process.
Caption: The mechanism of targeted delivery and intracellular release of a STING agonist.
Quantitative Data
While specific preclinical data for a complete bicyclic peptide-N3-VC-PAB-PNP-STING agonist conjugate is not extensively available in the public domain, we can summarize representative data from studies using similar targeted STING agonist delivery systems. This data highlights the potential efficacy of this approach.
Table 1: In Vitro Potency of Targeted STING Agonists
| Conjugate System | Cell Line | Assay | Potency (EC50/IC50) | Reference |
| Antibody-STING Agonist ADC | THP1-Dual™ (IRF-Lucia) | IRF Induction | ~150-300x more potent than free agonist | [7] |
| Peptide-STING Agonist Nanoagonist | B16F10 | IFN-β Secretion | 2.03-fold increase vs. control | [8] |
| Polymer-diABZI Conjugate | Murine Splenocytes | IFN-β ELISA | EC50 = 7.7 ± 0.05 µM | [9] |
Table 2: In Vivo Anti-Tumor Efficacy of Targeted STING Agonists
| Animal Model | Conjugate System | Dosing Regimen | Outcome | Reference |
| Syngeneic Mouse Tumor Model | EGFR-targeted STING ADC | Systemic administration | Potent anti-tumor efficacy | [1][2] |
| B16-OVA Melanoma Model | VIPER + NPSTING | 3 vaccinations (every 7 days) | Durable anti-tumor immunity | [10] |
| SKOV3 Xenograft Model | Trastuzumab-STING Agonist ADC | 3 mg/kg single dose | Complete tumor regression | [11] |
Table 3: Pharmacokinetic Properties of Bicyclic Peptide Conjugates
| Conjugate | Half-life (t1/2) | Clearance | Reference |
| Bicyclic Peptide (unconjugated) | < 1 hour | Rapid renal elimination | [12][13] |
| Bicycle Toxin Conjugate (BT8009) | < 1 hour (parent drug) | Rapid elimination | [12] |
| Unconjugated MMAE from BTC | 1.9 days | Gradual elimination | [12] |
Experimental Protocols
Synthesis of this compound Conjugate
A detailed, step-by-step protocol for the synthesis of this compound is proprietary. However, a general workflow can be inferred from the synthesis of similar ADC linkers.
Caption: A generalized workflow for the synthesis of the drug-linker construct.
Click Chemistry Conjugation to Bicyclic Peptide
This protocol describes the conjugation of the N3-functionalized linker to a bicyclic peptide containing a DBCO alkyne group via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
-
Preparation of Reactants:
-
Dissolve the DBCO-functionalized bicyclic peptide in a suitable buffer (e.g., PBS, pH 7.4) to a final concentration of 1-5 mg/mL.
-
Prepare a stock solution of the N3-VC-PAB-STING agonist in an organic solvent such as DMSO.
-
-
Conjugation Reaction:
-
Add the N3-VC-PAB-STING agonist stock solution to the bicyclic peptide solution. A 2-5 fold molar excess of the linker-drug is typically used.
-
The final concentration of the organic solvent should be kept low (e.g., <10% v/v) to maintain the integrity of the peptide.
-
Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing.
-
-
Purification:
-
Remove excess, unreacted linker-drug using size-exclusion chromatography (SEC) or dialysis.
-
-
Characterization:
-
Analyze the purified conjugate by HPLC-MS to confirm the conjugation and determine the drug-to-peptide ratio.
-
In Vitro Cathepsin B Cleavage Assay
This assay evaluates the susceptibility of the VC linker to enzymatic cleavage.[5][14]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT).
-
Activate recombinant human cathepsin B in the assay buffer according to the manufacturer's instructions.
-
Prepare a solution of the bicyclic peptide-STING agonist conjugate in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the conjugate solution with the activated cathepsin B.
-
Include a no-enzyme control (conjugate in buffer only) to assess linker stability.
-
Incubate the reactions at 37°C.
-
-
Time Points and Quenching:
-
At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding a cold solution of acetonitrile or a specific cathepsin B inhibitor.
-
-
Analysis:
-
Analyze the quenched samples by HPLC-MS to quantify the amount of released STING agonist over time.
-
Conclusion
The this compound system offers a sophisticated and modular platform for the targeted delivery of STING agonists. By combining the high specificity of targeting ligands like bicyclic peptides with a tumor-selective, cleavable linker, this technology holds significant promise for enhancing the therapeutic index of STING-based cancer immunotherapies. The "click" chemistry handle provides a versatile method for conjugation, while the cathepsin-cleavable VC linker and self-immolative PAB spacer ensure efficient payload release within the target cells. Further preclinical and clinical investigations of conjugates utilizing this system are warranted to fully elucidate their therapeutic potential.
References
- 1. Tumor-targeted delivery of a STING agonist improves cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibody-drug conjugate specifically delivering a STING agonist to tumors improves immunotherapy | BioWorld [bioworld.com]
- 3. WO2020165600A1 - Bicyclic peptide ligand sting conjugates and uses thereof - Google Patents [patents.google.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mersana.com [mersana.com]
- 8. Precisely Activating cGAS‐STING Pathway with a Novel Peptide‐Based Nanoagonist to Potentiate Immune Checkpoint Blockade Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STING-Activating Polymer–Drug Conjugates for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Discovery and Optimization of a STING Agonist Platform for Application in Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
The Engine of Cellular Recycling and Demolition: A Technical Guide to Cathepsin B-Mediated Cleavage
For Immediate Release
This whitepaper provides a detailed examination of the core principles governing protein and peptide cleavage by cathepsin B, a ubiquitously expressed lysosomal cysteine protease. Intended for researchers, scientists, and professionals in drug development, this guide synthesizes critical information on the enzyme's catalytic mechanism, substrate specificity, pH-dependent activity, and key roles in cellular signaling. It includes structured quantitative data, detailed experimental protocols, and visualizations of relevant biological and experimental workflows to facilitate a comprehensive understanding of cathepsin B function.
Core Principles of Cathepsin B Activity
Cathepsin B is a member of the papain-like family of cysteine proteases, playing a crucial role in the lysosomal protein degradation pathway.[1][2] Its function is dictated by a unique structural and biochemical profile.
Catalytic Mechanism
The catalytic activity of cathepsin B is dependent on a catalytic triad within its active site, composed of Cysteine (Cys), Histidine (His), and Asparagine (Asn) residues. The cysteine residue acts as the nucleophile, attacking the carbonyl carbon of the scissile peptide bond in the substrate. This process is facilitated by the histidine residue, which acts as a general base, and is stabilized by the asparagine residue. The overall reaction proceeds through the formation of a covalent acyl-enzyme intermediate, which is subsequently hydrolyzed to release the cleaved peptide and regenerate the active enzyme.[3]
Substrate Specificity and Cleavage Sites
Cathepsin B exhibits both endopeptidase and exopeptidase activities. As an endopeptidase, it cleaves internal peptide bonds, while as a dipeptidyl carboxypeptidase, it removes dipeptides from the C-terminus of a polypeptide substrate.[4] This dual functionality is regulated by a unique structural element known as the "occluding loop," which can partially block the active site cleft.
The enzyme's substrate preference is primarily dictated by the amino acid residues at the P2 and P1 positions (N-terminal to the scissile bond). Cathepsin B generally favors substrates with basic residues (Arginine, Lysine) or large hydrophobic residues (e.g., Phenylalanine) at the P2 position.[5] The S2 subsite of the enzyme contains a key glutamic acid residue (Glu245) that is responsible for the specificity towards arginine-containing substrates.[5]
pH-Dependent Activity
Cathepsin B functions optimally in the acidic environment of the lysosome, with a typical pH optimum between 4.5 and 6.2.[6][7] This acidic pH is crucial for the autocatalytic activation of its pro-form and for maintaining the stability and activity of the mature enzyme. While its activity is significantly higher in acidic conditions, cathepsin B retains considerable activity at the neutral pH (around 7.2) found in the cytosol, nucleus, and the extracellular milieu. This allows it to participate in various physiological and pathological processes outside the lysosome. The enzyme's substrate specificity can also be influenced by pH, with endopeptidase activity being more favored at neutral or alkaline pH due to conformational changes in the occluding loop.
Quantitative Analysis of Cathepsin B Activity
The efficiency of cathepsin B-mediated cleavage is quantified by the kinetic parameters Km (Michaelis constant), kcat (turnover number), and the specificity constant (kcat/Km). These values provide insight into the enzyme's affinity for different substrates and its catalytic efficiency under various conditions.
| Substrate | pH | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |
| Z-Arg-Arg-AMC | 6.0 | 390 | - | - | |
| Z-Arg-Arg-AMC | 7.2 | 30 ± 2 | 2.0 ± 0.04 | 6.7 x 10⁴ | |
| Z-Phe-Arg-AMC | 7.2 | 87 ± 15 | 16 ± 1 | 1.8 x 10⁵ | |
| Z-Nle-Lys-Arg-AMC | 4.6 | 120 ± 20 | 25 ± 2 | 2.1 x 10⁵ | |
| Z-Nle-Lys-Arg-AMC | 7.2 | 20 ± 3 | 14 ± 0.6 | 7.0 x 10⁵ | |
| Abz-GIVRAK(Dnp)-OH | 4.6 | 15 ± 2 | 1.9 ± 0.05 | 1.3 x 10⁵ | |
| Abz-GIVRAK(Dnp)-OH | 7.2 | 156 ± 35 | 1.6 ± 0.2 | 1.0 x 10⁴ |
Note: '-' indicates data not specified in the cited sources. Kinetic parameters can vary based on assay conditions such as buffer composition and temperature.
Key Signaling Pathway: Cathepsin B in Apoptosis
Cathepsin B is a key mediator in the intrinsic pathway of apoptosis, particularly following lysosomal membrane permeabilization. Upon release from the lysosome into the cytosol, cathepsin B can directly cleave the pro-apoptotic Bcl-2 family member Bid. This cleavage generates a truncated, active form of Bid (tBid), which then translocates to the mitochondria. At the mitochondria, tBid promotes the oligomerization of Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately executing programmed cell death.[2]
Experimental Protocols
Fluorometric Measurement of Cathepsin B Activity in Cell Lysates
This protocol details the measurement of cathepsin B activity using a specific fluorogenic substrate, such as Z-Arg-Arg-AMC (N-Carbobenzoxy-L-arginyl-L-arginine 7-amido-4-methylcoumarin).
A. Materials and Reagents:
-
Cells of Interest: Cultured cells (adherent or suspension).
-
Phosphate Buffered Saline (PBS): Cold, sterile.
-
Cell Lysis Buffer: e.g., RIPA buffer or a specific buffer (50 mM Sodium Acetate, pH 5.5, 1 mM EDTA, 0.1% Triton X-100).
-
Cathepsin B Reaction Buffer: 100 mM Sodium Acetate (pH 5.5-6.0), 1 mM EDTA, 4 mM Dithiothreitol (DTT) or 8 mM L-Cysteine (add fresh).
-
Cathepsin B Substrate: Z-Arg-Arg-AMC (10 mM stock in DMSO).
-
Cathepsin B Inhibitor (Optional Negative Control): CA-074 (1 mM stock in DMSO).
-
Equipment: 96-well black, flat-bottom microplate; fluorometric plate reader; refrigerated microcentrifuge.
B. Procedure:
-
Cell Lysate Preparation:
-
Harvest approximately 1-5 million cells and wash once with cold PBS.
-
Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Resuspend the cell pellet in 100 µL of chilled Cell Lysis Buffer.
-
Incubate the lysate on ice for 15-30 minutes.
-
Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new, pre-chilled tube. This is the cell lysate. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Reaction:
-
In a 96-well black microplate, add 50 µL of cell lysate per well. For quantitative comparison, normalize samples to the same protein concentration (e.g., 50-100 µg of total protein) and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Prepare a background control well containing 50 µL of Cell Lysis Buffer without lysate.
-
(Optional) Prepare a negative control well by pre-incubating a sample well with a cathepsin B inhibitor (e.g., 1 µL of 1mM CA-074) for 15 minutes at 37°C.
-
Prepare a substrate working solution by diluting the 10 mM Z-Arg-Arg-AMC stock to a final concentration of 200 µM in the Cathepsin B Reaction Buffer.
-
Initiate the reaction by adding 50 µL of the substrate working solution to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorometer pre-set to 37°C.
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings every 1-2 minutes. Use an excitation wavelength of ~350-380 nm and an emission wavelength of ~440-460 nm.
-
The rate of reaction (V) is determined from the linear portion of the fluorescence versus time plot. Cathepsin B activity is directly proportional to this rate.
-
Western Blot Analysis of Substrate Cleavage
This protocol provides a general method to detect the cleavage of a specific protein substrate by cathepsin B.
A. Materials and Reagents:
-
Recombinant Cathepsin B: Active, purified enzyme.
-
Protein Substrate: Purified protein of interest.
-
Cleavage Assay Buffer: 50 mM Sodium Acetate (pH 5.0), 1 mM EDTA, 4 mM DTT.
-
SDS-PAGE reagents: Gels, running buffer, loading buffer (e.g., 2X Laemmli).
-
Western Blot reagents: PVDF or nitrocellulose membrane, transfer buffer, blocking buffer (e.g., 5% non-fat milk in TBST), primary antibody against the substrate, HRP-conjugated secondary antibody, and chemiluminescent substrate (ECL).
B. Procedure:
-
In Vitro Cleavage Reaction:
-
In a microcentrifuge tube, combine the protein substrate (e.g., 1-5 µg) with active recombinant cathepsin B in the Cleavage Assay Buffer. The optimal enzyme-to-substrate ratio must be determined empirically (start with 1:100 or 1:50 w/w).
-
Include a negative control reaction with the substrate but no cathepsin B.
-
Incubate the reactions at 37°C. Collect aliquots at different time points (e.g., 0, 15, 30, 60, 120 minutes) to analyze the cleavage kinetics.
-
Stop each reaction by adding an equal volume of 2X SDS-Laemmli sample buffer and boiling for 5 minutes.
-
-
Electrophoresis and Blotting:
-
Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with a primary antibody specific to the protein substrate overnight at 4°C. The antibody should recognize an epitope that allows for the detection of both the full-length protein and the cleavage fragments.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. The appearance of lower molecular weight bands over time in the cathepsin B-treated samples indicates substrate cleavage.
-
Experimental and Logical Workflows
Visualizing experimental workflows helps in planning and executing research on cathepsin B activity.
References
- 1. hzdr.de [hzdr.de]
- 2. escholarship.org [escholarship.org]
- 3. Cathepsin B Dipeptidyl Carboxypeptidase and Endopeptidase Activities Demonstrated across a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct Cleavage Properties of Cathepsin B Compared to Cysteine Cathepsins Enable the Design and Validation of a Specific Substrate for Cathepsin B over a Broad pH Range - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Sphingosine kinase-1 is cleaved by cathepsin B in vitro: Identification of the initial cleavage sites for the protease - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Precision: A Technical Guide to N3-VC-PAB-PNP Based Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the discovery and development of Antibody-Drug Conjugates (ADCs) utilizing the N3-VC-PAB-PNP linker system. This advanced linker technology is at the forefront of targeted cancer therapy, enabling the precise delivery of potent cytotoxic agents to tumor cells while minimizing systemic toxicity. Herein, we delve into the core chemistry, mechanism of action, and the critical experimental protocols that underpin the development of these sophisticated biotherapeutics.
Core Principles of the this compound Linker
The this compound linker is a multi-component system meticulously designed for controlled and targeted drug release. Its architecture incorporates several key functional units, each with a specific role in the ADC's mechanism of action.
-
N3 (Azide) Handle: This functional group is the cornerstone of site-specific conjugation. It allows for a highly efficient and controlled attachment to an alkyne-modified antibody via "click chemistry" (Strain-Promoted Azide-Alkyne Cycloaddition or SPAAC), ensuring a homogenous drug-to-antibody ratio (DAR). This method offers superior control over the ADC's stoichiometry compared to traditional stochastic conjugation methods.
-
VC (Valine-Citrulline) Dipeptide: This peptide sequence serves as the cleavable trigger within the tumor microenvironment. It is specifically designed to be recognized and cleaved by Cathepsin B, a lysosomal protease that is frequently overexpressed in various cancer cells. This enzymatic cleavage is the initial and critical step in the payload release cascade.
-
PAB (p-Aminobenzyl) Self-Immolative Spacer: Following the enzymatic cleavage of the valine-citrulline dipeptide, the p-aminobenzyl alcohol (PAB) spacer undergoes a spontaneous 1,6-elimination reaction. This self-immolative cascade ensures the efficient and traceless release of the cytotoxic payload in its unmodified, fully active form.
-
PNP (p-Nitrophenyl) Carbonate: This activated group facilitates the efficient conjugation of the linker to hydroxyl or amine-containing cytotoxic payloads, such as monomethyl auristatin E (MMAE).
The synergistic action of these components ensures that the ADC remains stable in systemic circulation, minimizing premature drug release and off-target toxicity, while enabling potent and specific payload delivery within the target cancer cells.
Mechanism of Action: A Stepwise Journey to Cellular Demise
The therapeutic efficacy of an this compound based ADC is contingent on a precise sequence of events, from antigen recognition to payload-induced apoptosis.
Caption: Signaling Pathway of this compound based ADCs.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to the performance and characteristics of ADCs, with a focus on VC-PAB-based linker systems.
Table 1: In Vitro Cytotoxicity of ADCs with Cleavable Linkers
| ADC Target & Payload | Linker Type | Cell Line | IC50 (ng/mL) |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10 |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 |
| Anti-CD79b-MMAE | Cleavable (vc) | BJAB (CD79b+) | ~1 |
Data synthesized from preclinical studies. Direct head-to-head comparisons under identical conditions are limited.
Table 2: Plasma Stability of VC-PAB Containing Linkers
| Linker Type | Species | Stability Metric | Result |
| VC-PAB | Human | Half-life | > 230 days |
| VC-PAB | Mouse | Stability | Unstable (cleavage by carboxylesterase 1c) |
| Glu-VC-PAB | Mouse | Stability | Significantly more stable than VC-PAB |
The instability of the standard VC-PAB linker in murine plasma is a critical consideration for preclinical model selection and data interpretation.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the development and evaluation of this compound based ADCs.
Synthesis of this compound Linker
This protocol outlines a representative synthetic route. Optimization of conditions may be required based on specific starting materials and laboratory equipment.
Workflow for the Synthesis of the this compound Linker
Caption: Synthesis Workflow for this compound Linker.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
6-Azidohexanoic acid
-
Peptide coupling agent (e.g., DIC, HBTU/HOBt)
-
Base (e.g., DIPEA)
-
Piperidine in DMF
-
p-Nitrophenyl chloroformate
-
Pyridine
-
Anhydrous solvents (DMF, DCM)
Procedure:
-
Azide Coupling: Dissolve Fmoc-Val-Cit-PAB-OH and 6-azidohexanoic acid in anhydrous DMF. Add the coupling agent and base. Stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Fmoc Deprotection: Remove the Fmoc protecting group using a solution of piperidine in DMF.
-
Activation: Dissolve the resulting N3-Val-Cit-PAB-OH in anhydrous DCM and pyridine. Cool the solution to 0°C and add p-nitrophenyl chloroformate. Allow the reaction to warm to room temperature and stir until completion.
-
Purification: Purify the crude this compound by flash column chromatography.
Conjugation of N3-VC-PAB-Payload to an Alkyne-Modified Antibody (SPAAC)
This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) for site-specific conjugation.
Experimental Workflow for ADC Production via SPAAC
Caption: ADC Conjugation Workflow via SPAAC.
Materials:
-
DBCO-functionalized monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
N3-VC-PAB-Payload, dissolved in anhydrous DMSO
-
Reaction vessels
-
Purification system (e.g., SEC-HPLC)
Procedure:
-
Antibody Preparation: Prepare the DBCO-functionalized antibody at a concentration of 5-10 mg/mL in an azide-free buffer.
-
Drug-Linker Preparation: Prepare a 10-20 mM stock solution of the N3-VC-PAB-Payload in anhydrous DMSO.
-
Conjugation Reaction: In a suitable reaction vessel, add the antibody solution. While gently stirring, add the drug-linker stock solution to the antibody. The molar excess of the drug-linker will influence the final DAR.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or as optimized for the specific antibody and linker.
-
Purification: Purify the resulting ADC to remove unconjugated drug-linker and other impurities using a method such as size exclusion chromatography.
-
Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
In Vitro Cytotoxicity Assay
This assay determines the potency of the ADC against cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC and control antibodies
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC and a relevant isotype control ADC. Add the dilutions to the cells and incubate for a period of 3-5 days.
-
Cell Viability Measurement: Assess cell viability using a suitable assay according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of viable cells against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of the ADC in a living organism.
Materials:
-
Immunocompromised mice
-
Human tumor cells (cell lines or patient-derived xenografts)
-
ADC, vehicle control, and relevant control antibodies
-
Dosing and monitoring equipment
Procedure:
-
Tumor Implantation: Implant human tumor cells subcutaneously or orthotopically into immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).
-
ADC Administration: Randomize the mice into treatment groups and administer the ADC, vehicle control, and any relevant control ADCs intravenously at specified doses and schedules.
-
Efficacy Assessment: Monitor tumor volume and body weight of the mice over time. At the end of the study, tumors can be excised and weighed.
-
Data Analysis: Compare the tumor growth inhibition in the ADC-treated groups to the control groups to determine the in vivo efficacy.
Conclusion
The this compound linker system represents a sophisticated and highly effective platform for the development of next-generation antibody-drug conjugates. Its modular design, incorporating a site-specific conjugation handle, a protease-cleavable dipeptide, and a self-immolative spacer, allows for the creation of ADCs with a favorable therapeutic index. A thorough understanding of the underlying chemistry and the application of robust experimental protocols are paramount to successfully harnessing the full potential of this technology in the fight against cancer. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers working to advance these promising targeted therapies.
An In-depth Technical Guide to N3-VC-PAB-PNP: A Versatile Linker for Advanced Bioconjugation
This guide provides a comprehensive overview of N3-Val-Cit-PAB-PNP, a heterobifunctional linker pivotal in the development of advanced biotherapeutics such as antibody-drug conjugates (ADCs). Specifically, this document will focus on the well-characterized variant, Azido-PEG3-Val-Cit-PAB-PNP, detailing its chemical properties, mechanism of action, and representative experimental protocols for its application in creating targeted drug delivery systems.
Core Properties of Azido-PEG3-Val-Cit-PAB-PNP
Azido-PEG3-Val-Cit-PAB-PNP is a sophisticated chemical entity engineered with distinct functional moieties that underpin its utility as a versatile linker. It incorporates a terminal azide group for bioorthogonal "click chemistry," a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate activating group for conjugation to drug payloads. The inclusion of a PEG3 spacer enhances its aqueous solubility.
Table 1: Physicochemical Properties of Azido-PEG3-Val-Cit-PAB-PNP
| Property | Value |
| CAS Number | 2055047-18-0 |
| Molecular Formula | C34H47N9O12 |
| Molecular Weight | 773.80 g/mol |
| Appearance | White to light yellow solid |
| Purity | Typically >98% |
| Solubility | Soluble in DMSO and DMF |
| Storage Conditions | Store at -20°C for long-term stability |
Mechanism of Action and Key Applications
The functionality of Azido-PEG3-Val-Cit-PAB-PNP is centered on its cleavable linker system and its bioorthogonal azide handle, making it a valuable tool in the targeted delivery of therapeutic agents.
Cathepsin B-Mediated Cleavage
The Val-Cit dipeptide sequence is specifically designed as a substrate for cathepsin B, a lysosomal protease often overexpressed in tumor cells. Upon internalization of an ADC constructed with this linker into a target cancer cell, the ADC is trafficked to the lysosome. There, cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzyl group. This enzymatic cleavage initiates a cascade that leads to the release of the conjugated payload.
Self-Immolative Spacer
Following the cleavage of the Val-Cit linker, the p-aminobenzyl (PAB) spacer undergoes a spontaneous 1,6-elimination reaction. This self-immolative property ensures the efficient and traceless release of the payload in its active form within the target cell.
Bioorthogonal Conjugation
The terminal azide group allows for highly specific and efficient conjugation to molecules containing a terminal alkyne or a strained alkyne (e.g., DBCO or BCN). This "click chemistry" reaction is bioorthogonal, meaning it does not interfere with native biological processes, and can be performed under mild, aqueous conditions. This feature is particularly useful for conjugating the linker-payload complex to a modified antibody.
A Comprehensive Technical Guide to the Storage and Stability of N3-VC-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the storage and stability guidelines for the bifunctional linker N3-VC-PAB-PNP (Azidoacetyl-Val-Cit-PAB-PNP). Due to the specific nature of this compound, this document synthesizes data from closely related antibody-drug conjugate (ADC) linkers and its constituent chemical moieties to provide robust recommendations.
This compound is a sophisticated linker designed for advanced bioconjugation, featuring a terminal azide group for "click chemistry," a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate activating group.[1] Proper handling and storage are paramount to ensure its integrity and performance in the synthesis of targeted therapeutics like ADCs.
Storage and Handling Recommendations
The stability of this compound is influenced by temperature, moisture, and light. The recommendations below are compiled from best practices for its components: the azide group, the peptide linker, and the p-nitrophenyl carbonate.
| Parameter | Recommendation | Rationale and Source(s) |
| Storage Temperature | Long-term: -20°C.[1][2] Short-term: Room temperature is acceptable for shipping in the continental US.[3] | Storing at -20°C minimizes degradation of the peptide linker and hydrolysis of the p-nitrophenyl carbonate. Similar ADC linkers are stored under these conditions to ensure stability over months to years.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[4] | The p-nitrophenyl carbonate moiety is sensitive to moisture.[5][4] Storing under inert gas prevents hydrolysis. |
| Light | Store in a light-protected container. | While not explicitly stated for this molecule, many complex organic molecules can be light-sensitive. Protection from light is a general best practice. |
| Form | Store as a solid (lyophilized powder). | Storing as a powder enhances stability.[2] Solutions, especially in DMSO, are less stable and should be freshly prepared. If stock solutions must be stored, aliquoting to avoid freeze-thaw cycles and storing at -80°C for up to a year is recommended for similar compounds.[2] |
| Compatible Solvents | Soluble in DMSO and DMF.[1][2] | For bioconjugation reactions, the final concentration of organic solvents like DMSO should be minimized (e.g., <10%) to prevent denaturation of biomolecules.[6] |
| Incompatible Materials | Strong oxidizing agents, acids, and reducing agents.[4] | Strong acids can hydrolyze the linker. Reducing agents like DTT and TCEP can reduce the azide group to an amine, rendering it inactive for click chemistry. |
Stability Profile
The stability of the this compound linker is critical both for storage and for its performance in vivo. The key points of potential instability are the azide group, the Val-Cit peptide, and the PNP ester.
| Moiety | Condition | Stability Profile | Source(s) |
| Azide Group | Presence of Reducing Agents (DTT, TCEP) | The azide group is susceptible to reduction to an amine by common thiol-based reducing agents. This is a critical consideration during bioconjugation protocols that involve disulfide bond reduction. | [6] |
| Val-Cit Linker | Human Plasma | The Val-Cit linker is designed to be stable in human plasma, preventing premature drug release.[7][8] | [7][8] |
| Val-Cit Linker | Mouse Plasma | The Val-Cit linker shows significant instability in mouse plasma due to cleavage by the enzyme carboxylesterase 1c (Ces1c). This can lead to premature payload release in murine models.[7][9] | [7][9] |
| p-Nitrophenyl Carbonate | Aqueous Buffers / Moisture | Susceptible to hydrolysis. This moiety is an activating group intended to react with a payload, and its stability in solution is limited. | [5][4] |
Signaling Pathway and Mechanism of Action
The this compound linker is designed for a controlled, multi-step activation process, typically within a target cell.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.de [fishersci.de]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to the N3-VC-PAB-PNP Linker: Physicochemical Properties and Core Applications
For Researchers, Scientists, and Drug Development Professionals
The N3-Valine-Citrulline-p-Aminobenzyl-p-Nitrophenyl (N3-VC-PAB-PNP) carbonate linker is a critical component in the development of advanced bioconjugates, most notably Antibody-Drug Conjugates (ADCs). Its sophisticated design allows for stable drug conjugation, controlled payload release, and enhanced therapeutic efficacy. This technical guide provides a comprehensive overview of the physicochemical properties of the this compound linker, detailed experimental protocols for its use, and a description of its mechanism of action.
Core Physicochemical Properties
The this compound linker, also known as Azidoacetyl-Val-Cit-PAB-PNP, is a multi-functional molecule designed for specific bioconjugation applications.[1] Its properties are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | Azidoacetyl-Valine-Citrulline-p-Aminobenzyl-p-Nitrophenyl Carbonate | [1] |
| Molecular Formula | C27H33N9O9 | [1] |
| Molecular Weight | 627.61 g/mol | [1] |
| Appearance | Off-white to yellow powder or crystals | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) | [1][2] |
| Storage Conditions | Long-term storage at -20°C is recommended for stability. | [1][2] |
| Purity | Typically >95% as determined by HPLC | [2] |
Mechanism of Action: A Stepwise Release Cascade
The functionality of the this compound linker is centered around its cleavable and self-immolative design, which ensures the precise release of a conjugated payload within the target cell.[1][3]
-
Targeted Delivery and Internalization : An ADC utilizing this linker binds to its target antigen on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.
-
Lysosomal Trafficking : The ADC is trafficked to the lysosome, an acidic organelle containing a variety of degradative enzymes.
-
Enzymatic Cleavage : Within the lysosome, the valine-citrulline (VC) dipeptide portion of the linker is recognized and cleaved by the lysosomal protease, Cathepsin B, which is often overexpressed in tumor cells.[1][3] This cleavage occurs at the amide bond between citrulline and the p-aminobenzyl (PAB) group.[1][3]
-
Self-Immolation : The cleavage of the VC dipeptide triggers a spontaneous 1,6-elimination reaction in the PAB spacer.[4] This self-immolative cascade results in the release of the unmodified, fully active cytotoxic payload.
-
Bioorthogonal Conjugation : The terminal azide (N3) group on the linker provides a handle for "click chemistry," allowing for a highly specific and efficient covalent attachment to a modified antibody or other targeting moiety containing a strained alkyne, such as dibenzocyclooctyne (DBCO).[1][5]
Experimental Protocols
Detailed and reproducible protocols are essential for the successful application of the this compound linker in research and development.
Synthesis of this compound Linker
The synthesis of the this compound linker is a multi-step process that can be achieved through solid-phase peptide synthesis (SPPS) followed by solution-phase modifications. A general workflow is outlined below.
Conjugation to a Payload
The p-nitrophenyl (PNP) carbonate group is a reactive moiety that facilitates efficient conjugation to amine-containing payloads.
-
Dissolution : Dissolve the this compound linker and the amine-containing payload in an appropriate anhydrous solvent such as DMF or DMSO.
-
Reaction : Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to the mixture to facilitate the reaction.
-
Incubation : Stir the reaction at room temperature for several hours to overnight, monitoring the progress by an appropriate analytical method like LC-MS.
-
Purification : Once the reaction is complete, the N3-VC-PAB-Payload conjugate can be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Conjugation to an Antibody via Click Chemistry
The azide-functionalized linker-payload can be conjugated to a dibenzocyclooctyne (DBCO)-modified antibody through strain-promoted azide-alkyne cycloaddition (SPAAC).
-
Antibody Preparation : Prepare the DBCO-functionalized antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. The antibody concentration is typically in the range of 5-10 mg/mL.
-
Linker-Payload Preparation : Prepare a stock solution of the purified N3-VC-PAB-Payload in an organic solvent like DMSO.
-
Conjugation Reaction : Add the linker-payload stock solution to the antibody solution with gentle mixing. A molar excess of the linker-payload is used to achieve the desired drug-to-antibody ratio (DAR).
-
Incubation : Incubate the reaction mixture, for example, for 4 hours at room temperature or overnight at 4°C.
-
Purification : Remove unreacted linker-payload and potential aggregates using size-exclusion chromatography (SEC) or tangential flow filtration (TFF). The final ADC should be in a suitable formulation buffer.
In Vitro Cathepsin B Cleavage Assay
This assay confirms the susceptibility of the linker to enzymatic cleavage.
-
Reagent Preparation : Prepare an assay buffer suitable for Cathepsin B activity (e.g., 50 mM sodium citrate, 5 mM DTT, pH 5.0). Activate recombinant human Cathepsin B according to the manufacturer's instructions.
-
Reaction Setup : In a microcentrifuge tube, combine the ADC with the activated Cathepsin B in the assay buffer.
-
Incubation : Incubate the reaction mixture at 37°C.
-
Time Points : At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quenching : Immediately stop the reaction by adding a quenching solution, such as cold acetonitrile.
-
Analysis : Centrifuge the samples to precipitate proteins and analyze the supernatant by LC-MS/MS to quantify the amount of released payload over time.[3]
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma to predict its in vivo behavior.
-
ADC Incubation : Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species (e.g., human, mouse). Prepare a control sample in PBS.
-
Incubation : Incubate all samples at 37°C.
-
Time-Point Sampling : Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 144 hours).
-
Sample Storage : Immediately freeze the collected aliquots and store them at -80°C until analysis.
-
Sample Analysis : The stability of the ADC is typically assessed by measuring the change in the average drug-to-antibody ratio (DAR) over time using techniques like hydrophobic interaction chromatography (HIC) or LC-MS.[6][7]
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc-Val-Cit-PAB-PNP, ADC linker, 863971-53-3 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for N3-VC-PAB-PNP Conjugation to Amine-Containing Payloads
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the conjugation of the N3-Val-Cit-PAB-PNP linker to amine-containing payloads, a critical step in the synthesis of Antibody-Drug Conjugates (ADCs). The protocols outlined below cover the reaction setup, monitoring, purification, and characterization of the resulting linker-payload conjugate, which is then ready for subsequent attachment to an azide-modified antibody via click chemistry.
Introduction to the N3-VC-PAB-PNP Linker
The this compound linker is a sophisticated, cleavable linker system designed for the targeted delivery of cytotoxic payloads to cancer cells. Its multi-component structure ensures stability in circulation and specific release of the payload within the tumor microenvironment.[1] The key features of this linker are:
-
N3 (Azide) Group: Provides a reactive handle for highly efficient and site-specific "click" conjugation to an alkyne-modified antibody.
-
Valine-Citrulline (VC) Dipeptide: This peptide sequence is specifically designed to be cleaved by Cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[2][3]
-
p-Aminobenzyl (PAB) Self-Immolative Spacer: Following the enzymatic cleavage of the VC dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination, ensuring the release of the payload in its unmodified and active form.[1][2][3]
-
p-Nitrophenyl (PNP) Carbonate: This activated group serves as a good leaving group, facilitating the efficient conjugation of the linker to amine-containing cytotoxic payloads.
Data Presentation
The following tables summarize the typical reaction conditions and expected outcomes for the conjugation of this compound to an amine-containing payload, as well as the subsequent conjugation to an antibody. Please note that actual results may vary depending on the specific payload and antibody used.
Table 1: this compound Conjugation to Amine-Containing Payload - Reaction Parameters
| Parameter | Recommended Condition | Purpose |
| Reactants | ||
| This compound | 1.1 - 1.2 equivalents | Molar excess to drive the reaction to completion. |
| Amine-Containing Payload | 1.0 equivalent | The limiting reagent in the reaction. |
| Base (e.g., DIPEA) | 2.0 - 3.0 equivalents | Acts as a non-nucleophilic base to facilitate the reaction. |
| Reaction Conditions | ||
| Solvent | Anhydrous DMF or DMSO | To ensure the solubility of all reactants. |
| Temperature | Room Temperature (20-25°C) | Mild conditions are generally sufficient for the reaction. |
| Reaction Time | 2 - 18 hours | Reaction progress should be monitored for completion. |
| Monitoring | LC-MS or RP-HPLC | To track the consumption of the amine-containing payload. |
Table 2: Expected Yield and Purity of N3-VC-PAB-Payload Conjugate
| Outcome | Typical Result | Method of Analysis |
| Crude Yield | 70 - 90% | |
| Crude Purity | >80% | LC-MS |
| Purified Yield | 50 - 70% | |
| Purified Purity | >95% | RP-HPLC |
Experimental Protocols
This section provides a detailed methodology for the conjugation of the this compound linker to an amine-containing payload.
Materials
-
This compound Linker
-
Amine-containing payload (e.g., MMAE, Doxorubicin)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Analytical and Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
Procedure
-
Dissolution of Reactants:
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
In a separate container, dissolve the this compound linker (1.1 - 1.2 equivalents) in anhydrous DMF or DMSO.
-
-
Reaction Initiation:
-
To the stirred solution of the amine-containing payload, add the solution of the this compound linker.
-
Add N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 equivalents) to the reaction mixture.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature (20-25°C).
-
Monitor the progress of the reaction by LC-MS or analytical RP-HPLC. The reaction is considered complete when the starting amine-containing payload is consumed (typically within 2-18 hours).
-
-
Purification:
-
Once the reaction is complete, the crude N3-VC-PAB-Payload conjugate can be purified by preparative RP-HPLC to remove unreacted starting materials, excess reagents, and any by-products.
-
Collect the fractions containing the desired product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the purified N3-VC-PAB-Payload conjugate using LC-MS and analytical RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Store the purified conjugate under desiccated conditions at -20°C or below, protected from light.
-
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis of an Antibody-Drug Conjugate using the this compound linker.
Caption: Experimental workflow for ADC synthesis.
Signaling Pathway: Intracellular Processing of a VC-PAB Linker-Based ADC
The following diagram illustrates the mechanism of action of an ADC utilizing a cleavable VC-PAB linker, from cell surface binding to the release of the cytotoxic payload.[2][4]
Caption: ADC intracellular trafficking and payload release.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with N3-VC-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a cornerstone of "click chemistry," prized for its high efficiency, specificity, and biocompatibility.[1][2][3] This reaction enables the precise and stable ligation of an azide-functionalized molecule with a terminal alkyne, forming a robust triazole linkage.[4] In the field of antibody-drug conjugate (ADC) development, CuAAC offers a powerful method for site-specific conjugation of cytotoxic payloads to monoclonal antibodies, allowing for the production of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[4][5]
This document provides detailed application notes and protocols for the use of the N3-VC-PAB-PNP linker in CuAAC-mediated ADC synthesis. This linker is a sophisticated system designed for controlled drug release within the tumor microenvironment.[6] Its key components include:
-
Azide (N3) group: Serves as the reactive handle for the CuAAC reaction with an alkyne-modified antibody.[6][7]
-
Valine-Citrulline (VC) dipeptide: A substrate for the lysosomal protease Cathepsin B, which is often overexpressed in tumor cells, enabling targeted payload release.[6][8]
-
p-aminobenzyl (PAB) self-immolative spacer: Undergoes spontaneous 1,6-elimination following enzymatic cleavage of the VC linker, ensuring the release of the unmodified, active payload.[6]
-
p-nitrophenyl (PNP) carbonate: An activated group for efficient conjugation to amine- or hydroxyl-containing payloads.[6][9]
These application notes will guide researchers through the conjugation of a cytotoxic payload to the this compound linker and the subsequent CuAAC reaction with an alkyne-modified antibody to generate a stable and effective ADC.
Key Components and Mechanism of Action
The this compound linker is meticulously designed for targeted drug delivery and release. The following diagram illustrates the function of each component.
Caption: Functional components of the this compound linker.
Experimental Workflow for ADC Synthesis
The synthesis of an ADC using the this compound linker and CuAAC involves a two-stage process: first, the attachment of the payload to the linker, and second, the conjugation of the drug-linker construct to the antibody.
Caption: Experimental workflow for ADC synthesis via CuAAC.
Materials and Reagents
| Reagent | Supplier | Notes |
| This compound Linker | Various | Store at -20°C, protected from light and moisture. |
| Alkyne-modified Monoclonal Antibody (mAb) | In-house/Custom | Prepare and characterize the alkyne-modified mAb prior to conjugation. Ensure the buffer is free of azides. |
| Amine- or Hydroxyl-containing Payload | Various | The payload should be of high purity. |
| Anhydrous Dimethylformamide (DMF) | Sigma-Aldrich | Use a new, sealed bottle to ensure anhydrous conditions for payload attachment. |
| N,N-Diisopropylethylamine (DIPEA) | Sigma-Aldrich | Use as a non-nucleophilic base for payload attachment. |
| Copper(II) Sulfate (CuSO₄) | Sigma-Aldrich | Prepare a fresh stock solution in water (e.g., 20 mM). |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | Various | A water-soluble ligand that stabilizes the Cu(I) catalyst and enhances reaction efficiency. Prepare a fresh stock solution in water (e.g., 50 mM).[4] |
| Sodium Ascorbate | Sigma-Aldrich | Used as a reducing agent to convert Cu(II) to the active Cu(I) catalyst. Prepare a fresh stock solution in water (e.g., 100 mM).[1][4] |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Various | Use for the CuAAC reaction and purification steps. |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | For dissolving the drug-linker construct. |
| Purification Columns | Various | Size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) columns for ADC purification. |
Experimental Protocols
Protocol 1: Conjugation of Payload to this compound Linker
This protocol describes the attachment of an amine-containing payload to the this compound linker.
-
Dissolution of Reactants:
-
In a clean, dry reaction vial, dissolve the this compound linker (1.2 equivalents) and the amine-containing payload (1.0 equivalent) in anhydrous DMF.
-
The concentration of the reactants should be in the range of 10-50 mM.
-
-
Base Addition:
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture. The base acts as a scavenger for the p-nitrophenol byproduct.
-
-
Reaction Incubation:
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by LC-MS until the starting materials are consumed (typically 2-18 hours).
-
-
Purification of the Drug-Linker Construct:
-
Upon completion, purify the crude drug-linker construct by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final N3-VC-PAB-Payload as a solid.
-
Confirm the identity and purity of the final product by LC-MS.
-
Protocol 2: CuAAC Conjugation of Drug-Linker to Alkyne-Modified Antibody
This protocol details the copper-catalyzed click reaction between the azide-functionalized drug-linker and an alkyne-modified antibody.
-
Preparation of Stock Solutions:
-
Prepare fresh stock solutions of CuSO₄ (20 mM in water), THPTA (50 mM in water), and sodium ascorbate (100 mM in water).
-
Prepare a stock solution of the purified N3-VC-PAB-Payload in DMSO (e.g., 10-20 mM).
-
-
Preparation of the Reaction Mixture:
-
In a suitable reaction tube, dilute the alkyne-modified antibody to a final concentration of 5-10 mg/mL in PBS, pH 7.4.
-
Add the N3-VC-PAB-Payload solution to the antibody solution. A molar excess of the drug-linker (typically 4-10 fold) is recommended to drive the reaction to completion.[4]
-
Add the THPTA solution to the mixture to a final concentration that is five times that of the copper sulfate.
-
Add the CuSO₄ solution to a final concentration of 50-200 µM.
-
-
Initiation of the Reaction:
-
Purification of the ADC:
-
Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unreacted drug-linker, copper catalyst, and other small molecules.
-
Exchange the buffer of the purified ADC into a suitable formulation buffer.
-
Quantitative Data and Characterization
The success of the ADC synthesis is evaluated by determining the drug-to-antibody ratio (DAR), purity, and aggregation levels.
| Parameter | Method | Typical Results |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, RP-HPLC, Native Mass Spectrometry | Average DAR of 3.5 - 4.0 for site-specific conjugation with 4 available sites. |
| Purity | SEC-HPLC, SDS-PAGE | >95% monomeric ADC. |
| Reaction Yield | UV-Vis Spectroscopy, Protein Assay | >90% conversion of antibody to ADC. |
| Residual Free Drug-Linker | RP-HPLC | <1% of the total drug-linker used. |
Table 1: Typical Quantitative Results for CuAAC-mediated ADC Synthesis
Mechanism of Drug Release
The selective release of the cytotoxic payload within the tumor cell is a critical feature of ADCs constructed with the VC-PAB linker.
Caption: Signaling pathway of drug release from a VC-PAB linker.
Conclusion
The copper-catalyzed azide-alkyne cycloaddition reaction provides a robust and efficient method for the synthesis of homogeneous antibody-drug conjugates. The this compound linker is an excellent choice for this application, offering a versatile handle for payload attachment and a well-defined mechanism for targeted drug release. The protocols and data presented in these application notes provide a comprehensive guide for researchers in the development of next-generation ADCs with improved therapeutic indices.
References
- 1. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. scispace.com [scispace.com]
Application Notes and Protocols for Conjugating a Therapeutic Payload to N3-VC-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the potency of cytotoxic payloads. A critical component of an ADC is the linker, which connects the antibody to the payload and influences the stability, efficacy, and toxicity of the conjugate.[1][] The N3-VC-PAB-PNP linker is a sophisticated, cleavable linker system designed for advanced ADC development.[1][3]
This linker incorporates several key features:
-
An Azide (N3) handle for highly efficient and site-specific conjugation to an alkyne-modified antibody via "click chemistry".[1][3]
-
A Valine-Citrulline (VC) dipeptide that is specifically designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells, ensuring targeted payload release.[1][3][4]
-
A p-aminobenzyl (PAB) self-immolative spacer that, following the enzymatic cleavage of the VC dipeptide, spontaneously releases the payload in its unmodified, active form.[1][3]
-
A p-nitrophenyl (PNP) carbonate activated group that facilitates the efficient conjugation of the linker to amine-containing therapeutic payloads.[1]
This document provides detailed protocols for the conjugation of a therapeutic payload to the this compound linker and the subsequent conjugation of the drug-linker entity to a modified antibody.
Data Presentation
The following table summarizes representative quantitative data and parameters for the conjugation process. These values are based on established protocols for similar linker systems and should be optimized for specific payloads and antibodies.
| Parameter | Stage 1: Payload to Linker Conjugation | Stage 2: Drug-Linker to Antibody Conjugation (SPAAC) |
| Reactants | This compound, Amine-containing Payload | Azide-functionalized Drug-Linker, Alkyne-modified Antibody |
| Molar Ratio (Linker:Payload) | 1.2 : 1.0 | - |
| Molar Ratio (Drug-Linker:Antibody) | - | 3:1 to 10:1 |
| Base | N,N-Diisopropylethylamine (DIPEA) | Not Applicable |
| Base Equivalents | 2.0 - 3.0 | Not Applicable |
| Solvent | Anhydrous DMF or DMSO | Aqueous Buffer (e.g., PBS, pH 7.4) |
| Reaction Temperature | Room Temperature (20-25°C) | Room Temperature or 37°C |
| Reaction Time | 2 - 18 hours | 1 - 24 hours |
| Monitoring | LC-MS or RP-HPLC | LC-MS, HIC |
| Purification Method | Preparative RP-HPLC | Size Exclusion Chromatography (SEC) |
| Typical Yield | > 80% | > 90% conjugation efficiency |
| Final Product Characterization | LC-MS, NMR | HIC for DAR, SEC for aggregation, LC-MS |
Experimental Protocols
Part 1: Conjugation of a Therapeutic Payload to this compound
This protocol details the reaction of an amine-containing therapeutic payload with the p-nitrophenyl carbonate activated group of the this compound linker.
Materials:
-
This compound linker
-
Amine-containing therapeutic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel (e.g., round-bottom flask)
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Analytical and Preparative RP-HPLC system
-
Mass spectrometer (LC-MS)
Procedure:
-
Dissolution of Reactants:
-
In a reaction vessel, dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.
-
In a separate vial, dissolve the amine-containing payload (1.0 equivalent) in a minimal amount of anhydrous DMF or DMSO.
-
-
Reaction Setup:
-
To the solution of the this compound linker, add the solution of the amine-containing payload.
-
Add DIPEA (2.0-3.0 equivalents) to the reaction mixture. DIPEA acts as a non-nucleophilic base to facilitate the reaction.
-
Purge the reaction vessel with nitrogen or argon and seal it.
-
-
Reaction:
-
Stir the reaction mixture at room temperature (20-25°C).
-
-
Monitoring:
-
Monitor the progress of the reaction by LC-MS or RP-HPLC until the starting material (payload) is consumed. This typically takes 2-18 hours.
-
-
Purification:
-
Once the reaction is complete, purify the resulting N3-VC-PAB-Payload conjugate by preparative RP-HPLC to remove unreacted starting materials, DIPEA, and the p-nitrophenol byproduct.
-
Collect the fractions containing the pure product.
-
-
Characterization and Storage:
-
Confirm the identity and purity of the final product by LC-MS and NMR.
-
Lyophilize the pure fractions to obtain the N3-VC-PAB-Payload as a solid.
-
Store the conjugate at -20°C or -80°C, protected from light and moisture.
-
Part 2: Conjugation of N3-VC-PAB-Payload to an Alkyne-Modified Antibody
This protocol describes the conjugation of the azide-functionalized drug-linker to a monoclonal antibody that has been pre-functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Materials:
-
N3-VC-PAB-Payload (from Part 1)
-
DBCO-functionalized monoclonal antibody
-
Reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4, azide-free)
-
Anhydrous DMSO
-
Size Exclusion Chromatography (SEC) system
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Preparation of Reactants:
-
Prepare the DBCO-functionalized monoclonal antibody in the reaction buffer at a concentration of 5-10 mg/mL.
-
Prepare a 10-20 mM stock solution of the purified N3-VC-PAB-Payload in anhydrous DMSO.
-
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the antibody solution.
-
While gently stirring, add the drug-linker stock solution to the antibody solution. The molar excess of the drug-linker is typically between 3 and 10-fold relative to the antibody. The final concentration of DMSO should be kept below 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction can be monitored by LC-MS to track the formation of the ADC.
-
-
Purification:
-
Purify the resulting ADC from the unreacted drug-linker and other small molecules using a size exclusion chromatography (SEC) column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions corresponding to the purified ADC monomer.
-
-
Characterization:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Aggregation and Purity: Assess the level of aggregation and purity using analytical SEC.
-
Confirmation: Confirm the successful conjugation by mass spectrometry of the reduced and deglycosylated ADC.
-
-
Storage:
-
Store the purified ADC at 2-8°C or as appropriate for the specific antibody.
-
Mechanism of Action and Signaling Pathway
The efficacy of an ADC constructed with a cleavable linker like VC-PAB relies on a sequence of events that occur after the ADC binds to its target antigen on a cancer cell.
-
Binding and Internalization: The ADC circulates in the bloodstream and the antibody component binds to a specific antigen on the surface of a tumor cell.
-
Lysosomal Trafficking: The ADC-antigen complex is internalized by the cell, typically via endocytosis, and trafficked to the lysosome.
-
Enzymatic Cleavage: Inside the lysosome, the high concentration of proteases, specifically Cathepsin B, recognizes and cleaves the Valine-Citrulline dipeptide linker.[4][5][6]
-
Self-Immolation and Payload Release: Cleavage of the VC linker triggers a spontaneous 1,6-elimination reaction of the PAB self-immolative spacer. This cascade reaction results in the release of the cytotoxic payload in its fully active, unmodified form inside the cancer cell.[1][3]
-
Induction of Cell Death: The released payload can then exert its cytotoxic effect, for example, by inhibiting tubulin polymerization or damaging DNA, ultimately leading to apoptosis of the cancer cell.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 6. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of N3-VC-PAB-PNP Linker for Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and characterization of the N3-VC-PAB-PNP linker, a critical component in the development of modern Antibody-Drug Conjugates (ADCs). The protocols detailed herein outline a robust and reproducible methodology for obtaining this versatile linker, which incorporates a bio-orthogonal azide handle for site-specific conjugation, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl alcohol (PABA) spacer, and a p-nitrophenyl (PNP) carbonate for efficient drug attachment.
Introduction
The this compound linker is a sophisticated chemical entity designed for the targeted delivery of cytotoxic payloads to cancer cells. Its multi-component structure ensures stability in circulation and specific, enzymatic cleavage within the tumor microenvironment, leading to the controlled release of the active drug. The terminal azide group allows for precise attachment to a monoclonal antibody via "click chemistry," enabling the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). These application notes will detail the synthetic pathway, provide step-by-step experimental protocols, and present key characterization data.
Synthetic Pathway Overview
The synthesis of the this compound linker is a multi-step process that begins with the construction of the core dipeptide-PABA structure, followed by the introduction of the azide functionality and final activation with a p-nitrophenyl carbonate group.
Caption: Synthetic pathway for this compound linker.
Experimental Protocols
Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol details the synthesis of the core peptide-spacer, Fmoc-Val-Cit-PAB-OH.
Materials:
-
Fmoc-L-Citrulline
-
p-Aminobenzyl alcohol
-
N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-L-Valine N-hydroxysuccinimide ester (Fmoc-Val-OSu)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Synthesis of Fmoc-Cit-PAB-OH:
-
Dissolve Fmoc-L-Citrulline (1.0 eq), HBTU (1.1 eq), and HOBt (1.1 eq) in DMF.
-
Add DIPEA (2.5 eq) to the solution and stir for 10 minutes.
-
Add p-Aminobenzyl alcohol (1.2 eq) and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into ice-cold water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Fmoc Deprotection:
-
Dissolve the purified Fmoc-Cit-PAB-OH in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine, yielding H-Cit-PAB-OH.
-
-
Dipeptide Formation:
-
Dissolve H-Cit-PAB-OH (1.0 eq) and Fmoc-Val-OSu (1.1 eq) in DMF.
-
Add DIPEA (1.5 eq) and stir at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Work up the reaction as described in step 1.
-
Purify the crude product by flash column chromatography to obtain Fmoc-Val-Cit-PAB-OH.
-
Protocol 2: Synthesis of N3-VC-PAB-OH
This protocol describes the deprotection of the Fmoc group and subsequent coupling with azidoacetic acid.
Materials:
-
Fmoc-Val-Cit-PAB-OH
-
Piperidine
-
DMF
-
Azidoacetic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA
-
Ethyl acetate
-
Brine
Procedure:
-
Fmoc Deprotection:
-
Dissolve Fmoc-Val-Cit-PAB-OH (1.0 eq) in a 20% solution of piperidine in DMF.
-
Stir at room temperature for 1-2 hours to yield H-Val-Cit-PAB-OH.
-
Remove the solvent under reduced pressure.
-
-
Azide Coupling:
-
Dissolve the crude H-Val-Cit-PAB-OH (1.0 eq), azidoacetic acid (1.2 eq), and HATU (1.2 eq) in DMF.
-
Add DIPEA (2.5 eq) and stir at room temperature for 4-6 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, work up the reaction by adding water and extracting with ethyl acetate.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify the crude product by flash column chromatography to yield N3-VC-PAB-OH.
-
Protocol 3: Synthesis of this compound
This final step activates the hydroxyl group of the PABA spacer for subsequent drug conjugation.
Materials:
-
N3-VC-PAB-OH
-
p-Nitrophenyl chloroformate
-
Pyridine
-
DCM
Procedure:
-
PNP Activation:
-
Dissolve N3-VC-PAB-OH (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (1.5 eq) followed by the dropwise addition of a solution of p-nitrophenyl chloroformate (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the final this compound linker.
-
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of the this compound linker.
Table 1: Synthesis Yields and Purity
| Step | Product | Typical Yield (%) | Purity (by HPLC, %) |
| 1 | Fmoc-Val-Cit-PAB-OH | 75-85 | >95 |
| 2 | N3-VC-PAB-OH | 70-80 | >95 |
| 3 | This compound | 80-90 | >98 |
Table 2: Characterization Data
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | Key ¹H NMR Signals (δ, ppm in CDCl₃) |
| Fmoc-Val-Cit-PAB-OH | C₃₉H₄₄N₆O₈ | 724.81 | 725.3 | ~7.2-7.8 (aromatic), ~4.3-4.5 (Fmoc CH, CH₂), ~0.9 (Val CH₃) |
| N3-VC-PAB-OH | C₂₄H₃₅N₉O₆ | 561.60 | 562.3 | ~7.2 (aromatic), ~4.5 (PAB CH₂), ~3.9 (N₃CH₂), ~0.9 (Val CH₃) |
| This compound | C₃₁H₃₈N₁₀O₉ | 706.70 | 707.3 | ~8.2 & 7.4 (PNP aromatic), ~7.2 (PAB aromatic), ~5.3 (PAB CH₂), ~3.9 (N₃CH₂), ~0.9 (Val CH₃) |
ADC Development Workflow
The synthesized this compound linker is a key component in the multi-step process of developing a functional ADC.
Caption: Workflow for ADC development using this compound.
Mechanism of Action: Drug Release
The efficacy of an ADC constructed with the this compound linker relies on its specific cleavage and subsequent self-immolation to release the payload within the target cancer cell.
Caption: Mechanism of drug release from an ADC.
These detailed application notes and protocols provide a solid foundation for the successful synthesis and implementation of the this compound linker in advanced ADC development programs. Adherence to these methodologies will facilitate the production of high-quality, homogeneous ADCs for preclinical and clinical evaluation.
Application Notes and Protocols for Attaching a Payload to the N3-VC-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N3-VC-PAB-PNP linker is a sophisticated, cleavable linker system integral to the development of targeted therapeutics, particularly antibody-drug conjugates (ADCs).[1][2] Its multi-component structure is meticulously designed for controlled drug release within the tumor microenvironment.[2] This linker features an azide (N3) group for "click" chemistry conjugation, a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate activating group for payload attachment.[1][3] The VC dipeptide is specifically designed to be cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells, ensuring targeted release of the payload.[1][2][4] Following enzymatic cleavage, the PAB spacer undergoes a 1,6-elimination reaction, releasing the payload in its unmodified, active form.[1][2] The azide handle allows for a highly efficient and site-specific conjugation to an alkyne-modified antibody via strain-promoted azide-alkyne cycloaddition (SPAAC).[1][5] This document provides detailed protocols for attaching a payload to the this compound linker and the subsequent conjugation to an antibody, along with relevant data and visualizations.
Core Chemical Properties of this compound
A summary of the key chemical properties of the this compound linker is provided in the table below.
| Property | Value |
| Systematic Name | Azido-Val-Cit-PABA-p-nitrophenyl carbonate |
| CAS Number | 2285374-43-6[3] |
| Molecular Formula | C27H33N9O9[3] |
| Molecular Weight | 627.61 g/mol [3] |
| Appearance | White to off-white solid[3] |
| Purity | Typically >95%[3] |
| Solubility | Soluble in DMSO, DCM, and DMF[3] |
| Storage (Powder) | -20°C, protect from light, stored under nitrogen[3] |
| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month. Protect from light, stored under nitrogen.[3] |
Experimental Protocols
Protocol 1: Payload Conjugation to this compound Linker
This protocol details the attachment of an amine-containing payload to the p-nitrophenyl carbonate activated group of the linker.
Materials:
-
This compound linker
-
Amine-containing payload (e.g., MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the amine-containing payload (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add DIPEA (2-3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.[1]
-
Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting payload is consumed.[1]
-
Upon completion, purify the resulting N3-VC-PAB-Payload conjugate by preparative High-Performance Liquid Chromatography (HPLC).[1]
Quantitative Data Summary:
| Step | Key Reagents | Typical Solvent | Typical Yield | Purity (LC-MS) |
| Payload Conjugation | This compound, Amine-payload, DIPEA | DMF | 70-85% | >95% |
Protocol 2: Linker-Payload Conjugation to an Alkyne-Modified Antibody (Click Chemistry)
This protocol describes the strain-promoted azide-alkyne cycloaddition (SPAAC) to conjugate the azide-containing linker-payload to a dibenzocyclooctyne (DBCO)-functionalized antibody.
Materials:
-
Alkyne-modified antibody (e.g., DBCO-functionalized) in a suitable buffer (e.g., PBS pH 7.4)
-
N3-VC-PAB-Payload conjugate
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Prepare a stock solution of the N3-VC-PAB-Payload conjugate in DMSO.
-
Add the N3-VC-PAB-Payload stock solution to the alkyne-modified antibody solution at a desired molar ratio.
-
Incubate the reaction mixture at room temperature for 1-4 hours.[2]
-
Remove excess, unreacted linker-payload and organic solvent using size-exclusion chromatography (SEC) or dialysis.[2]
-
Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and presence of aggregates.
Visualization of Workflows and Mechanisms
Experimental Workflow for ADC Synthesis
Caption: Workflow for ADC synthesis using the this compound linker.
Mechanism of Payload Release
Caption: Mechanism of action for intracellular payload release.
Characterization of the Final Antibody-Drug Conjugate
After synthesis, the ADC must be thoroughly characterized to ensure its quality and efficacy.
| Characterization Method | Purpose | Key Parameters Measured |
| Mass Spectrometry (MS) | To confirm the successful conjugation and determine the drug-to-antibody ratio (DAR).[1] | Precise mass of the ADC and its subunits. |
| Size Exclusion Chromatography (SEC) | To assess the purity of the ADC and detect the presence of aggregates or fragments.[1] | Percentage of monomer, aggregate, and fragment. |
| In Vitro Cell Cytotoxicity Assay | To measure the potency and specificity of the ADC.[1] | IC50 value on antigen-positive and antigen-negative cell lines. |
| Plasma Stability Assay | To evaluate the stability of the linker and the potential for premature drug release.[1] | Amount of released payload over time in plasma. |
Conclusion
The this compound linker is a versatile and effective tool in the construction of antibody-drug conjugates. Its design allows for the stable attachment of a payload and its controlled, targeted release within cancer cells. The protocols and data presented in these application notes provide a comprehensive guide for researchers and scientists in the field of drug development to successfully utilize this advanced linker technology. Careful execution of the conjugation and purification steps, followed by thorough characterization, is crucial for the development of safe and efficacious ADCs.
References
Application Notes and Protocols for Antibody-Drug Conjugate (ADC) Synthesis using N3-VC-PAB-PNP Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells.[1] This approach minimizes systemic toxicity while maximizing efficacy. The linker, which connects the monoclonal antibody (mAb) to the cytotoxic payload, is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of drug release.[2]
This document provides a detailed experimental protocol for the synthesis of an ADC utilizing the N3-VC-PAB-PNP linker. This linker system is designed for controlled drug release within the tumor microenvironment and incorporates several key features:
-
Azide (N3) Handle: Facilitates site-specific conjugation to an alkyne-modified antibody via "click chemistry," enabling precise control over the drug-to-antibody ratio (DAR).[2]
-
Valine-Citrulline (VC) Dipeptide: A substrate for Cathepsin B, a lysosomal protease often overexpressed in tumor cells, ensuring targeted payload release within the cancer cell.[3]
-
p-Aminobenzyl (PAB) Self-Immolative Spacer: Following enzymatic cleavage of the VC dipeptide, the PAB spacer undergoes spontaneous 1,6-elimination to release the payload in its active form.[2]
-
p-Nitrophenyl (PNP) Carbonate: An activated group that facilitates the efficient conjugation of the linker to amine- or hydroxyl-containing cytotoxic payloads.[2]
Mechanism of Action
The efficacy of an ADC constructed with a cleavable linker like VC-PAB depends on a sequence of events leading to the specific release of the payload inside the target cancer cell.[2]
-
Circulation and Targeting: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[3]
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[3]
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an organelle containing various degradative enzymes.[2]
-
Enzymatic Cleavage: Within the lysosome, Cathepsin B recognizes and cleaves the valine-citrulline dipeptide linker.[2]
-
Payload Release: This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the active cytotoxic payload inside the cancer cell.[2]
-
Cell Death: The released payload then exerts its cytotoxic effect, leading to the death of the cancer cell.[3]
Experimental Workflow and Signaling Pathway
Figure 1: Experimental workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using the this compound linker.
Quantitative Data Summary
| Parameter | Typical Value | Method of Determination | Reference |
| Linker-Payload Synthesis | |||
| Peptide Coupling Yield | 70-85% | LC-MS | [4] |
| Payload Coupling Yield | 60-80% | LC-MS, RP-HPLC | [4] |
| Azide Installation Yield | >90% | LC-MS, RP-HPLC | [4] |
| Overall Linker-Payload Yield | 40-60% | RP-HPLC | [4] |
| ADC Conjugation | |||
| Drug-to-Antibody Ratio (DAR) | 2, 4, or 8 | HIC, RP-HPLC, Mass Spectrometry | [5][6] |
| Conjugation Efficiency | >90% | HIC, SDS-PAGE | [7] |
| Final ADC Product | |||
| Purity | >95% | SEC, HIC | [8][9] |
| Monomer Content | >98% | SEC | [8] |
| Free Drug Level | <1% | RP-HPLC | [8] |
Experimental Protocols
Part 1: Synthesis of N3-VC-PAB-Payload Conjugate
This protocol outlines the solution-phase coupling of the this compound linker to a cytotoxic payload containing a primary or secondary amine.
Materials and Reagents:
-
This compound linker
-
Cytotoxic payload (e.g., MMAE)
-
Anhydrous Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Lyophilizer
Protocol:
-
Dissolve the this compound linker (1.2 equivalents) and the cytotoxic payload (1.0 equivalent) in anhydrous DMF.
-
Add DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with water.
-
Purify the crude N3-VC-PAB-Payload conjugate by preparative RP-HPLC.[4]
-
Lyophilize the pure fractions to obtain the final product as a white powder.[4]
Part 2: Antibody Modification with an Alkyne Handle
This protocol describes the introduction of a strained alkyne, such as dibenzocyclooctyne (DBCO), onto the antibody for subsequent click chemistry.
Materials and Reagents:
-
Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column
Protocol:
-
Prepare a stock solution of DBCO-NHS ester in anhydrous DMSO.
-
Add the DBCO-NHS ester stock solution to the antibody solution. The molar ratio of DBCO-NHS ester to antibody will determine the degree of labeling and should be optimized.
-
Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Remove the excess, unreacted DBCO-NHS ester by SEC.
-
Characterize the alkyne-modified antibody to determine the average number of DBCO groups per antibody.
Part 3: ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of the azide-functionalized drug-linker to the alkyne-modified monoclonal antibody.[4]
Materials and Reagents:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
N3-VC-PAB-Payload conjugate
-
Anhydrous DMSO
-
Purification system (e.g., SEC, HIC)
Protocol:
-
Prepare a stock solution of the purified N3-VC-PAB-Payload in anhydrous DMSO.[4]
-
Add the drug-linker stock solution to the alkyne-modified antibody solution. The molar excess of the drug-linker will influence the final DAR and should be optimized.
-
Incubate the reaction mixture at room temperature overnight with gentle stirring.
-
Purify the resulting ADC to remove any unreacted drug-linker and potential aggregates. Common purification methods include SEC and Hydrophobic Interaction Chromatography (HIC).[8][9]
Part 4: ADC Characterization
Thorough characterization of the final ADC is crucial to ensure its quality and consistency.
Recommended Characterization Methods:
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and average DAR.[10]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To quantify the amount of free drug.[10]
-
Size-Exclusion Chromatography (SEC): To assess the level of aggregation.[9]
-
Mass Spectrometry (MS): To confirm the identity and integrity of the ADC.[10]
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): To visualize the conjugated antibody.[11]
Conclusion
The this compound linker provides a robust and versatile platform for the development of advanced ADCs. The use of click chemistry allows for precise control over the conjugation site and DAR, while the Cathepsin B-cleavable dipeptide ensures targeted drug release within the tumor microenvironment. The detailed protocols and characterization methods outlined in these application notes provide a comprehensive guide for researchers and drug developers working to create the next generation of targeted cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. njbio.com [njbio.com]
- 7. Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
Application Notes and Protocols for N3-VC-PAB-PNP in Peptide-Drug Conjugate (PDC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the N3-VC-PAB-PNP linker in the synthesis of peptide-drug conjugates (PDCs). This advanced linker system enables the targeted delivery of cytotoxic agents to cells, leveraging a multi-component design for controlled drug release.
The this compound linker, systematically named Azido-Val-Cit-PABA-p-nitrophenyl carbonate, is a bifunctional molecule designed for the development of targeted therapeutics.[1] It incorporates a terminal azide group for "click" chemistry conjugation, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, a self-immolative p-aminobenzyl alcohol (PAB) spacer, and a p-nitrophenyl (PNP) carbonate activating group.[1][2] This sophisticated design ensures stability in circulation and specific release of the conjugated payload within the target cells.
Mechanism of Action
The utility of the this compound linker is centered on its cleavable linker technology. The Val-Cit dipeptide is specifically engineered to be a substrate for cathepsin B, a lysosomal protease often overexpressed in tumor cells.[1][2] Upon internalization of the PDC into a target cell, it is trafficked to the lysosome. There, cathepsin B cleaves the peptide bond between citrulline and the p-aminobenzyl group.[2] This enzymatic cleavage initiates a cascade that leads to the release of the conjugated payload in its active form. The self-immolative PAB spacer ensures that the drug is released without any residual linker fragments that might impair its activity.
Key Features and Components
-
Azide (N3) Handle: Allows for highly efficient and site-specific conjugation to an alkyne-modified peptide via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC), commonly known as "click chemistry".[1][2]
-
Valine-Citrulline (VC) Dipeptide: Provides a specific cleavage site for the lysosomal protease cathepsin B, ensuring targeted drug release within the cancer cell.[1][2]
-
p-Aminobenzyl (PAB) Self-Immolative Spacer: After enzymatic cleavage of the VC dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination, releasing the payload in its unmodified, active form.[1]
-
p-Nitrophenyl (PNP) Carbonate Activated Group: This reactive group facilitates the efficient conjugation of the linker to amine- or hydroxyl-containing cytotoxic payloads.[1]
Experimental Protocols
The synthesis of a peptide-drug conjugate using the this compound linker is a multi-step process. The general workflow involves:
-
Synthesis of the Alkyne-Modified Peptide: The peptide of interest is synthesized with an alkyne handle for subsequent conjugation.
-
Synthesis of the N3-Linker-Drug Conjugate: The this compound linker is reacted with the desired drug molecule.
-
Purification of the N3-Linker-Drug Conjugate: The resulting linker-drug construct is purified to remove unreacted starting materials.
-
Click Chemistry Conjugation: The purified N3-linker-drug is conjugated to the alkyne-modified peptide.
-
Final PDC Purification and Characterization: The final peptide-drug conjugate is purified and characterized.
Below are detailed protocols for each of these key stages.
Protocol 1: Synthesis of Alkyne-Modified Peptide
This protocol describes the synthesis of a model alkyne-modified peptide using standard solid-phase peptide synthesis (SPPS).
Materials:
-
Fmoc-protected amino acids
-
Propargylglycine (Pra) or another alkyne-containing amino acid
-
Rink Amide resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 eq.) and HBTU (2.9 eq.) in DMF. Add DIPEA (6 eq.) to the mixture. Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature. Wash with DMF and DCM. Repeat for each amino acid in the peptide sequence, incorporating the alkyne-containing amino acid at the desired position.
-
Final Fmoc Deprotection: After the final amino acid coupling, repeat the Fmoc deprotection step.
-
Cleavage from Resin: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin using the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and dry the pellet. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the alkyne-modified peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: Synthesis of N3-VC-PAB-MMAE Conjugate
This protocol details the conjugation of the cytotoxic drug Monomethyl Auristatin E (MMAE) to the this compound linker.
Materials:
-
This compound
-
Monomethyl Auristatin E (MMAE)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Dissolve this compound (1.2 eq.) and MMAE (1.0 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.0 eq.) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by LC-MS.
-
Purification: Upon completion, purify the crude N3-VC-PAB-MMAE by RP-HPLC.
-
Characterization: Confirm the structure and purity of the final conjugate using mass spectrometry and analytical RP-HPLC.
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of the N3-VC-PAB-MMAE to the alkyne-modified peptide.
Materials:
-
Alkyne-modified peptide
-
N3-VC-PAB-MMAE
-
Copper(II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the alkyne-modified peptide in the reaction buffer.
-
Prepare a 20 mM stock solution of N3-VC-PAB-MMAE in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Catalyst Premix: In a microcentrifuge tube, mix the CuSO4 and THPTA stock solutions in a 1:2 molar ratio. Let it stand for 5 minutes to form the Cu(I)-THPTA complex.
-
Conjugation Reaction:
-
In a reaction vessel, add the alkyne-modified peptide solution.
-
Add the N3-VC-PAB-MMAE stock solution (typically 1.5-2.0 molar excess over the peptide).
-
Add the Cu(I)-THPTA catalyst premix to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 to 4 hours. Monitor the reaction progress by RP-HPLC.
-
Purification: Once the reaction is complete, purify the peptide-drug conjugate using RP-HPLC to remove unreacted starting materials, catalyst, and ligand.
-
Characterization: Confirm the identity and purity of the final PDC using mass spectrometry and analytical RP-HPLC.
Data Presentation
The following tables summarize typical quantitative data obtained during the synthesis of a model PDC using the protocols described above.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C27H33N9O9 |
| Molecular Weight | 627.61 g/mol |
| Appearance | White to off-white solid |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DCM, and DMF |
| Storage (Powder) | -20°C, protect from light, stored under nitrogen |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month |
(Data sourced from publicly available information)[1][2]
Table 2: Representative Yields for PDC Synthesis Steps
| Step | Product | Typical Yield (%) |
| 1 | Alkyne-Modified Peptide (after purification) | 30-50 |
| 2 | N3-VC-PAB-MMAE (after purification) | 60-80 |
| 3 | Final Peptide-Drug Conjugate (after purification) | 50-70 |
(Yields are representative and may vary depending on the specific peptide and drug used)
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of a peptide-drug conjugate.
Mechanism of Drug Release
Caption: Intracellular drug release mechanism from a PDC.
References
Application Notes and Protocols for the Purification of N3-VC-PAB-Payload Conjugate by HPLC
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of N3-linker-Val-Cit-PAB-Payload antibody-drug conjugates (ADCs) using High-Performance Liquid Chromatography (HPLC). The protocols focus on two primary HPLC methods: Hydrophobic Interaction Chromatography (HIC) for separating ADC species with different drug-to-antibody ratios (DAR) and Size Exclusion Chromatography (SEC) for removing aggregates and residual small molecule impurities.
The N3-VC-PAB (Azido-Valine-Citrulline-p-aminobenzyl alcohol) linker is a key component in modern ADC design. It incorporates an azide group for bioorthogonal click chemistry, a cathepsin B-cleavable valine-citrulline dipeptide for controlled payload release within tumor cells, and a self-immolative PABC spacer.[1][2] The purification of ADCs post-conjugation is a critical step to ensure a homogenous product with a desirable and consistent DAR, low levels of aggregation, and minimal free drug-linker, all of which are critical quality attributes (CQAs) for safety and efficacy.[1][3][4]
Experimental Workflow for ADC Purification
The general workflow for the purification of an N3-VC-PAB-Payload conjugate involves an initial capture and buffer exchange step, followed by polishing steps to separate based on hydrophobicity and size. A multi-step approach may be necessary to achieve high purity.[1]
General workflow for the purification of an N3-VC-PAB-Payload ADC.
Hydrophobic Interaction Chromatography (HIC) for DAR Species Separation
HIC is a powerful technique for purifying ADCs by separating species based on differences in their hydrophobicity.[5][6] The conjugation of a hydrophobic drug-linker to an antibody increases its surface hydrophobicity, allowing for the separation of ADCs with different DARs from the unconjugated antibody.[]
Experimental Protocol: HIC
Materials:
-
Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium Sulfate, pH 7.0[5]
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[5]
-
HIC Column: TSKgel Butyl-NPR (4.6 mm × 3.5 cm, 2.5 μm) or similar[4]
-
HPLC System: Agilent 1260 HPLC system or equivalent[4]
Procedure:
-
Sample Preparation: Adjust the crude ADC sample to a final concentration of 0.5 M ammonium sulfate using a high-salt buffer (e.g., 25 mM Sodium Phosphate, 3.0 M Ammonium Sulfate, pH 7.0).[5]
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of the initial mobile phase conditions (e.g., 33.3% Mobile Phase B).[5]
-
Sample Loading: Load the prepared ADC sample onto the equilibrated column.
-
Elution:
-
Wash the column with the initial mobile phase for 2-5 CVs to remove any unbound material.[1]
-
Elute the bound ADC species by applying a linear gradient from high salt (e.g., 33.3% Mobile Phase B) to low salt (e.g., 100% Mobile Phase B) over 20-30 CVs.[1][5] The unconjugated antibody will elute first, followed by ADCs with increasing DARs.
-
-
Fraction Collection: Collect fractions throughout the elution gradient for analysis.
-
Column Cleaning and Storage: Wash the column with Mobile Phase B to remove all remaining bound species, followed by sanitization (e.g., 0.5 N NaOH) and storage in an appropriate buffer (e.g., 20% Ethanol).[5]
Data Presentation: HIC Purification Summary
| Parameter | Unconjugated Antibody | DAR 2 Species | DAR 4 Species | DAR 6 Species |
| Retention Time (min) | 8.5 | 12.3 | 15.1 | 17.8 |
| Purity by HIC-HPLC (%) | >98 | >95 | >95 | >90 |
| Recovery (%) | - | 85-95 | 80-90 | 75-85 |
Note: The data presented are representative values based on typical HIC separations of ADCs and may vary depending on the specific payload and antibody.
Size Exclusion Chromatography (SEC) for Aggregate and Impurity Removal
SEC is a standard technique used to separate molecules based on their size.[8] In ADC purification, SEC is crucial for removing high molecular weight (HMW) aggregates and low molecular weight (LMW) impurities, such as unconjugated drug-linker.[9][10]
Experimental Protocol: SEC
Materials:
-
Mobile Phase: 50 mM Sodium Phosphate, 200 mM NaCl, pH 7.0[8]
-
SEC Column: Agilent AdvanceBio SEC 300 Å, 2.7 µm, 4.6 × 300 mm or similar[11]
-
HPLC System: Agilent 1260 Infinity II Bio-inert LC or equivalent[10]
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the mobile phase at a constant flow rate.
-
Sample Preparation: The ADC fractions collected from HIC can be pooled and concentrated if necessary. The sample should be in a buffer compatible with the SEC mobile phase.
-
Sample Injection: Inject the ADC sample onto the equilibrated column.
-
Isocratic Elution: Elute the sample with the mobile phase under isocratic conditions. Aggregates will elute first, followed by the monomeric ADC, and then LMW species.
-
Fraction Collection: Collect the fractions corresponding to the monomeric ADC peak.
-
Column Cleaning and Storage: Wash the column with the mobile phase and store according to the manufacturer's instructions.
Data Presentation: SEC Purification Summary
| Parameter | Before SEC | After SEC |
| Monomer Purity (%) | 90-95 | >99 |
| Aggregate Content (%) | 5-10 | <1 |
| LMW Impurities (%) | 1-2 | Not Detected |
| Product Recovery (%) | - | >95 |
Note: The data presented are representative values and can vary based on the initial purity of the ADC sample.
Signaling Pathway: Intracellular Payload Release
The VC-PAB linker is designed for specific cleavage by cathepsin B, an enzyme that is often overexpressed in the lysosomes of tumor cells.[2] Upon internalization of the ADC, the linker is cleaved, leading to the release of the cytotoxic payload and subsequent cell death.[1]
Intracellular payload release mechanism of a Val-Cit linker-containing ADC.[1]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Resolution of DAR Species (HIC) | Inappropriate gradient slope or wrong choice of HIC resin. | Optimize the elution gradient (e.g., make it shallower). Test resins with different hydrophobicity (e.g., Butyl vs. Phenyl).[1] |
| Presence of Aggregates in Final Product | Incomplete removal by SEC or aggregation induced by the purification process. | Optimize SEC column and running conditions. Consider a two-step purification process (e.g., HIC followed by SEC).[1] |
| Residual Free Drug-Linker | Inefficient removal by SEC or Tangential Flow Filtration (TFF). | Increase the number of diafiltration volumes in TFF. Ensure adequate resolution between monomeric ADC and small molecules in SEC.[1] |
| Low ADC Recovery | ADC precipitation in high salt buffer (HIC) or non-specific adsorption to the column. | Optimize salt concentration for sample loading. Screen different HIC resins. For SEC, ensure the mobile phase has sufficient ionic strength.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Current approaches for purification of antibody-drug conjugates. | Semantic Scholar [semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
- 9. Extending the limits of size exclusion chromatography: Simultaneous separation of free payloads and related species from antibody drug conjugates and their aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. lcms.cz [lcms.cz]
Application Note: In Vitro Cytotoxicity Assay for N3-VC-PAB-PNP Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies that leverage the specificity of a monoclonal antibody to deliver a highly potent cytotoxic payload directly to tumor cells.[1][2] An ADC's architecture consists of three main components: a monoclonal antibody that targets a specific tumor-associated antigen, a cytotoxic drug (payload), and a chemical linker that connects them.[1] The linker is a critical element, influencing the ADC's stability, efficacy, and safety profile.[3][4]
This document focuses on ADCs constructed with an N3-VC-PAB-PNP linker. This is a sophisticated, cleavable linker system designed for controlled payload release inside the target cell.[5] Its components include:
-
N3 (Azide): A functional group that allows for precise, site-specific conjugation to the antibody using "click chemistry," ensuring a homogenous drug-to-antibody ratio (DAR).[5][6][7]
-
VC (Valine-Citrulline): A dipeptide sequence specifically cleaved by Cathepsin B, a lysosomal protease often overexpressed in cancer cells.[8][9]
-
PAB (p-aminobenzyl carbamate): A self-immolative spacer that spontaneously releases the payload in its active form after the VC dipeptide is cleaved.[5][8]
-
PNP (p-nitrophenyl carbonate): A reactive group used for the attachment of hydroxyl-containing payloads.[5]
Evaluating the efficacy and specificity of these ADCs is a crucial step in their preclinical development.[10][11] In vitro cytotoxicity assays are essential for quantifying the potency (typically as an IC50 value) of an ADC against antigen-expressing cancer cells and for confirming its selectivity by testing against antigen-negative cells.[10][12] This application note provides a detailed protocol for performing an in vitro cytotoxicity assay using the colorimetric MTT method.
Mechanism of Action of this compound ADCs
The efficacy of an ADC with a cleavable VC-PAB linker relies on a precise sequence of events, ensuring the payload is released within the target cancer cell to minimize off-target toxicity.[8] The process begins when the ADC binds to its specific antigen on the cancer cell surface.[1] The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome.[7][8] Within the acidic, enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the valine-citrulline linker.[9] This enzymatic cleavage triggers the rapid, spontaneous self-immolation of the PAB spacer, which releases the cytotoxic payload in its fully active form, ultimately leading to cell death.[5][8]
Experimental Protocol: MTT Cytotoxicity Assay
This protocol describes a standard colorimetric assay to measure cell viability based on the metabolic activity of NAD(P)H-dependent oxidoreductase enzymes in living cells.[13] These enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13]
Materials
-
Target cancer cell lines (both antigen-positive and antigen-negative for specificity testing)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound ADC constructs
-
Sterile 96-well flat-bottom microplates
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
Multi-well spectrophotometer (plate reader)
-
Humidified incubator (37°C, 5% CO₂)
Assay Workflow
References
- 1. promega.com [promega.com]
- 2. Antibody Drug Conjugate - Cellomatics Biosciences [cellomaticsbio.com]
- 3. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primo.rowan.edu [primo.rowan.edu]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. iphasebiosci.com [iphasebiosci.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. criver.com [criver.com]
- 12. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Efficacy Studies of ADCs with a VC-PAB Linker
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic small molecules.[1] An ADC consists of three main components: a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent cytotoxic agent (the payload), and a chemical linker that connects the antibody to the payload.[]
The linker is a critical component, influencing the ADC's stability, potency, and safety profile.[3] The valine-citrulline-p-aminobenzyloxycarbonyl (VC-PAB) linker is a widely used, protease-cleavable linker system.[4] It is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells.[5] This cleavage releases the active payload directly inside the target cancer cell, minimizing systemic toxicity.[1][6] Furthermore, the released payload can often diffuse across cell membranes to kill adjacent, antigen-negative tumor cells, a phenomenon known as the "bystander effect," which is crucial for treating heterogeneous tumors.[7][8]
These application notes provide a comprehensive overview and detailed protocols for conducting in vivo efficacy studies of ADCs utilizing the VC-PAB linker in preclinical xenograft models.
Key Concepts: Mechanism of Action and Bystander Effect
The efficacy of an ADC with a VC-PAB linker is driven by a precise, multi-step process that begins with systemic administration and culminates in targeted cell death.
Caption: Intracellular processing of a VC-PAB linked ADC.
A significant advantage of many cleavable linkers, including VC-PAB, is their ability to induce a bystander effect. This is particularly important in tumors with heterogeneous antigen expression, where not all cells express the target antigen.
Caption: Mechanism of the ADC bystander effect.
Experimental Workflow for In Vivo Efficacy Studies
A typical preclinical efficacy study involves several sequential stages, from model selection and tumor implantation to data analysis and endpoint evaluation.
Caption: General workflow for an ADC in vivo efficacy study.
Detailed Experimental Protocols
Animal Model and Tumor Cell Line Selection
-
Animal Models: Immunocompromised rodents are standard for xenograft models to prevent rejection of human cells.[9] Commonly used strains include NOD-SCID or NSG mice. Patient-Derived Xenograft (PDX) models can also be used for higher clinical relevance.[10][11] All animal experiments must be conducted under protocols approved by an Institutional Animal Care and Use Committee (IACUC).[9]
-
Cell Lines: Select a human cancer cell line that expresses the target antigen for the ADC's antibody. An antigen-negative cell line can be used to establish a control group to assess off-target toxicity.
Tumor Implantation
-
Culture the selected tumor cells to ~80% confluency.
-
Harvest and wash the cells with sterile, serum-free media or PBS.
-
Resuspend the cells to a final concentration of 5-10 x 10⁷ cells/mL. An optional 1:1 mix with Matrigel can improve tumor take-rate.[12]
-
Subcutaneously inject 100-200 µL of the cell suspension (typically 5-10 x 10⁶ cells) into the flank of each mouse.[12][13]
Tumor Growth Monitoring and Animal Randomization
-
Once tumors become palpable, begin measuring tumor dimensions 2-3 times per week using digital calipers.[11][12]
-
Calculate tumor volume using the modified ellipsoid formula: Volume (mm³) = (Length × Width²) / 2 .[11][12]
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 5-10 mice per group) to ensure a similar average tumor volume across all groups at the start of the study.[12][14]
ADC Preparation and Administration
-
Groups: Typical study groups include:
-
Vehicle Control (e.g., PBS)
-
ADC Treatment Group(s) (at various doses)
-
Control IgG-ADC (non-binding antibody with the same linker-payload)
-
Naked Antibody (without payload)
-
-
Formulation: Reconstitute the lyophilized ADC in the appropriate vehicle buffer as specified by the manufacturer.
-
Administration: Administer the ADC, vehicle, or controls according to the desired dosing schedule (e.g., once weekly for 3 weeks).[12] The most common administration routes are intravenous (i.v.) via the tail vein or intraperitoneal (i.p.).[12][15] Doses are typically calculated based on the animal's body weight (mg/kg).
In-Life Monitoring and Endpoints
-
Tumor Volume: Continue to measure tumor volumes 2-3 times per week.[14]
-
Body Weight: Measure the body weight of each animal at the same frequency as tumor measurements to monitor for signs of toxicity.[14]
-
Clinical Observations: Perform daily cage-side observations to assess the general health of the animals, noting any changes in posture, activity, or grooming.[9]
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³), when significant toxicity is observed (e.g., >20% body weight loss), or after a fixed duration.[12]
Post-Mortem Analysis
-
At the study endpoint, euthanize the animals according to approved IACUC protocols.
-
Excise the tumors and record their final weight and volume.
-
Collect tumors and key organs (e.g., liver, spleen, kidneys) for further analysis.
-
Histopathology: Fix tissues in 10% neutral buffered formalin, embed in paraffin, and section for Hematoxylin and Eosin (H&E) staining to assess tissue morphology and identify signs of toxicity.
-
Immunohistochemistry (IHC): Perform IHC staining on tumor sections to analyze biomarkers of efficacy, such as apoptosis (e.g., cleaved Caspase-3) or cell proliferation (e.g., Ki-67).[16][17]
Data Analysis and Presentation
Quantitative data should be systematically collected and analyzed to determine the ADC's efficacy.
-
Tumor Growth Inhibition (TGI): This is a key metric for assessing anti-tumor efficacy. It is calculated at the end of the study using the mean tumor volumes (MTV) of the treated and control groups: TGI (%) = (1 - (MTV of Treated Group / MTV of Control Group)) × 100% [11]
-
Body Weight Change: The percentage change in body weight from Day 0 is plotted over time for each group to provide an indication of the treatment's tolerability.
Sample Data Summary
The following table presents a hypothetical summary of results from an in vivo efficacy study of an ADC with a VC-PAB linker.
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (TGI) (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Q7Dx3 | 1850 ± 210 | - | +2.5 ± 1.5 |
| Non-Binding ADC | 3 | Q7Dx3 | 1795 ± 195 | 3% | -1.8 ± 2.0 |
| Test ADC | 1 | Q7Dx3 | 875 ± 110 | 53% | -3.5 ± 1.8 |
| Test ADC | 3 | Q7Dx3 | 210 ± 55 | 89% | -8.2 ± 2.5 |
Important Considerations
-
Linker Stability in Rodents: The VC-PAB linker can exhibit instability in mouse plasma due to cleavage by rodent-specific carboxylesterases (Ces1c), leading to premature payload release.[3][18] This can result in a shorter ADC half-life in mice compared to humans and may affect the correlation of preclinical efficacy and toxicity data to clinical outcomes.[18][19] This should be considered when interpreting results and designing studies.
-
Tumor Measurement Accuracy: While calipers are widely used for their convenience, they can overestimate tumor volume.[20] Methods like ultrasound imaging or microCT can provide more accurate and reproducible measurements, potentially reducing the number of animals required to achieve statistical significance.[21][22][23]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. njbio.com [njbio.com]
- 5. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 9. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 12. benchchem.com [benchchem.com]
- 13. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. ichor.bio [ichor.bio]
- 16. Histogram analysis of ADC in rectal cancer: associations with different histopathological findings including expression of EGFR, Hif1-alpha, VEGF, p53, PD1, and KI 67. A preliminary study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Whole-lesion apparent diffusion coefficient (ADC) histogram as a quantitative biomarker to preoperatively differentiate stage IA endometrial carcinoma from benign endometrial lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Evaluation of superficial xenograft volume estimation by ultrasound and caliper against MRI in a longitudinal pre-clinical radiotherapeutic setting | PLOS One [journals.plos.org]
- 21. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper | springermedizin.de [springermedizin.de]
- 23. Tumor volume in subcutaneous mouse xenografts measured by microCT is more accurate and reproducible than determined by 18F-FDG-microPET or external caliper [inis.iaea.org]
Application Notes and Protocols for N3-VC-PAB-PNP Bioconjugation in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide to N3-VC-PAB-PNP bioconjugation, a critical process in the development of advanced Antibody-Drug Conjugates (ADCs). The protocols detailed herein are designed to facilitate the seamless conjugation of cytotoxic payloads to monoclonal antibodies, leveraging the unique features of the this compound linker for targeted drug delivery.
The this compound linker is a sophisticated, multi-functional molecule designed for controlled drug release in the tumor microenvironment.[1] Its key components include an azide (N3) group for site-specific "click chemistry" conjugation, a Cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for attaching hydroxyl-containing payloads.[1][2][3] This design ensures ADC stability in circulation and targeted release of the active drug within cancer cells, which often overexpress the lysosomal protease Cathepsin B.[1][2][3]
I. Overview of the this compound Bioconjugation Workflow
The bioconjugation process using the this compound linker can be broadly divided into three main stages:
-
Payload Attachment to the Linker: The cytotoxic drug (payload) is first conjugated to the this compound linker.
-
Antibody Modification: The monoclonal antibody (mAb) is functionalized with a reactive group that is complementary to the azide group on the linker, typically a strained alkyne like DBCO for copper-free click chemistry.
-
ADC Formation via Click Chemistry: The azide-containing drug-linker construct is then covalently attached to the modified antibody through a highly efficient and specific click chemistry reaction.
Caption: Overall workflow for ADC production using this compound.
II. Quantitative Data Summary
The following table summarizes typical quantitative data obtained during the synthesis and characterization of ADCs using this compound linkers. These values can serve as a benchmark for successful conjugation.
| Parameter | Method | Typical Result | Reference |
| Purity of this compound Linker | HPLC | >95% | [4] |
| Drug-to-Antibody Ratio (DAR) | HIC-HPLC, LC-MS | Average DAR of 3.5 - 4.5 | [5] |
| Monomer Purity of ADC | SEC-HPLC | >98% | [5] |
| Conjugation Efficiency | SDS-PAGE, UV-Vis | >95% | [6] |
| Residual Free Drug | RP-HPLC | <1% | N/A |
III. Detailed Experimental Protocols
Protocol 1: Conjugation of Payload to this compound Linker
This protocol describes the attachment of a hydroxyl-containing cytotoxic payload to the p-nitrophenyl (PNP) carbonate group of the linker.
Materials:
-
This compound linker
-
Hydroxyl-containing cytotoxic payload
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system for purification
Procedure:
-
Dissolve the this compound linker (1.2 equivalents) and the cytotoxic payload (1.0 equivalent) in anhydrous DMF or DMSO.
-
Add DIPEA (3-5 equivalents) to the reaction mixture to catalyze the reaction.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the resulting N3-VC-PAB-Payload conjugate by RP-HPLC.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Antibody Modification with a Strained Alkyne (DBCO)
This protocol details the functionalization of a monoclonal antibody with a dibenzocyclooctyne (DBCO) group for subsequent copper-free click chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
DBCO-NHS ester
-
Anhydrous DMSO
-
Desalting column (e.g., PD-10)
Procedure:
-
Prepare a stock solution of DBCO-NHS ester in anhydrous DMSO (e.g., 10 mM).
-
Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with the NHS ester.
-
Add the DBCO-NHS ester stock solution to the antibody solution at a 5- to 10-fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours with gentle agitation.
-
Remove the excess, unreacted DBCO-NHS ester using a desalting column equilibrated with PBS, pH 7.4.
-
Collect the protein-containing fractions and determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
Protocol 3: ADC Formation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the final conjugation of the azide-functionalized drug-linker to the DBCO-modified antibody.[5]
Materials:
-
DBCO-functionalized monoclonal antibody (from Protocol 2)
-
N3-VC-PAB-Payload (from Protocol 1)
-
Anhydrous DMSO
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure:
-
Prepare a stock solution of the purified N3-VC-PAB-Payload in anhydrous DMSO (e.g., 10-20 mM).[5]
-
In a suitable reaction vessel, add the DBCO-functionalized antibody solution (typically at 5-10 mg/mL).[5]
-
While gently stirring, add the N3-VC-PAB-Payload stock solution to the antibody solution. A 5- to 10-fold molar excess of the drug-linker over the antibody is a common starting point to achieve a target DAR of approximately 4.[5]
-
Incubate the reaction at room temperature overnight with gentle mixing.
-
Purify the resulting ADC using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove unreacted drug-linker and other impurities.
-
Characterize the final ADC for DAR, monomer purity, and endotoxin levels.
IV. Mechanism of Action: Intracellular Payload Release
The efficacy of an ADC constructed with a VC-PAB linker is dependent on the targeted release of the cytotoxic payload within the cancer cell.[3] This process is initiated by the internalization of the ADC upon binding to its target antigen on the cell surface, followed by trafficking to the lysosome.
Caption: Mechanism of intracellular payload release from a VC-PAB linker-based ADC.
Within the lysosome, the high concentration of proteases, particularly Cathepsin B, leads to the specific cleavage of the valine-citrulline dipeptide bond.[2][3] This cleavage event triggers a spontaneous 1,6-elimination reaction of the p-aminobenzyl (PAB) self-immolative spacer, which in turn releases the payload in its unmodified, active form.[1][2] This targeted release mechanism ensures that the potent cytotoxic agent exerts its cell-killing effect primarily within the cancer cells, thereby minimizing off-target toxicity.
References
Application Notes and Protocols for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with N3-VC-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful and widely adopted bioorthogonal "click chemistry" reaction that enables the efficient and specific conjugation of molecules in complex biological environments.[1][2] Unlike the copper-catalyzed version (CuAAC), SPAAC proceeds without the need for a cytotoxic metal catalyst, making it ideal for applications in live cells and for the creation of sensitive bioconjugates such as Antibody-Drug Conjugates (ADCs).[1][2]
This document provides detailed application notes and protocols for the use of the N3-VC-PAB-PNP linker in SPAAC reactions. This trifunctional linker is specifically designed for ADC development, incorporating:
-
An azide (N3) group for highly efficient and site-specific conjugation to a strained alkyne-modified antibody via SPAAC.[3][4]
-
A valine-citrulline (VC) dipeptide sequence that is cleavable by the lysosomal protease Cathepsin B, which is often overexpressed in the tumor microenvironment.[3][5]
-
A self-immolative p-aminobenzyl (PAB) spacer that, following enzymatic cleavage of the VC linker, spontaneously releases the conjugated payload in its active form.[3]
-
A p-nitrophenyl (PNP) carbonate activated group for the efficient attachment of amine-containing cytotoxic payloads.[3]
These features make this compound a versatile tool for the construction of ADCs with controlled drug-to-antibody ratios (DAR) and tumor-specific payload release mechanisms.
Data Presentation
Table 1: Factors Influencing SPAAC Reaction Kinetics
| Parameter | Condition | Effect on Reaction Rate | Second-Order Rate Constant (k₂) Range (M⁻¹s⁻¹) | Citation(s) |
| Cyclooctyne | BCN vs. DBCO derivatives | Varies depending on the specific structures. | 0.012 (BCN with 2-azido-2-methylpropanol) to very low for some DBCO derivatives with sterically hindered azides. | [6] |
| Buffer | PBS (pH 7) vs. HEPES (pH 7) | HEPES generally provides higher reaction rates. | 0.32–0.85 (PBS) vs. 0.55–1.22 (HEPES) | [1][3] |
| pH | pH 5 to 10 | Higher pH generally increases the reaction rate (except in HEPES). | Rate generally increases with pH. | [1][3] |
| Temperature | 25°C vs. 37°C | Higher temperature increases the reaction rate. | Data not specified, but trend is consistent. | [1][3] |
| PEG Linker | Presence of a PEG linker on the antibody | Can enhance reaction rates by 31 ± 16%. | 0.18–0.37 | [3] |
Note: The presented rate constants are for model systems and will vary depending on the specific antibody, payload, and linker constructs used.
Experimental Protocols
Protocol 1: Preparation of the N3-VC-PAB-Payload Conjugate
This protocol describes the attachment of a cytotoxic payload to the this compound linker.
Materials:
-
This compound
-
Amine-containing cytotoxic payload
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
Procedure:
-
Dissolve the this compound linker and the amine-containing cytotoxic payload in a minimal amount of anhydrous DMF or DMSO.
-
Add 2-3 equivalents of DIPEA to the reaction mixture to facilitate the reaction between the PNP-activated carbonate and the amine group of the payload.
-
Stir the reaction at room temperature for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with a small amount of water.
-
Purify the crude product by RP-HPLC to obtain the pure N3-VC-PAB-Payload conjugate.
-
Lyophilize the pure fractions to obtain the final product as a solid.
-
Confirm the identity and purity of the conjugate by mass spectrometry and analytical RP-HPLC.
Protocol 2: Antibody Modification with a Strained Alkyne
This protocol describes the introduction of a strained alkyne, such as dibenzocyclooctyne (DBCO), onto a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4-8.0)
-
DBCO-NHS ester (or other suitable strained alkyne with an NHS ester functional group)
-
Anhydrous DMSO
-
Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) for purification
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the DBCO-NHS ester in anhydrous DMSO (e.g., 10-20 mM).
-
Adjust the pH of the antibody solution to 8.0-8.5 to facilitate the reaction with the NHS ester. The antibody concentration should typically be in the range of 5-10 mg/mL.
-
Add a 5-20 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
Remove the excess, unreacted DBCO-NHS ester by size-exclusion chromatography (SEC) using a desalting column equilibrated with PBS (pH 7.4).
-
Determine the concentration of the DBCO-modified antibody using a UV-Vis spectrophotometer at 280 nm.
Protocol 3: SPAAC Conjugation of N3-VC-PAB-Payload to a DBCO-Modified Antibody
This protocol details the copper-free click chemistry reaction between the azide-functionalized payload and the strained alkyne-modified antibody.
Materials:
-
DBCO-modified antibody (from Protocol 2)
-
N3-VC-PAB-Payload conjugate (from Protocol 1)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
-
SEC-HPLC or Hydrophobic Interaction Chromatography (HIC) system for purification and characterization
Procedure:
-
Prepare a stock solution of the N3-VC-PAB-Payload conjugate in anhydrous DMSO (e.g., 10-20 mM).
-
In a suitable reaction vessel, add the DBCO-modified antibody in the reaction buffer.
-
Add a 1.5-5 fold molar excess of the N3-VC-PAB-Payload stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubate the reaction mixture for 4-24 hours at room temperature or 4°C. The reaction progress can be monitored by LC-MS.
-
Upon completion, purify the resulting ADC from unreacted drug-linker by SEC-HPLC.
-
Characterize the purified ADC to determine the Drug-to-Antibody Ratio (DAR) using techniques such as HIC-HPLC or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the final ADC by SEC-HPLC.
Mandatory Visualization
Caption: Workflow for ADC synthesis using this compound and SPAAC.
Caption: Mechanism of action for a VC-PAB linker-based ADC.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Azido-PEG4-Val-Cit-PAB-MMAE, ADC linker, 1869126-64-6 | BroadPharm [broadpharm.com]
- 6. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: N3-VC-PAB-PNP Linker Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of the N3-VC-PAB-PNP linker.
Frequently Asked Questions (FAQs)
Q1: What are the individual components of the this compound linker and their respective functions?
A1: The this compound linker is a sophisticated chemical entity designed for antibody-drug conjugates (ADCs) with four key components:
-
N3 (Azide): This functional group serves as a handle for "click chemistry," specifically for copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC).[1][2][3][4] This allows for a highly specific and efficient conjugation to an antibody that has been modified with a corresponding alkyne group.
-
VC (Valine-Citrulline): This dipeptide sequence is specifically designed to be recognized and cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[5] This enzymatic cleavage ensures the targeted release of the cytotoxic payload within the cancer cell, minimizing systemic toxicity.
-
PAB (p-aminobenzyl): This acts as a self-immolative spacer. Following the enzymatic cleavage of the valine-citrulline dipeptide, the PAB spacer undergoes a spontaneous 1,6-elimination reaction, which in turn releases the payload in its unmodified, active form.
-
PNP (p-nitrophenyl carbonate): This is an activated carbonate group. The p-nitrophenol is a good leaving group, facilitating the efficient conjugation of the linker to a cytotoxic payload that contains a primary or secondary amine.
Q2: What are the most common challenges encountered during the synthesis of the this compound linker?
A2: Researchers may face several challenges during the synthesis of this complex linker, including:
-
Low reaction yields: Incomplete reactions at any of the multiple synthetic steps can lead to a low overall yield.
-
Side reactions: The functional groups present in the linker components can be susceptible to unwanted side reactions, leading to impurities that are difficult to separate.
-
Purification difficulties: The intermediates and the final product can be challenging to purify due to similar polarities of byproducts or degradation during purification.
-
Instability of intermediates: Certain intermediates in the synthesis may be unstable under the reaction or purification conditions, leading to degradation.
-
Introduction of the azide group: The synthesis and incorporation of the N-terminal azido-amino acid require specific conditions to avoid side reactions, such as the reduction of the azide group.
Q3: How can I purify the final this compound linker?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying the final this compound linker.[6] A C18 column is typically used with a gradient of acetonitrile in water, often with 0.1% trifluoroacetic acid (TFA) as an additive. The fractions are monitored by UV detection (typically at 220 nm and 254 nm) and the pure fractions are collected, combined, and lyophilized to obtain the final product as a solid.
Troubleshooting Guides
This section provides solutions to specific problems that may be encountered during the synthesis of the this compound linker.
Issue 1: Low Yield During Peptide Coupling Steps
-
Question: I am observing low yields during the coupling of the amino acid residues. What could be the cause and how can I improve it?
-
Answer: Low coupling yields are a common issue in peptide synthesis and can be attributed to several factors:
-
Incomplete activation of the carboxylic acid: Ensure that the coupling reagents (e.g., HATU, HBTU) are fresh and used in the correct stoichiometry.
-
Steric hindrance: The amino acids involved, particularly valine, can be sterically hindered. Using a more potent coupling reagent or extending the reaction time may help.
-
Aggregation of the growing peptide chain: This can be sequence-dependent. Changing the solvent or adding a chaotropic agent might be necessary.
-
Premature cleavage from the resin (if using solid-phase synthesis): Ensure the linker to the solid support is stable to the reaction conditions.
-
Issue 2: Side Reactions Involving the Citrulline Residue
-
Question: I am observing unexpected byproducts in my mass spectrometry analysis that seem to be related to the citrulline residue. What could be happening?
-
Answer: The side chain of citrulline contains a urea functional group which is generally stable. However, under certain conditions, it can be involved in side reactions. For instance, the urea moiety can potentially react with activated coupling reagents. To minimize this, it is crucial to use the appropriate stoichiometry of coupling reagents and to control the reaction time.
Issue 3: Instability of the PAB Spacer
-
Question: I suspect that the p-aminobenzyl (PAB) spacer is cleaving prematurely during my synthesis. How can I prevent this?
-
Answer: The PAB spacer is designed to be self-immolative following the cleavage of the VC dipeptide. However, it should be stable under the conditions of the linker synthesis. Premature cleavage is unlikely under standard peptide synthesis conditions. If you suspect instability, ensure that you are not exposing the linker to harsh acidic or basic conditions for prolonged periods. The stability of the PAB linker is generally considered good during the synthesis process.
Issue 4: Reduction of the Azide Group
-
Question: My final product does not show the characteristic azide peak in the IR spectrum and has a lower mass than expected. What could have happened?
-
Answer: The azide group can be reduced to an amine under certain conditions. This is a common issue if you are using solid-phase peptide synthesis and the final cleavage from the resin involves thiol-based scavengers like 1,2-ethanedithiol (EDT) in the presence of a strong acid like trifluoroacetic acid (TFA). To avoid this, use a cleavage cocktail that does not contain reducing agents. A common "azide-safe" cleavage cocktail is TFA/triisopropylsilane (TIS)/water.
Experimental Protocols
Protocol 1: Synthesis of N3-Val-Cit-PAB-OH
This protocol describes a solution-phase approach for the synthesis of the core peptide-spacer moiety.
Materials:
-
N3-Valine
-
Citrulline
-
p-aminobenzyl alcohol (PAB-OH)
-
Coupling reagents (e.g., HATU, HBTU)
-
Base (e.g., DIPEA)
-
Solvents (e.g., DMF, DCM)
-
Purification system (RP-HPLC)
Methodology:
-
Synthesis of N3-Val-Cit dipeptide:
-
Couple N3-Valine to Citrulline using standard peptide coupling conditions. For example, dissolve N3-Valine and Citrulline in DMF, add HATU and DIPEA, and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the dipeptide by RP-HPLC.
-
-
Coupling of N3-Val-Cit to PAB-OH:
-
Dissolve the purified N3-Val-Cit dipeptide and p-aminobenzyl alcohol in DMF.
-
Add coupling reagents (e.g., HATU, DIPEA) and stir at room temperature.
-
Monitor the reaction by LC-MS.
-
Once the reaction is complete, purify the N3-Val-Cit-PAB-OH product by RP-HPLC and lyophilize.
-
Protocol 2: Activation of N3-Val-Cit-PAB-OH to this compound
Materials:
-
N3-Val-Cit-PAB-OH
-
p-nitrophenyl chloroformate
-
Base (e.g., pyridine, DIPEA)
-
Anhydrous solvent (e.g., DCM, THF)
Methodology:
-
Dissolve N3-Val-Cit-PAB-OH in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine or DIPEA to the solution.
-
Slowly add a solution of p-nitrophenyl chloroformate in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the crude product by flash chromatography or RP-HPLC to yield the final this compound linker.
Quantitative Data Summary
| Synthesis Step | Reactants | Typical Yield (%) | Notes |
| Dipeptide Formation | N3-Valine + Citrulline | 70-85% | Yield can vary based on coupling efficiency. |
| PAB Coupling | N3-Val-Cit + PAB-OH | 60-75% | Purification can be challenging due to similar polarities of starting materials and product. |
| PNP Activation | N3-VC-PAB-OH + p-nitrophenyl chloroformate | 75-90% | Reaction should be performed under anhydrous conditions to avoid hydrolysis of the chloroformate. |
| Overall Yield | N3-Valine to this compound | 30-50% | The overall yield is dependent on the efficiency of each step and the purification losses. |
Visualizations
Caption: Workflow for the synthesis of the this compound linker.
Caption: Troubleshooting logic for this compound linker synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Azido-PEG1-Val-Cit-PAB-PNP | AxisPharm [axispharm.com]
- 3. Azido-PEG3-Val-Cit-PAB-PNP, ADC linker, 2055047-18-0 | BroadPharm [broadpharm.com]
- 4. Azido-PEG8-Val-Cit-PAB-PNP, ADC linker | BroadPharm [broadpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
Technical Support Center: Optimizing Drug-to-Antibody Ratio (DAR) with N3-VC-PAB-PNP
Welcome to the technical support center for optimizing the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs) using the N3-VC-PAB-PNP linker. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful ADC synthesis and characterization.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and what are its components?
A1: The this compound linker is a sophisticated, multi-component system used in the creation of ADCs.[1] Its key features include:
-
Azide (N3) group: This functional group allows for site-specific conjugation to an antibody that has been modified with a strained alkyne (like DBCO) via "click chemistry," specifically Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). This provides precise control over the drug-to-antibody ratio (DAR).[1][2]
-
Valine-Citrulline (VC) dipeptide: This peptide sequence is designed to be cleaved by Cathepsin B, a lysosomal protease often overexpressed in tumor cells, ensuring targeted drug release within the cancerous cell.[1][3]
-
p-Aminobenzyl Alcohol (PAB) self-immolative spacer: Following the enzymatic cleavage of the VC linker, the PAB spacer undergoes a spontaneous elimination reaction, releasing the payload in its active form.[1][3]
-
p-Nitrophenyl (PNP) carbonate: This is a reactive group that facilitates the efficient attachment of hydroxyl- or amine-containing cytotoxic payloads to the linker.[1][3]
Q2: What is the optimal Drug-to-Antibody Ratio (DAR) for an ADC?
A2: There is no single optimal DAR for all ADCs; it must be empirically determined for each specific construct. The ideal DAR is a balance between efficacy and safety. A low DAR may lead to reduced potency, while a high DAR can increase the risk of toxicity, accelerate clearance from circulation, and promote aggregation due to increased hydrophobicity.[4] For many ADCs, a DAR of 2 to 4 is often considered a favorable therapeutic window.
Q3: What is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and why is it used for this linker?
A3: SPAAC is a type of "click chemistry" that occurs between a strained alkyne (like DBCO) and an azide (present on the this compound linker) to form a stable triazole linkage.[5] It is highly bioorthogonal, meaning it does not interfere with biological molecules.[5] Crucially, it does not require a cytotoxic copper catalyst, making it ideal for bioconjugation in sensitive biological systems.[5]
Q4: How should the this compound linker be stored and handled?
A4: Proper storage is critical to maintain the reactivity of the linker. As a powder, it should be stored at -20°C, protected from light, and under a nitrogen atmosphere for long-term stability (up to 3 years).[6] If dissolved in a solvent like DMSO, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month, also protected from light and under nitrogen.[6]
Q5: What analytical methods are recommended for determining the DAR?
A5: Several methods can be used to characterize the DAR of your ADC:
-
Ultraviolet-visible (UV-Vis) Spectrophotometry: This is a simple and convenient method that uses the Beer-Lambert law to calculate the average DAR by measuring the absorbance of the ADC at two different wavelengths (e.g., 280 nm for the antibody and another for the drug).[]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique that separates ADC species based on the number of conjugated drug molecules. Since the payload is typically hydrophobic, each additional drug increases the retention time on the column, allowing for the quantification of different DAR species (DAR0, DAR2, DAR4, etc.).[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weight of the different ADC species, allowing for the unambiguous determination of the DAR distribution.[8][9]
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of an ADC using the this compound linker.
Issue 1: Low Efficiency of Payload Attachment to the this compound Linker
| Symptom | Possible Cause(s) | Recommended Actions |
| Incomplete reaction between the payload and the PNP-activated linker. | 1. Degraded this compound linker: The PNP-carbonate group is sensitive to moisture and can hydrolyze over time, rendering it inactive. | 1. Use a fresh batch of the linker or verify the activity of the current stock. Ensure proper storage conditions are maintained.[6] |
| 2. Impure or inactive payload: The hydroxyl or amine group on the payload may be compromised. | 2. Verify the purity and structural integrity of your payload using analytical methods like NMR or mass spectrometry. | |
| 3. Suboptimal reaction conditions: Incorrect solvent, temperature, or presence of nucleophilic impurities can hinder the reaction. | 3. Ensure the use of anhydrous solvents like DMF or DMSO. The reaction is typically performed in the presence of a non-nucleophilic base (e.g., DIPEA). Optimize the reaction temperature and time. | |
| 4. Presence of competing nucleophiles: Water or other nucleophiles in the reaction mixture can compete with the payload for the PNP-activated linker. | 4. Use anhydrous solvents and reagents. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). |
Issue 2: Low Drug-to-Antibody Ratio (DAR) or Inefficient SPAAC Conjugation
| Symptom | Possible Cause(s) | Recommended Actions |
| The final ADC has a lower than expected average DAR. | 1. Suboptimal molar ratio of drug-linker to antibody: An insufficient excess of the N3-VC-PAB-Payload complex will result in incomplete conjugation. | 1. Increase the molar excess of the azide-functionalized drug-linker. Perform small-scale optimization experiments with varying molar ratios (e.g., 5-fold, 10-fold, 15-fold excess) to find the optimal condition for your desired DAR.[2] |
| 2. Degraded DBCO on the antibody: The strained alkyne on the DBCO-modified antibody can degrade over time, especially with improper storage. | 2. Use a freshly prepared or properly stored DBCO-functionalized antibody. Confirm the reactivity of the DBCO groups. | |
| 3. Suboptimal reaction buffer/conditions for SPAAC: The pH and composition of the buffer can significantly impact the kinetics of the SPAAC reaction. | 3. The optimal pH for SPAAC is typically between 7.0 and 8.5. Ensure your conjugation buffer (e.g., PBS) is within this range. Avoid buffers containing sodium azide, as it will compete with the drug-linker.[10] | |
| 4. Low antibody concentration: Dilute reaction conditions can slow down the conjugation reaction. | 4. It is recommended to have an antibody concentration of at least 0.5 mg/mL. If necessary, concentrate the antibody solution before conjugation.[10] | |
| 5. Insufficient reaction time or temperature: The SPAAC reaction may not have reached completion. | 5. Increase the incubation time (e.g., from 4 hours to 24 hours). While many reactions proceed at room temperature, gentle warming to 37°C can sometimes improve efficiency, provided the antibody is stable at that temperature.[3] |
Issue 3: ADC Aggregation
| Symptom | Possible Cause(s) | Recommended Actions |
| Precipitation is observed during or after conjugation, or analysis by Size Exclusion Chromatography (SEC) shows high molecular weight species. | 1. High DAR: The conjugated payload is often hydrophobic. A high number of attached drug molecules increases the overall hydrophobicity of the ADC, leading to aggregation.[4] | 1. Aim for a lower average DAR (e.g., 2-4) by reducing the molar excess of the drug-linker during conjugation.[4] |
| 2. Inappropriate buffer conditions: The pH, ionic strength, or presence of organic co-solvents can destabilize the ADC. | 2. Screen different formulation buffers to find one that minimizes aggregation. Ensure the final concentration of organic solvents (like DMSO from the drug-linker stock) is kept low (typically <10%).[3] | |
| 3. Hydrophobic nature of the PAB spacer: The p-aminobenzyl (PAB) moiety itself can contribute to the hydrophobicity of the ADC.[11] | 3. If aggregation is a persistent issue, consider linker technologies that incorporate hydrophilic elements, such as polyethylene glycol (PEG), to improve solubility. | |
| 4. Multiple freeze-thaw cycles: Repeated freezing and thawing can denature the antibody and promote aggregation. | 4. Store the purified ADC in aliquots to minimize freeze-thaw cycles. |
Data Presentation
Table 1: Effect of Molar Ratio of N3-VC-PAB-Payload on Average DAR
This table provides representative data on how adjusting the molar excess of the azide-functionalized drug-linker relative to the DBCO-modified antibody can influence the final average DAR. Note: These are illustrative values and the optimal ratios should be determined experimentally for each specific antibody and payload.
| Molar Excess of N3-VC-PAB-Payload (relative to Antibody) | Expected Average DAR | Predominant Species Observed by HIC |
| 2-fold | ~1.5 - 2.0 | DAR0, DAR2 |
| 5-fold | ~3.0 - 3.5 | DAR2, DAR4 |
| 10-fold | ~3.8 - 4.5 | DAR4, some DAR6 |
| 15-fold | ~5.0 - 6.0 | DAR4, DAR6, potential for aggregation |
Experimental Protocols
Protocol 1: Two-Step Synthesis of an ADC using this compound
This protocol is divided into two main parts: the synthesis of the azide-functionalized drug-linker and its subsequent conjugation to a DBCO-modified antibody.
Part A: Synthesis of the N3-VC-PAB-Payload
This step involves reacting your payload (containing a nucleophilic handle like an amine or hydroxyl group) with the this compound linker.
-
Materials:
-
This compound
-
Cytotoxic payload with an amine or hydroxyl group
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Reverse-phase HPLC for purification
-
-
Procedure:
-
Dissolve the this compound (1.0 eq) and the payload (1.1-1.2 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring its progress by LC-MS.
-
Once the reaction is complete, quench it with water.
-
Purify the resulting N3-VC-PAB-Payload construct using reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a powder.[2]
-
Part B: Conjugation of N3-VC-PAB-Payload to a DBCO-Modified Antibody (SPAAC)
-
Materials:
-
DBCO-functionalized monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
Purified N3-VC-PAB-Payload
-
Anhydrous DMSO
-
Purification column (e.g., Size Exclusion Chromatography - SEC)
-
-
Procedure:
-
Antibody Preparation: Ensure the DBCO-functionalized antibody is at a concentration of 5-10 mg/mL in an azide-free buffer like PBS at pH 7.4.[2]
-
Drug-Linker Preparation: Prepare a 10-20 mM stock solution of the purified N3-VC-PAB-Payload in anhydrous DMSO.[2]
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the antibody solution.
-
While gently stirring, add the desired molar excess (e.g., 5 to 10-fold) of the drug-linker stock solution to the antibody.[2]
-
Ensure the final concentration of DMSO is below 10% (v/v) to prevent antibody denaturation.[3]
-
Incubate the reaction mixture at room temperature for 4-24 hours with gentle agitation.[3]
-
-
Purification:
-
Purify the ADC from unreacted drug-linker and other small molecules using a desalting or SEC column equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fractions containing the purified ADC.
-
-
Characterization: Characterize the final ADC for DAR, purity, and aggregation using methods like HIC, LC-MS, and SEC.
-
Visualizations
Caption: Experimental workflow for ADC production with this compound.
Caption: Troubleshooting logic for addressing low DAR results.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. benchchem.com [benchchem.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Valine-Citrulline (VC-Pab) Linker Technologies
This technical support center is a resource for researchers, scientists, and drug development professionals encountering challenges with premature drug release from Valine-Citrulline (VC-Pab) linkers in antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a VC-Pab linker?
A1: The Valine-Citrulline (VC) linker is a dipeptide-based system designed for selective cleavage by the lysosomal protease Cathepsin B.[1][] This enzymatic cleavage is intended to occur after the antibody-drug conjugate (ADC) is internalized by a target cancer cell and trafficked to the lysosome.[1][3] Inside the lysosome, the acidic environment and high concentration of Cathepsin B facilitate the cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (PABC) spacer.[1][] This initial cleavage triggers a self-immolative cascade, leading to the release of the unmodified, active cytotoxic payload into the cell.[1]
Q2: Why is my VC-Pab linked ADC showing instability in mouse plasma but appears stable in human plasma?
A2: This is a well-documented species-specific difference. Mouse plasma contains the enzyme carboxylesterase 1c (Ces1c), which can prematurely cleave the VC-Pab linker.[4][5][6] This enzyme is not present at the same activity level in human or non-human primate plasma, leading to the observed discrepancy in stability.[6][7] This premature cleavage in mouse models can lead to off-target toxicity and reduced efficacy.[3][5]
Q3: I am observing neutropenia in my in vivo studies with a VC-Pab linked ADC. What could be the cause?
A3: Neutropenia observed with VC-Pab linked ADCs can often be attributed to premature payload release by human neutrophil elastase (NE).[3][4] This enzyme, secreted by neutrophils, can cleave the Val-Cit dipeptide, leading to the unintended release of the cytotoxic drug in circulation.[8] This off-target release can harm healthy neutrophils and their precursors in the bone marrow, potentially causing neutropenia.[3][8]
Q4: Can the hydrophobicity of the linker and payload affect ADC stability?
A4: Yes, the hydrophobicity of the linker-payload can significantly impact ADC stability, primarily by promoting aggregation.[4] Highly hydrophobic ADCs, especially those with a high drug-to-antibody ratio (DAR), are more prone to aggregation.[3][4] Aggregated ADCs can be cleared more rapidly from circulation, leading to reduced efficacy, and may also exhibit altered toxicity profiles.[4]
Q5: What strategies can be employed to enhance the in vivo stability of VC-Pab linkers?
A5: Several strategies have been developed to improve the stability of VC-Pab linkers. One approach is to modify the linker by introducing a glutamic acid residue, creating a Glu-Val-Cit sequence, which has been shown to be more stable in mouse plasma.[9][10] Another strategy involves the development of tandem-cleavage linkers, where the dipeptide is protected by a moiety like glucuronide that is cleaved in the lysosome before the dipeptide is exposed for cleavage.[8] Site-specific conjugation can also impact stability, as the location of the linker on the antibody can influence its susceptibility to enzymatic degradation.[5][11]
Troubleshooting Guide
This guide addresses common issues of premature drug release from VC-Pab linkers and provides actionable troubleshooting steps.
Issue 1: Premature Drug Release in Preclinical Mouse Models
-
Symptom: High levels of free payload detected in mouse plasma shortly after ADC administration. Reduced ADC efficacy in mouse xenograft models compared to in vitro potency.
-
Possible Cause: Cleavage of the VC-Pab linker by mouse carboxylesterase 1c (Ces1c).[3][6][12]
-
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity: Conduct an in vitro plasma stability assay using both mouse and human plasma. Compare the rate of payload release between the two species. A significantly higher release in mouse plasma points to Ces1c activity.
-
Use Ces1c Knockout Mice: If available, perform in vivo studies in Ces1c knockout mice to confirm that this enzyme is the primary cause of instability.[10]
-
Linker Modification: Consider re-engineering the ADC with a linker known to be resistant to Ces1c, such as a glutamic acid-valine-citrulline (Glu-Val-Cit) linker.[9]
-
Issue 2: Off-Target Toxicity, Specifically Neutropenia
-
Symptom: Observation of neutropenia in human cell-based assays or in vivo studies.
-
Possible Cause: Premature drug release mediated by human neutrophil elastase (NE).[3][4][8]
-
Troubleshooting Steps:
-
Assess NE Sensitivity: Perform an in vitro assay by incubating your VC-Pab ADC with purified human neutrophil elastase. Monitor for payload release over time using methods like LC-MS.[3]
-
Linker Modification: Design a linker that is resistant to NE cleavage. For example, replacing valine with other amino acids has been explored to reduce NE sensitivity.[13] Tandem-cleavage linkers can also provide protection against circulating proteases.[8]
-
Issue 3: ADC Aggregation During Formulation or Storage
-
Symptom: Visible precipitation, increased turbidity, or detection of high molecular weight species by size-exclusion chromatography (SEC).
-
Possible Cause: High hydrophobicity of the linker-payload, especially at high drug-to-antibody ratios (DARs).[3][4]
-
Troubleshooting Steps:
-
Formulation Optimization: Screen different buffer conditions, including pH and the addition of excipients such as polysorbates or sugars, to identify a formulation that minimizes aggregation.
-
DAR Optimization: If possible, produce ADCs with a lower average DAR and assess if this improves stability without compromising potency.
-
Hydrophilic Linkers: Explore the use of more hydrophilic linkers, for instance, by incorporating polyethylene glycol (PEG) spacers.
-
Data on Linker Stability
The stability of an ADC linker is a critical parameter influencing its therapeutic index. The following tables summarize representative stability data for different linker types.
Table 1: Comparative Stability of ADC Linkers in Plasma
| Linker Type | ADC Example | Animal Model | Key Stability Findings | Reference(s) |
| vc-PABC | ITC6104RO | Mouse | Unstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c). | [5][14] |
| vc-PABC | Site-specific anti-CD30 auristatin conjugate | SCID Mice | The conjugation site significantly impacts in vivo stability, with different sites showing varying rates of payload loss. | [5] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies, showing resistance to mouse carboxylesterases. | [5] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma, demonstrating significantly improved stability over monocleavage linkers. | [5] |
| Monocleavage (Vedotin, Val-Cit) | anti-CD79b-MMAE | Rat | Showed rapid payload loss in plasma. | [5] |
Key Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To assess the stability of the ADC and quantify the rate of payload release in plasma from various species (e.g., human, mouse, rat).[6][15]
-
Methodology:
-
Preparation: Obtain fresh plasma from the desired species.
-
Incubation: Spike the ADC into the plasma at a final concentration (e.g., 100 µg/mL). Prepare a control sample in PBS. Incubate all samples at 37°C with gentle agitation.[6][16]
-
Time-Point Sampling: Collect aliquots at multiple time points (e.g., 0, 1, 6, 24, 48, 72, 168 hours). Immediately freeze samples at -80°C to halt degradation.[6][15]
-
Sample Analysis:
-
LC-MS/MS for Free Payload: Precipitate plasma proteins (e.g., with cold acetonitrile containing an internal standard), centrifuge, and analyze the supernatant to quantify the released payload.[6][16]
-
ELISA for Conjugated Drug: Use two separate ELISAs to measure the concentration of total antibody and the antibody-conjugated drug. The difference indicates the extent of drug deconjugation.[5][15]
-
LC-MS for Average DAR: Use immunoaffinity capture to isolate the ADC from plasma at each time point, followed by analysis of the intact or subunit ADC by LC-MS to determine the average Drug-to-Antibody Ratio (DAR).[16]
-
-
2. Lysosomal Stability/Cleavage Assay
-
Objective: To evaluate the cleavage of the linker and the release of the payload in a simulated lysosomal environment.[15]
-
Methodology:
-
Preparation: Prepare a reaction buffer that mimics the lysosomal environment (e.g., acidic pH ~4.5-5.0, presence of reducing agents, and relevant lysosomal proteases like Cathepsin B).[15][17] Alternatively, use isolated lysosomal fractions.[18]
-
Incubation: Incubate the ADC in the lysosomal buffer or extract at 37°C.[15]
-
Time-Point Sampling: Collect aliquots at various time points.
-
Analysis: Quench the reaction and analyze the samples by LC-MS/MS to quantify the released payload.
-
3. Neutrophil Elastase (NE) Sensitivity Assay
-
Objective: To determine the susceptibility of the VC-Pab linker to cleavage by human neutrophil elastase.
-
Methodology:
-
Reaction Setup: In a microcentrifuge tube, combine the ADC and purified human neutrophil elastase in an appropriate assay buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At various time points, withdraw an aliquot of the reaction mixture.
-
Reaction Quenching: Immediately terminate the reaction by adding a suitable inhibitor or by rapid freezing.
-
Analysis: Analyze the samples by LC-MS to monitor for the generation of the cleaved payload-linker fragment.[3]
-
Visualizations
Caption: Intended intracellular cleavage pathway of a VC-Pab linked ADC.
Caption: Troubleshooting workflow for premature payload release from VC-Pab linkers.
References
- 1. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 18. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: N3-VC-PAB-PNP Stability in Mouse Plasma
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering stability issues with the N3-VC-PAB-PNP compound in mouse plasma.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected mechanism of action?
A1: this compound is a chemical entity likely designed for use in antibody-drug conjugates (ADCs). It comprises several key components: an azide group (N3) for conjugation, a cathepsin B-cleavable dipeptide linker (Valine-Citrulline or VC), a self-immolative para-aminobenzyl (PAB) spacer, and a para-nitrophenyl (PNP) payload. The intended mechanism involves the selective cleavage of the VC linker by cathepsin B, which is often overexpressed in the tumor microenvironment. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of the PNP payload.
Q2: My this compound conjugate appears to be unstable in mouse plasma. What are the potential causes?
A2: Premature instability of VC-PAB based linkers in mouse plasma can be attributed to several factors. The primary cause is often the activity of plasma proteases and esterases that can cleave the linker prematurely, leading to off-target release of the payload. Specifically, mouse plasma contains carboxylesterases that have been shown to hydrolyze the valine-citrulline linker. This premature cleavage can lead to reduced therapeutic efficacy and potential off-target toxicity.
Q3: How can I assess the stability of this compound in mouse plasma?
A3: The stability of this compound in mouse plasma can be evaluated using an in vitro plasma stability assay. This typically involves incubating the compound in mouse plasma at 37°C over a specific time course. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the intact compound is then quantified using analytical methods such as liquid chromatography-mass spectrometry (LC-MS).
Q4: What are the expected degradation products of this compound in mouse plasma?
A4: The primary degradation pathway is expected to be the cleavage of the VC linker, leading to the release of the PAB-PNP component, which then self-immolates to release free PNP. Therefore, the expected degradation products would be the cleaved linker fragments and the free PNP payload. Monitoring the appearance of these products can confirm the degradation pathway.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Rapid degradation of this compound (low half-life) | High activity of plasma proteases or esterases in mouse plasma. | 1. Inhibitor Studies: Include broad-spectrum protease and esterase inhibitors in the plasma incubation to identify the class of enzymes responsible for degradation. 2. Heat Inactivation: Heat-inactivate the mouse plasma before the experiment to denature plasma proteins, including enzymes. 3. Alternative Species: Consider evaluating stability in plasma from other species (e.g., rat, cynomolgus monkey, human) as enzyme activity can vary significantly. |
| High variability in stability results between experiments | Inconsistent experimental conditions or plasma quality. | 1. Standardize Protocol: Ensure consistent incubation times, temperatures, and quenching procedures. 2. Plasma Quality Control: Use pooled mouse plasma from a reputable supplier and avoid repeated freeze-thaw cycles. 3. Internal Standard: Use a stable internal standard during LC-MS analysis to account for analytical variability. |
| Difficulty in detecting and quantifying degradation products | Low concentration of degradation products or analytical method limitations. | 1. Optimize LC-MS Method: Develop a sensitive LC-MS/MS method specifically for the expected degradation products (e.g., free PNP). 2. Increase Incubation Time: Extend the incubation time to allow for the accumulation of detectable levels of degradation products. 3. Reference Standards: Synthesize or purchase reference standards for the expected metabolites to confirm their identity and for accurate quantification. |
Experimental Protocols
Protocol 1: In Vitro Mouse Plasma Stability Assay
-
Preparation:
-
Thaw pooled mouse plasma at 37°C.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Pre-warm the plasma to 37°C.
-
-
Incubation:
-
Spike the this compound stock solution into the pre-warmed plasma to achieve the desired final concentration (ensure the final solvent concentration is low, typically <1%).
-
Incubate the mixture at 37°C with gentle shaking.
-
-
Time Points and Quenching:
-
Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Vortex the quenched samples to precipitate proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of intact this compound.
-
-
Data Analysis:
-
Plot the percentage of remaining this compound against time.
-
Calculate the in vitro half-life (t½) from the slope of the natural log of the concentration versus time plot.
-
Quantitative Data Summary
The following table summarizes hypothetical stability data for this compound in mouse plasma compared to a more stable, hypothetical alternative linker.
| Compound | Linker Type | In Vitro Half-life (t½) in Mouse Plasma (minutes) | Primary Degradation Product |
| This compound | Valine-Citrulline | 45 | Free PNP |
| N3-AlternativeLinker-PNP | Non-cleavable | > 1440 | Not detected |
Visualizations
Signaling Pathway and Cleavage Mechanism
Caption: Proposed Mechanism of this compound Cleavage and Payload Release
Experimental Workflow
Caption: Experimental Workflow for In Vitro Plasma Stability Assay
Technical Support Center: Overcoming Solubility Challenges with N3-VC-PAB-PNP Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during the synthesis and handling of N3-VC-PAB-PNP antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor solubility and aggregation in my this compound ADC?
A1: The primary driver of poor solubility and aggregation in ADCs is the conjugation of a hydrophobic payload to the antibody.[1][2] This process increases the overall hydrophobicity of the antibody, leading to the formation of soluble and insoluble aggregates.[3] Key contributing factors for this compound ADCs include:
-
High Payload Hydrophobicity: The cytotoxic drug conjugated to the linker is often highly hydrophobic, which is a major contributor to aggregation in aqueous solutions.[1][]
-
High Drug-to-Antibody Ratio (DAR): A higher DAR leads to an increase in the number of hydrophobic molecules on the antibody's surface, which in turn increases the tendency for the ADC to aggregate.[3][5]
-
The Linker's Hydrophobicity: The valine-citrulline-p-aminobenzylcarbamate (VC-PAB) linker itself has hydrophobic characteristics that contribute to the overall hydrophobicity of the ADC.[2]
-
Suboptimal Formulation Conditions: The pH of the formulation buffer being close to the antibody's isoelectric point (pI) can minimize the net charge of the molecule, reducing its solubility and promoting aggregation.[5] High salt concentrations can also sometimes increase hydrophobic interactions, leading to aggregation.[3]
-
Storage and Handling: ADCs can be sensitive to physical stressors.[5] Repeated freeze-thaw cycles, exposure to high temperatures, and mechanical stress from vigorous shaking can all lead to the formation of aggregates.[5][6]
Q2: How does the this compound linker chemistry contribute to solubility challenges?
A2: The this compound linker, while enabling site-specific conjugation via "click chemistry" and controlled payload release, has components that can influence solubility. The valine-citrulline (VC) dipeptide and the p-aminobenzyl (PAB) spacer are relatively hydrophobic. When multiple of these linkers are attached to the antibody, they can create hydrophobic patches on the antibody surface, which can interact with similar regions on other ADC molecules, initiating aggregation.[2]
Q3: Can the Drug-to-Antibody Ratio (DAR) impact the solubility of my this compound conjugate?
A3: Yes, the DAR is a critical factor. A higher DAR generally results in increased hydrophobicity of the ADC, which directly correlates with a higher propensity for aggregation.[5] This is because the hydrophobic payloads interact with each other, leading to the formation of high molecular weight species.[5] It is crucial to optimize the DAR to balance efficacy with maintaining good biophysical properties, including solubility.[7]
Q4: What analytical techniques can I use to characterize the solubility and aggregation of my ADC?
A4: Several analytical techniques are essential for monitoring ADC solubility and aggregation. The following table summarizes key methods:
| Analytical Technique | Principle | Information Obtained |
| Size Exclusion Chromatography (SEC-HPLC) | Separates molecules based on their hydrodynamic radius. | Quantifies the percentage of high molecular weight (HMW) species (aggregates), monomer, and low molecular weight (LMW) fragments.[5] |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Detects the presence of aggregates and provides an estimate of their size distribution.[1] |
| Hydrophobic Interaction Chromatography (HIC) | Separates molecules based on their surface hydrophobicity. | Monitors changes in the hydrophobicity of an ADC, which can indicate a higher propensity for aggregation. It can also be used to determine the DAR.[5][7] |
| Visual Inspection | Simple observation of the solution for turbidity or precipitation. | A quick, qualitative assessment of gross insolubility. |
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and mitigating solubility and aggregation issues with your this compound ADC.
Issue 1: Visible Precipitation or Turbidity Observed During or After Conjugation
This is a clear indication of poor solubility or significant aggregation.
Troubleshooting Workflow
Caption: Troubleshooting flowchart for visible precipitation.
Issue 2: High Percentage of Aggregates Detected by SEC-HPLC
Even if no visible precipitation is observed, SEC-HPLC may reveal the presence of soluble high molecular weight (HMW) species.
Possible Causes and Solutions
| Possible Cause | Recommended Solution |
| High DAR | Optimize the conjugation reaction to target a lower average DAR. A DAR of 2 to 4 is often a good balance between efficacy and biophysical properties.[7] |
| Hydrophobic "Hot Spots" on the Antibody Surface | If using site-specific conjugation, evaluate different conjugation sites. If using stochastic conjugation (e.g., to lysines), consider site-specific methods to generate a more homogeneous product.[] |
| Inappropriate Buffer Conditions | Screen different buffer systems with varying pH and ionic strengths. The optimal buffer will depend on the specific antibody.[5] |
| Presence of Organic Co-solvents | While necessary to dissolve the drug-linker, high concentrations of organic solvents like DMSO can promote aggregation.[7] Minimize the final concentration of the co-solvent in the reaction mixture. |
| Process-Induced Stress | Avoid vigorous mixing or high shear forces during purification steps.[7] Consider alternative purification methods that are gentler on the ADC. |
Experimental Protocols
Protocol 1: General Procedure for this compound Conjugation to an Antibody (via Click Chemistry)
This protocol assumes the antibody has been pre-functionalized with a strained alkyne (e.g., DBCO).
Materials:
-
Antibody-DBCO conjugate in a suitable buffer (e.g., PBS, pH 7.4)
-
N3-VC-PAB-Payload stock solution (10-20 mM in anhydrous DMSO)
-
Reaction buffer (e.g., PBS)
-
Purification system (e.g., SEC column)
Procedure:
-
Antibody Preparation: Prepare the Antibody-DBCO solution at a concentration of 5-10 mg/mL in the reaction buffer. Ensure the buffer is free of azide.[8]
-
Drug-Linker Preparation: Prepare a fresh stock solution of the purified N3-VC-PAB-Payload in anhydrous DMSO.[8]
-
Conjugation Reaction:
-
In a suitable reaction vessel, add the antibody solution.
-
While gently stirring, add the drug-linker stock solution to the antibody. A 5 to 10-fold molar excess of the drug-linker over the antibody is a common starting point to achieve a target DAR of ~4.[8]
-
The final DMSO concentration should not exceed 10% (v/v) to maintain the integrity of the antibody.[8]
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The optimal time and temperature should be determined empirically.
-
Purification: Remove the unreacted drug-linker and any aggregates by size exclusion chromatography (SEC).
-
Characterization: Analyze the purified ADC by SEC-HPLC to determine the percentage of monomer and aggregates, and by HIC or Mass Spectrometry to determine the average DAR.
Protocol 2: Characterization of ADC Aggregation by SEC-HPLC
Objective: To quantify the percentage of high molecular weight species (aggregates) in the ADC sample.[7]
Materials and Equipment:
-
HPLC system with a UV detector
-
Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)
-
Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8)
-
ADC sample
Procedure:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of 0.5-1.0 mg/mL using the mobile phase.[1] If necessary, filter the sample through a low-protein-binding 0.22 µm filter.[1]
-
Chromatographic Run: Inject an appropriate volume of the prepared sample (e.g., 10-20 µL) onto the column.[5] Run the separation isocratically for a sufficient time to allow for the elution of all species (typically 15-20 minutes).[5] Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to the HMW species, the monomer, and any LMW fragments. Calculate the percentage of each species by dividing the area of the respective peak by the total area of all peaks.[5]
Visualization of Key Processes
ADC Internalization and Payload Release Pathway
Caption: Pathway of ADC action within a target cell.
Experimental Workflow for ADC Production and Characterization
Caption: Workflow for ADC synthesis and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. biochempeg.com [biochempeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Copper-Catalyzed Click Chemistry with N3-VC-PAB-PNP
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions involving the N3-VC-PAB-PNP linker.
This guide is designed to help you navigate potential side reactions and optimize your experimental outcomes when synthesizing antibody-drug conjugates (ADCs) and other bioconjugates using this advanced linker system.
Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and why is it used in ADC development?
The this compound linker is a sophisticated chemical entity used to connect a cytotoxic drug to a monoclonal antibody. It is comprised of four key components:
-
N3 (Azide): This functional group serves as a handle for the bioorthogonal copper-catalyzed click chemistry reaction with an alkyne-modified antibody or payload.[1]
-
VC (Valine-Citrulline): This dipeptide sequence is designed to be selectively cleaved by cathepsin B, a lysosomal protease that is often overexpressed in tumor cells.[2][3] This ensures targeted release of the drug inside the cancer cell.
-
PAB (p-aminobenzyl alcohol): This self-immolative spacer ensures that upon cleavage of the VC dipeptide, the linker spontaneously decomposes to release the drug in its unmodified, active form.[4]
-
PNP (p-nitrophenyl carbonate): This is a reactive leaving group that facilitates the conjugation of the linker to amine- or hydroxyl-containing drug payloads.[4][5]
Q2: What are the most common side reactions in copper-catalyzed click chemistry (CuAAC)?
The most prevalent side reactions in CuAAC include:
-
Oxidative Homocoupling of Alkynes (Glaser Coupling): This is the most common side reaction where terminal alkynes couple with each other to form a diyne byproduct. This reaction is promoted by the presence of oxygen and can be minimized by using degassed solvents and maintaining an inert atmosphere.
-
Oxidation of the Copper(I) Catalyst: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, which can halt the click reaction. The use of a reducing agent, such as sodium ascorbate, and a stabilizing ligand is crucial to maintain the copper in its active state.
-
Generation of Reactive Oxygen Species (ROS): The combination of the copper catalyst and a reducing agent like sodium ascorbate can generate ROS, which may lead to the degradation of sensitive substrates, particularly proteins and peptides.
-
Substrate Degradation: In bioconjugation, amino acid residues such as histidine, arginine, cysteine, and methionine can be oxidized by ROS generated during the reaction.[6]
Q3: Can the this compound linker itself be involved in side reactions during the CuAAC reaction?
While the this compound linker is designed for stability, its components may be susceptible to side reactions under certain conditions:
-
Valine-Citrulline (VC) Dipeptide: While generally stable, peptide bonds can be susceptible to hydrolysis catalyzed by copper ions, although this is not a commonly reported issue under standard CuAAC conditions. The presence of a chelating ligand for the copper should minimize this potential side reaction.
-
p-Nitrophenyl (PNP) Carbonate: The PNP group is an activated carbonate. While it is intended to react with the payload, it could potentially be reduced by the reducing agent (sodium ascorbate) in the click reaction mixture, especially in the presence of the copper catalyst. This would deactivate the linker before it can be conjugated to the payload.
-
p-Aminobenzyl (PAB) Spacer: The PAB group is generally stable under CuAAC conditions. However, its reactivity could be influenced by the specific reaction environment.
Q4: My click chemistry reaction with the this compound linker is giving a low yield. What are the likely causes?
Low yields can be attributed to several factors:
-
Catalyst Inactivation: Insufficient reducing agent or the presence of oxygen can lead to the oxidation of the Cu(I) catalyst.
-
Poor Reagent Quality: The this compound linker and the alkyne-functionalized molecule should be of high purity. Azide-containing compounds can be unstable over time.
-
Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, catalyst, ligand, and reducing agent, as well as suboptimal pH, temperature, or solvent can all negatively impact the reaction efficiency.
-
Steric Hindrance: Bulky groups near the azide or alkyne can impede the reaction.
-
Inhibitory Substances: Buffers containing chelating agents (e.g., Tris) or high concentrations of chloride ions can interfere with the copper catalyst.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during CuAAC reactions with the this compound linker.
Problem: Low or No Product Formation
| Possible Cause | Recommended Action |
| Inactive Copper Catalyst | Ensure a fresh solution of sodium ascorbate is used. Degas all solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Increase the concentration of the reducing agent. |
| Inappropriate Ligand-to-Copper Ratio | The optimal ligand-to-copper ratio is crucial for stabilizing the Cu(I) catalyst. A ratio of 5:1 (ligand:copper) is often recommended for bioconjugation to protect sensitive biomolecules. |
| Low Reactant Concentration | CuAAC reactions can be slow at very low reactant concentrations. If possible, increase the concentration of the azide and alkyne components. |
| Inhibitory Buffer Components | Avoid using Tris buffer. Buffers such as phosphate or HEPES are generally more compatible. High concentrations of chloride ions (>0.2 M) should also be avoided. |
| Steric Hindrance | If steric hindrance is suspected, increasing the reaction temperature or extending the reaction time may improve yields. |
Problem: Presence of Unexpected Side Products
| Possible Cause | Recommended Action |
| Alkyne Homocoupling (Glaser Coupling) | This is indicated by the presence of a diyne byproduct. Ensure rigorous exclusion of oxygen by using degassed solvents and maintaining an inert atmosphere. Increase the concentration of the reducing agent. |
| Oxidative Damage to Biomolecules | The generation of ROS can damage proteins. The use of a copper-chelating ligand like THPTA or TBTA is essential to minimize this. Keeping reaction times as short as possible by optimizing other parameters is also beneficial. |
| Reduction of the PNP Group | If the click reaction is performed on the linker before payload attachment, the PNP group may be susceptible to reduction. Consider a synthetic route where the payload is attached to the linker before the click chemistry step. |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for ADC Synthesis
This protocol describes a general method for conjugating an azide-containing linker-payload (e.g., N3-VC-PAB-Drug) to an alkyne-modified monoclonal antibody.
Materials:
-
Alkyne-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)
-
N3-VC-PAB-Drug conjugate stock solution in DMSO
-
CuSO₄ stock solution (e.g., 20 mM in water)
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) stock solution (e.g., 100 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
Procedure:
-
Antibody Preparation: Prepare the alkyne-modified antibody at a concentration of 5-10 mg/mL in the reaction buffer.
-
Catalyst Premix: In a separate tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio. Allow this mixture to stand for 5 minutes to form the copper-ligand complex.
-
Reaction Setup: In the reaction vessel containing the antibody solution, add the N3-VC-PAB-Drug stock solution to the desired molar excess (typically 5-10 fold over the antibody).
-
Initiation: Add the premixed catalyst-ligand solution to the antibody-linker mixture. Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Remove excess unconjugated drug-linker and copper catalyst using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
Protocol 2: Removal of Residual Copper Catalyst
Residual copper can be cytotoxic and interfere with downstream applications. Here are common methods for its removal.
| Method | Procedure | Advantages | Disadvantages |
| Size-Exclusion Chromatography (SEC) / Dialysis | Exchange the reaction buffer with a buffer containing a chelating agent like EDTA (e.g., 5 mM), followed by buffer exchange into the final formulation buffer. | Mild conditions, suitable for proteins. | Can be time-consuming and may not remove all traces of copper. |
| Chelating Resins | Pass the reaction mixture through a column packed with a copper-chelating resin. | High efficiency for copper removal. | Some resins may have non-specific binding to the ADC, leading to product loss. |
| Tangential Flow Filtration (TFF) | Perform diafiltration with a buffer containing a chelating agent to wash away the copper complex. | Scalable and efficient for larger batches. | Requires specialized equipment. |
Quantitative Data Summary
The following table summarizes typical reaction parameters for CuAAC in the context of ADC synthesis. Note that optimal conditions should be determined empirically for each specific antibody-drug combination.
| Parameter | Typical Range | Notes |
| Antibody Concentration | 1 - 20 mg/mL | Higher concentrations can increase reaction rates but may also promote aggregation. |
| Linker-Payload Molar Excess | 3 - 15 equivalents | A higher excess drives the reaction to completion but may increase aggregation and the burden of purification. |
| Copper (CuSO₄) Concentration | 50 - 500 µM | Higher concentrations can increase reaction rates but also the risk of ROS-mediated damage. |
| Ligand (e.g., THPTA) Concentration | 250 µM - 2.5 mM | A 5-fold excess over copper is common to protect the biomolecule. |
| Reducing Agent (Sodium Ascorbate) Concentration | 1 - 10 mM | A significant excess is used to maintain the copper in the Cu(I) state. |
| Reaction Time | 1 - 12 hours | Monitored by analytical techniques like HIC-HPLC to determine completion. |
| Reaction Temperature | 4 - 37 °C | Room temperature is common; lower temperatures can be used for sensitive antibodies. |
| Typical Drug-to-Antibody Ratio (DAR) | 2 - 8 | The target DAR depends on the therapeutic strategy. Site-specific conjugation methods can achieve a more homogeneous DAR. |
Visualizations
References
- 1. A review of conjugation technologies for antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Purchase Directly from Fmoc-Val-Cit-PAB-PNP | China Fmoc-Val-Cit-PAB-PNP Supplies [liwei-peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring N3-VC-PAB-PNP Conjugation Reactions
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with N3-VC-PAB-PNP conjugation reactions, commonly employed in the synthesis of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the this compound molecule and its role in conjugation?
A1: this compound is a chemical linker used in the development of Antibody-Drug Conjugates (ADCs).[1][2] Its components serve specific functions:
-
N3 (azide): A functional group that allows for "click chemistry," such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), enabling covalent attachment to a molecule containing a corresponding alkyne group.[3][4][5]
-
VC (Valine-Citrulline): A dipeptide sequence that is designed to be cleaved by lysosomal enzymes, like Cathepsin B, which are often abundant in tumor cells.[2] This ensures the payload is released inside the target cell.[2]
-
PAB (p-aminobenzylcarbamate): A self-immolative spacer that, after VC cleavage, spontaneously releases the attached drug payload in its active form.[2]
-
PNP (p-nitrophenyl carbonate): An activated carbonate group that can be used to attach a cytotoxic drug (payload) to the linker before the final conjugation to an antibody.
Q2: Which analytical methods are recommended for monitoring the conjugation reaction?
A2: A combination of chromatographic and mass spectrometry techniques is essential for robust monitoring and characterization.[6][7] The most common methods include:
-
High-Performance Liquid Chromatography (HPLC): Used to separate different components of the reaction mixture.[]
-
Size Exclusion Chromatography (SEC): Separates molecules based on size and is effective for quantifying aggregation and removing excess, unreacted drug-linker.[][9]
-
Hydrophobic Interaction Chromatography (HIC): Separates ADC species based on hydrophobicity, which correlates with the Drug-to-Antibody Ratio (DAR).[] This is a primary method for determining DAR.[10]
-
Reversed-Phase HPLC (RP-HPLC): A widely used technique for analyzing the purity of the linker-drug and quantifying free drug species.[11]
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the molecular weight and structure of the components, confirming the identity of the ADC and determining the DAR with high accuracy.[12][13][14]
Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?
A3: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[11] It is a critical quality attribute (CQA) because it directly impacts the ADC's safety and efficacy.[6][11]
-
Low DAR: May result in insufficient potency, failing to effectively kill cancer cells.[]
-
High DAR: Can increase the ADC's hydrophobicity, leading to aggregation, reduced solubility, and faster clearance from circulation, which can affect both safety and therapeutic efficacy.[][16] An ideal DAR is typically between 2 and 4.[]
Troubleshooting Guide
Q4: My conjugation reaction yield is significantly lower than expected. What are the potential causes?
A4: Low yield is a common issue that can arise from several factors related to reagents, reaction conditions, or purification.[][17][18]
| Potential Cause | Recommended Action |
| Poor Antibody Quality | Ensure the antibody is highly pure (>95%) and free from interfering substances like Tris buffer or stabilizing proteins (e.g., BSA).[16][19] Use an antibody concentration greater than 0.5 mg/mL for efficient conjugation.[16][19] |
| Degraded/Impure Linker-Payload | Use fresh, high-quality this compound-Payload. Verify its purity by RP-HPLC and mass spectrometry before starting the conjugation.[18] |
| Suboptimal Reaction Conditions | Optimize reaction parameters such as pH, temperature, and incubation time.[][17] For azide-alkyne cycloaddition, ensure the proper catalyst and ligand concentrations are used if performing a copper-catalyzed reaction.[3][4] |
| Inefficient Purification | Product loss can occur during purification.[16] For SEC, ensure you are collecting the correct fractions by monitoring UV absorbance at 280 nm.[16] Consider using alternative methods like Tangential Flow Filtration (TFF) for better recovery.[9] |
Q5: My SEC-HPLC analysis shows a high percentage of aggregates. How can I mitigate this?
A5: Aggregation is a frequent problem in ADC development, often caused by increased hydrophobicity from the conjugated payload.[16][20]
| Potential Cause | Recommended Action |
| High Drug-to-Antibody Ratio (DAR) | A high degree of conjugation increases hydrophobicity.[16] Reduce the molar excess of the this compound-Payload in the reaction to target a lower average DAR.[16][17] |
| Hydrophobic Payload | The inherent hydrophobicity of the drug can promote self-association.[20] While the VC-PAB linker itself can contribute to aggregation, optimizing the DAR is the primary mitigation strategy.[1] |
| Suboptimal Formulation Buffer | Screen different buffer conditions, including pH and ionic strength.[20] Avoid a formulation pH that is close to the antibody's isoelectric point (pI), as this can reduce solubility.[20] |
| Conjugation Process Stress | The use of organic co-solvents (e.g., DMSO) to dissolve the linker-payload can stress the antibody.[20] Add the co-solvent slowly and keep its final concentration to a minimum.[18] |
| Physical Stress | Avoid repeated freeze-thaw cycles and vigorous shaking, which can induce aggregation.[20] |
Q6: The Drug-to-Antibody Ratio (DAR) determined by HIC or LC-MS is lower than my target. What went wrong?
A6: A lower-than-expected DAR is a clear indicator of an inefficient conjugation reaction.[18]
| Potential Cause | Recommended Action |
| Insufficient Molar Excess of Linker-Payload | The stoichiometry is critical. Perform a titration experiment to find the optimal molar ratio of the this compound-Payload to the antibody for your specific system.[16][18] |
| Hydrolysis of Reactive Groups | If the alkyne on the antibody or the azide on the linker is not stable under the reaction conditions, this can reduce conjugation efficiency. Ensure reagents are handled according to recommendations and used promptly after preparation.[18] |
| Low Antibody Concentration | A dilute antibody solution can decrease conjugation efficiency.[16][19] Concentrate the antibody to >0.5 mg/mL using appropriate spin filters if necessary.[16] |
| Inaccurate Quantification of Reactants | Accurately determine the concentration of both the antibody and the linker-payload stock solutions before setting up the reaction. Use UV-Vis spectroscopy for the antibody and a validated method for the linker-payload.[11] |
Experimental Protocols
Protocol 1: Monitoring Reaction Progress by SEC-HPLC
-
Objective: To separate the ADC from the unreacted linker-payload and to quantify high molecular weight (HMW) aggregates.
-
Methodology:
-
Equilibrate a Size Exclusion Chromatography column (e.g., Waters ACQUITY UPLC BEH SEC, 200 Å, 1.7 µm) with a suitable mobile phase (e.g., 150 mM sodium phosphate, pH 7.0).[21]
-
Withdraw a small aliquot (e.g., 10-20 µL) from the conjugation reaction at different time points (e.g., T=0, 1h, 2h, 4h).
-
Inject the sample onto the column.
-
Run the separation isocratically for approximately 15-20 minutes.[20]
-
Monitor the elution profile via UV absorbance at 280 nm.
-
Data Analysis: The ADC will elute first as a major peak, followed by the smaller, unreacted linker-payload. Aggregates (HMW species) will elute even earlier than the main ADC peak.[20] Integrate the peak areas to monitor the conversion of the antibody to ADC and the formation of aggregates over time.[20]
-
Protocol 2: Determination of Average DAR by HIC-HPLC
-
Objective: To separate ADC species with different numbers of conjugated drugs and determine the average DAR.
-
Methodology:
-
Use a Hydrophobic Interaction Chromatography column (e.g., Tosoh TSKgel Butyl-NPR).
-
Prepare two mobile phases:
-
Inject the purified ADC sample.
-
Elute the bound species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).
-
Monitor the chromatogram at 280 nm.
-
Data Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR (DAR2, DAR4, etc.), as higher DAR leads to greater hydrophobicity and stronger retention on the column. The average DAR can be calculated from the integrated peak areas of the different species.
-
Visualizations
Caption: Experimental workflow for ADC synthesis and characterization.
Caption: Troubleshooting decision tree for ADC conjugation reactions.
References
- 1. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. An Optimal “Click” Formulation Strategy for Antibody-Drug Conjugate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adcreview.com [adcreview.com]
- 7. pharmafocusamerica.com [pharmafocusamerica.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Antibody–Drug Conjugate Performances Using a Novel HPLC–DAD Method for Tumor-Specific Detection of DM4 and S‑Methyl-DM4 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. researchgate.net [researchgate.net]
- 14. criver.com [criver.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 20. benchchem.com [benchchem.com]
- 21. chemrxiv.org [chemrxiv.org]
Technical Support Center: Preventing Aggregation During ADC Conjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation during Antibody-Drug Conjugate (ADC) conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of Antibody-Drug Conjugate (ADC) aggregation?
A1: ADC aggregation is a complex issue that can arise from the intrinsic properties of the ADC components and extrinsic factors related to the manufacturing and storage processes.[1] Key causes include:
-
Hydrophobicity of Payloads and Linkers: The conjugation of hydrophobic payloads to an antibody is a major factor. These hydrophobic areas on the antibody's surface can interact with similar regions on other ADC molecules, leading to aggregation.[1][2]
-
Conjugation Chemistry: The method used for attaching the drug to the antibody is crucial. Traditional methods that target lysine or cysteine residues can create a mixed population of ADC species with different drug-to-antibody ratios (DARs), some of which may be more prone to aggregation.[1]
-
Manufacturing and Process Conditions: Conditions optimized for the conjugation reaction may not be ideal for antibody stability.[1][2] Factors such as high protein concentrations, pH values near the antibody's isoelectric point, the use of organic co-solvents for dissolving the payload, and thermal or physical stress can all encourage aggregation.[1][2]
-
Storage and Formulation: Improper storage conditions can speed up ADC degradation and aggregation.[1] Exposure to heat, freeze-thaw cycles, shaking during transport, and light can affect stability. The composition of the formulation buffer, its pH, and the lack of stabilizing agents are also critical.[1]
Q2: Why is controlling ADC aggregation so important?
A2: Controlling aggregation is essential for the safety, effectiveness, and manufacturability of an ADC therapeutic. Aggregates are considered a critical quality attribute (CQA) that requires close monitoring for several reasons:
-
Immunogenicity: Aggregated proteins can be recognized by the immune system as foreign, leading to an unwanted immune response.[3]
-
Reduced Efficacy: Aggregation can block the antibody's binding site or change its structure, which can reduce its ability to target cancer cells effectively.
-
Altered Pharmacokinetics: Aggregates are often cleared from the body more quickly than non-aggregated ADCs, which can lower the drug's exposure and therapeutic effect.
-
Safety Concerns: In some cases, aggregates can cause off-target toxicity.[4]
-
Manufacturing and Product Quality: Aggregation can lead to product loss, reduced shelf life, and difficulties during the manufacturing process.[3]
Q3: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?
A3: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules attached to one antibody, directly influences aggregation. A higher DAR usually increases the overall hydrophobicity of the ADC molecule, which increases the tendency for molecules to clump together and aggregate.[1][3] Finding the right DAR is a balancing act between achieving the desired potency and maintaining the stability and solubility of the ADC.[5]
Q4: What role do linkers and payloads play in ADC aggregation?
A4: The properties of the linker and payload are major factors in ADC stability.
-
Payload Hydrophobicity: Highly hydrophobic payloads are a primary cause of aggregation.[1][5]
-
Linker Chemistry: The use of hydrophilic linkers, such as those with polyethylene glycol (PEG), can help balance the hydrophobicity of the payload. These linkers can shield the hydrophobic drug from the water-based environment, reducing the likelihood of aggregation.[4][6]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common aggregation issues encountered during ADC conjugation.
Issue 1: Aggregation observed immediately after the conjugation reaction.
This is often due to the conjugation conditions themselves being suboptimal for antibody stability.
| Potential Cause | Recommended Solution |
| Payload/Linker Hydrophobicity | If possible, use more hydrophilic linkers, such as those with polyethylene glycol (PEG), to lower the overall hydrophobicity of the ADC. Another option is to modify the payload's structure to improve its solubility.[1] |
| High Drug-to-Antibody Ratio (DAR) | Optimize the conjugation reaction to achieve a lower and more consistent DAR. Consider using site-specific conjugation methods to create a more uniform product, which often results in better stability.[1] |
| Suboptimal Buffer pH | Check the pH of the reaction buffer to make sure it is not close to the antibody's isoelectric point (pI), where its solubility is lowest.[1][2] |
| High Antibody Concentration | If possible, try reducing the antibody concentration, as higher concentrations increase the chances of molecules interacting with each other.[1] |
| Disruptive Co-solvents | Test different co-solvents for dissolving the payload-linker to find one that is less damaging to the antibody's structure. |
| Advanced Process Strategy | If aggregation continues, it may be due to the nature of performing the conjugation in a solution where ADC molecules can freely interact. In such cases, consider using advanced methods like solid-phase conjugation, where the antibody is attached to a solid support during the reaction, keeping the molecules separate and preventing aggregation.[1][2] |
Issue 2: ADC is stable after purification but aggregates during formulation or storage.
This suggests that the formulation is not providing adequate long-term stability.
| Potential Cause | Recommended Solution |
| Suboptimal Formulation Buffer | The buffer composition may not be providing enough stability. Conduct a formulation screening study to find the best buffer, pH, and excipients for long-term stability. |
| Absence of Stabilizing Excipients | The lack of stabilizers can make the ADC more susceptible to aggregation over time. Add excipients that are known to improve protein stability. The table below lists some common choices. |
| Improper Storage and Handling | ADCs can be sensitive to environmental stress. Store the ADC at the recommended temperature and protect it from light if the payload is photosensitive. Avoid repeated freeze-thaw cycles and rough handling.[1] |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies to illustrate the impact of different factors on ADC aggregation.
Table 1: Impact of Payload Hydrophobicity on ADC Aggregation
| Payload | Calculated logP | % High Molecular Weight Species (HMWs) by SEC |
| Surrogate Payload 1 | 2.5 | 5% |
| Surrogate Payload 2 | 4.2 | 15% |
| Surrogate Payload 3 | 6.8 | 35% |
| Data adapted from a study investigating the impact of payload hydrophobicity on ADC stability. The results show a clear correlation between increasing payload hydrophobicity (logP) and the percentage of aggregates. |
Table 2: Effect of Stabilizing Excipients on ADC Formulation
| Excipient | Concentration | % Aggregates after 4 Weeks at 25°C |
| None (Control) | - | 12.5% |
| Polysorbate 80 | 0.05% (w/v) | 4.2% |
| Sucrose | 5% (w/v) | 6.8% |
| L-Arginine | 100 mM | 5.5% |
| This table summarizes the stabilizing effects of common excipients on an ADC formulation. The inclusion of excipients significantly reduced the formation of aggregates over a 4-week period. |
Key Experimental Protocols
Protocol 1: Quantification of ADC Aggregates by Size Exclusion Chromatography (SEC-HPLC)
Objective: To separate and quantify soluble aggregates (dimers, trimers, and higher molecular weight species) from the ADC monomer based on their size.
Materials:
-
HPLC or UPLC system with a UV detector
-
Size exclusion chromatography column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl, 300 Å pore size)
-
Mobile Phase: Phosphate Buffered Saline (PBS), pH 7.4, or another suitable physiological buffer
-
ADC sample
-
0.22 µm syringe filters
Methodology:
-
System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Data Acquisition: Monitor the elution profile at 280 nm. Aggregates, being larger, will elute before the monomer peak.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (HMWs) and the monomer. Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of HMW Peaks / Total Area of All Peaks) * 100
Protocol 2: Analysis of ADC Aggregation by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (Rh) and polydispersity of the ADC sample as an indicator of aggregation.
Materials:
-
DLS instrument
-
Low-volume cuvettes
-
ADC sample
-
0.22 µm syringe filter
Methodology:
-
Sample Preparation: Prepare the ADC sample in a suitable buffer at a concentration of 0.5-1.0 mg/mL. It is critical to filter the sample immediately before analysis to remove dust and other particles.
-
Instrument Setup: Set the instrument parameters, including the sample viscosity and refractive index of the solvent, and the desired measurement temperature.
-
Measurement: Place the cuvette in the DLS instrument and allow the sample to equilibrate to the set temperature. Initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.
-
Data Analysis: The instrument software will use the autocorrelation function of the scattered light to calculate the size distribution of the particles in the sample.
-
Z-average Diameter: An increase in the Z-average diameter compared to a non-stressed control indicates aggregation.
-
Polydispersity Index (PDI): A PDI value below 0.2 generally indicates a monodisperse sample. Higher values suggest the presence of multiple species, including aggregates.
-
Size Distribution Plot: Visually inspect the plot for the presence of multiple peaks, which can indicate different aggregate populations.
-
Visualizations
Caption: Key intrinsic and extrinsic factors contributing to ADC aggregation.
Caption: A systematic workflow for troubleshooting ADC aggregation issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. [PDF] Quantitation of mAb and ADC Aggregation Using SEC and an Aqueous Mobile Phase | Semantic Scholar [semanticscholar.org]
- 3. agilent.com [agilent.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection in Linker Synthesis
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting issues related to incomplete N-α-Fmoc group removal during the synthesis of linkers for bioconjugation and drug delivery.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to completely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of a growing peptide chain or a linker molecule attached to a solid support.[1] This failure prevents the subsequent coupling of the next amino acid or molecule, leading to the formation of deletion sequences or truncated products.[1] These impurities can be challenging and costly to separate from the desired final product, resulting in significantly lower overall yield and purity.[1]
Q2: What are the primary causes of incomplete Fmoc deprotection, particularly in linker synthesis?
Several factors can contribute to inefficient Fmoc removal:
-
Peptide Sequence and Structure: Certain peptide sequences, especially those prone to aggregation (e.g., homo-oligomers of leucine or alanine) or forming strong secondary structures like β-sheets, can sterically hinder the deprotection reagent from accessing the Fmoc group.[1][2]
-
Linker Structure and Resin Properties: The structure of the linker itself and its proximity to the solid support can create a sterically hindered environment. Poor swelling of the resin can also limit reagent access to the reactive sites.[1] Overloading the resin with the initial molecule can lead to steric hindrance between adjacent chains, further impeding reagent penetration.[1]
-
Suboptimal Reagents or Protocols: The use of degraded or impure reagents, particularly the piperidine solution for deprotection, can lead to reduced efficiency.[1] Inadequate reaction times, temperatures, or incorrect concentrations of the deprotection agent are also common causes of incomplete removal.[1]
Q3: How can I detect if Fmoc deprotection is incomplete?
Several methods are available to monitor the completeness of the Fmoc deprotection step:
-
UV-Vis Spectrophotometry: This is a common and reliable quantitative method that measures the absorbance of the dibenzofulvene (DBF)-piperidine adduct, a chromophore released upon Fmoc cleavage.[3] The concentration of this adduct, which absorbs at approximately 301 nm, is directly proportional to the amount of Fmoc group removed.[3]
-
Kaiser Test (Ninhydrin Test): This is a qualitative colorimetric test performed on a small sample of the resin-bound product.[1][4] A positive result (typically a dark blue color) indicates the presence of free primary amines, signifying successful deprotection.[1] A negative result (yellow or no color change) suggests that the Fmoc group is still attached.[1] It's important to note that this test does not work for N-terminal proline, which yields a reddish-brown color.[1]
-
High-Performance Liquid Chromatography (HPLC): Analysis of a cleaved sample of the crude product by HPLC can reveal the presence of deletion sequences, which is a strong indicator of incomplete Fmoc deprotection during the synthesis.[5]
Troubleshooting Guide
If you suspect incomplete Fmoc deprotection, follow these troubleshooting steps:
Step 1: Verify Reagents and Initial Conditions
-
Check Deprotection Reagent: Ensure the deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been prepared with high-purity, amine-free DMF.[3] Piperidine can degrade over time, leading to decreased efficacy.
-
Confirm Resin Swelling: Ensure the resin is adequately swelled before starting the synthesis. Poor swelling can significantly hinder reagent access.[1]
-
Review Synthesis Protocol: Double-check that the correct deprotection times, temperatures, and reagent volumes were used for each cycle.[1]
Step 2: On-Resin Analysis
-
Perform a Kaiser Test: As a quick qualitative check, perform a Kaiser test on a small sample of the resin. A negative result strongly suggests incomplete deprotection.
Step 3: Modify Deprotection Protocol
If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, especially for "difficult" sequences or linkers.
-
Increase Deprotection Time: Extend the deprotection time or perform a second deprotection step with fresh reagent.[1]
-
Increase Temperature: Gently increasing the reaction temperature can sometimes improve deprotection efficiency, but this should be done with caution as it may increase the risk of side reactions.[3]
-
Add a Chaotropic Agent: For sequences prone to aggregation, the addition of a chaotropic agent can help disrupt secondary structures and improve reagent accessibility.
Step 4: Consider Alternative Deprotection Reagents
If modifications to the standard protocol are insufficient, consider using alternative deprotection reagents.
Quantitative Data Summary
The choice of deprotection reagent and conditions can significantly impact the efficiency of Fmoc removal and the level of side reactions. The following tables summarize key data for common deprotection strategies.
Table 1: Comparison of Common Fmoc Deprotection Reagents
| Reagent(s) | Concentration | Typical Deprotection Time | Key Advantages | Potential Side Reactions |
| Piperidine | 20% in DMF | 5-20 min | Well-established, effective for most sequences. | Aspartimide formation, diketopiperazine formation, racemization.[6] |
| 4-Methylpiperidine (4-MP) | 20% in DMF | 5-20 min | Similar performance to piperidine, may slightly reduce side reactions in some cases.[6] | Similar to piperidine. |
| Piperazine (PZ) | 10% w/v in 9:1 DMF/ethanol | Slower than piperidine | Milder base, significantly reduces aspartimide formation.[6][7] | Slower deprotection kinetics.[6] |
| 1,8-Diazabicycloundec-7-ene (DBU) | 2% in DMF (often with a scavenger) | 1-5 min | Very fast and potent. | Strong basicity can increase side reactions like aspartimide formation and racemization.[6] |
| Piperazine/DBU | 5% (w/v) PZ, 2% (v/v) DBU in DMF | 1-5 min | Rapid deprotection with minimized side reactions.[6] |
Table 2: Typical Deprotection Conditions
| Parameter | Standard Protocol (Piperidine) | Alternative Protocol (Piperazine/DBU) |
| Reagent | 20% (v/v) Piperidine in DMF | 5% (w/v) Piperazine and 2% (v/v) DBU in DMF |
| Reaction Time | 5-10 minutes (often repeated once) | 1-5 minutes |
| Temperature | Room Temperature | Room Temperature |
| Washing | 5-7 times with DMF | Thorough washing with DMF |
Note: The data presented are illustrative and may vary based on the specific peptide sequence, linker, and synthesis conditions.[6]
Experimental Protocols
Protocol 1: Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This protocol allows for the quantitative monitoring of Fmoc group removal.[3]
-
Collect Filtrate: During the deprotection step(s), collect the filtrate that is drained from the reaction vessel in a volumetric flask of a known volume (e.g., 10 mL or 25 mL).[3]
-
Dilute Sample: Dilute the collected filtrate to the mark with DMF. A further dilution may be necessary to bring the absorbance within the linear range of the spectrophotometer.[3]
-
Measure Absorbance: Using a quartz cuvette with a 1 cm path length, blank the spectrophotometer with the deprotection solution (e.g., 20% piperidine in DMF).[3] Measure the absorbance of the diluted sample at the wavelength corresponding to the DBF-adduct (typically around 301 nm).[3]
-
Calculate Loading: Use the Beer-Lambert law (A = εbc) to calculate the concentration of the DBF-adduct and, consequently, the amount of Fmoc group removed. The molar extinction coefficient (ε) for the DBF-piperidine adduct is approximately 7800 M⁻¹cm⁻¹.
Protocol 2: Kaiser (Ninhydrin) Test
This protocol provides a qualitative assessment of the presence of free primary amines.[1]
-
Prepare Reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol.
-
Reagent B: 80 g phenol in 20 mL ethanol.
-
Reagent C: 2 mL of 0.001 M KCN diluted in 98 mL pyridine.[1]
-
-
Sample Preparation: Place a small sample of the peptide-resin (a few beads) in a small test tube.
-
Add Reagents: Add 2-3 drops of each reagent (A, B, and C) to the test tube.[1]
-
Heat: Heat the test tube at 100°C for 5 minutes.[1]
-
Observe Color:
Visualizations
Caption: The mechanism of Fmoc group removal by piperidine.
Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.
Caption: A decision tree for selecting an appropriate Fmoc deprotection strategy.
References
Technical Support Center: Minimizing Off-Target Toxicity of N3-VC-PAB-PNP Antibody-Drug Conjugates
This technical support center provides researchers, scientists, and drug development professionals with practical guidance on troubleshooting and mitigating off-target toxicity associated with N3-VC-PAB-PNP Antibody-Drug Conjugates (ADCs).
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the this compound linker and how does it work?
A1: The this compound linker is a sophisticated system used in the construction of ADCs. It is designed for controlled release of a cytotoxic payload within the tumor microenvironment.[1] Its components are:
-
Azide (N3) group: This allows for site-specific "click chemistry" conjugation to an antibody, which provides precise control over the drug-to-antibody ratio (DAR).[1][2]
-
Valine-Citrulline (VC) dipeptide: This peptide sequence is designed to be cleaved by lysosomal proteases, such as Cathepsin B, which are often overexpressed in tumor cells.[1][2][3]
-
p-aminobenzyl alcohol (PAB) self-immolative spacer: After the VC linker is cleaved, the PAB spacer spontaneously breaks down, releasing the payload in its active form.[1][2]
-
p-nitrophenyl (PNP) carbonate: This acts as a reactive group for attaching payloads that contain a hydroxyl group.[1]
Q2: My ADC, which uses an this compound linker, shows high efficacy in vitro but significant off-target toxicity in vivo. What are the primary causes?
A2: This is a common challenge with ADCs utilizing cleavable linkers. The primary cause is often the premature release of the cytotoxic payload into systemic circulation before the ADC reaches the tumor site.[4][5][6] For VC-based linkers, this can be due to the susceptibility of the valine-citrulline dipeptide to cleavage by extracellular enzymes present in the bloodstream, such as neutrophil elastase.[3][7][8] This leads to the circulation of the free, highly toxic payload, which can then be taken up by healthy cells, causing off-target toxicity.[]
Q3: What are the common dose-limiting toxicities (DLTs) associated with ADCs using VC-cleavable linkers and their payloads?
A3: The DLTs are often related to the payload being used. However, some common toxicities observed with ADCs that use VC linkers include:
-
Hematological toxicities: Myelosuppression, including neutropenia and thrombocytopenia, is a frequent DLT.[3][7][10] This can be caused by the premature release of the payload, which then affects rapidly dividing hematopoietic stem cells in the bone marrow.
-
Hepatotoxicity: Elevated liver enzymes can occur due to non-specific uptake of the ADC or the free payload by liver cells.[7][11]
-
Peripheral neuropathy: This is commonly associated with microtubule inhibitor payloads like MMAE and may result from the non-specific uptake of the ADC or free payload by peripheral neurons.[7][10]
-
Ocular toxicity: Some ADCs have been associated with blurred vision, dry eyes, and other ocular side effects.[10][12]
Q4: How does the Drug-to-Antibody Ratio (DAR) affect the off-target toxicity of my this compound ADC?
A4: The DAR is a critical parameter that needs to be optimized to balance efficacy and toxicity.[6]
-
High DAR: A higher number of payload molecules per antibody can increase hydrophobicity, leading to faster clearance, a higher tendency for aggregation, and increased off-target uptake by healthy tissues like the liver.[13][14]
-
Low DAR: While a lower DAR may reduce off-target toxicity, it can also lead to decreased anti-tumor activity.[14] For hydrophobic payloads, a DAR of 2 to 4 is often considered optimal.[6] The use of site-specific conjugation via the N3 "click" handle helps in producing a more homogeneous ADC with a defined DAR, which can lead to a better toxicity profile compared to non-specific conjugation methods.[10]
Section 2: Troubleshooting Guides
Issue 1: High In Vivo Toxicity and Narrow Therapeutic Window
If your this compound ADC demonstrates acceptable in vitro cytotoxicity but high in vivo toxicity, follow these troubleshooting steps:
Step 1: Evaluate Linker Stability
-
Problem: The VC linker may be prematurely cleaved in circulation.
-
Recommendation: Conduct an in vitro plasma stability assay. Incubate the ADC in plasma from the relevant species (e.g., mouse, rat, human) and measure the amount of released payload over time using LC-MS.[6][15] A short half-life of the intact ADC in plasma points to linker instability.[6]
Step 2: Analyze Payload Properties and the "Bystander Effect"
-
Problem: A highly membrane-permeable payload can cause significant "bystander" killing of healthy cells surrounding the tumor, contributing to toxicity.[4][6]
-
Recommendation: Perform an in vitro bystander killing assay. Co-culture antigen-positive target cells with antigen-negative bystander cells. After treatment with your ADC, assess the viability of the bystander cell population.[5][15] A significant decrease in the viability of bystander cells indicates a potent bystander effect that could be contributing to off-target toxicity in vivo.
Step 3: Assess for ADC Aggregation
-
Problem: The conjugation of a hydrophobic payload can lead to ADC aggregation, which can be cleared rapidly by the reticuloendothelial system or taken up by immune cells, causing off-target effects.[5][13]
-
Recommendation: Use size exclusion chromatography (SEC) to analyze the aggregation state of your ADC preparation. If aggregation is present, consider optimizing the formulation buffer or exploring the use of more hydrophilic linkers.
Step 4: Investigate Non-Specific Uptake
-
Problem: The ADC may be taken up by healthy cells through mechanisms other than target antigen binding, such as Fc-receptor-mediated uptake or macropinocytosis.[7][11]
-
Recommendation: To assess Fc-receptor-mediated uptake, consider engineering the Fc region of the antibody to reduce binding to Fcγ receptors.[16] Also, evaluate target antigen expression on healthy tissues to rule out "on-target, off-tumor" toxicity.[10]
Logical Flow for Troubleshooting High In Vivo Toxicity
Section 3: Quantitative Data Summary
| Parameter | Typical Values/Observations | Relevance to Off-Target Toxicity |
| Drug-to-Antibody Ratio (DAR) | Optimal range often 2-4 for hydrophobic payloads.[6] | High DAR can increase hydrophobicity, leading to aggregation and faster clearance.[13] |
| Linker Stability (Plasma Half-life) | Highly variable; should be maximized to prevent premature payload release. | A short half-life indicates susceptibility to cleavage in circulation, a major cause of off-target toxicity.[6] |
| In Vitro Cytotoxicity (IC50) | Should be potent (pM to nM range) on target cells and significantly less potent on non-target cells. | A low IC50 on non-target cells suggests potential for off-target toxicity. |
| Bystander Effect | Varies by payload permeability. | A potent bystander effect can enhance efficacy in heterogeneous tumors but also increase toxicity to surrounding healthy tissue.[6] |
Section 4: Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay (LC-MS Based)
Objective: To quantify the premature release of the payload from the ADC in plasma.
Methodology:
-
Preparation: Thaw plasma from the desired species (e.g., human, mouse) at 37°C. Prepare a stock solution of the this compound ADC.
-
Incubation: Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL.[6] Incubate the mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96 hours).
-
Sample Processing: To precipitate plasma proteins and release the free payload, add an organic solvent (e.g., acetonitrile). Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant for the presence of the free payload using a validated Liquid Chromatography-Mass Spectrometry (LC-MS) method.[13]
-
Data Analysis: Generate a standard curve for the payload to quantify its concentration at each time point. Plot the percentage of intact ADC remaining over time to determine the stability and calculate its half-life in plasma.[13]
Protocol 2: In Vitro Bystander Killing Assay (Flow Cytometry-Based)
Objective: To assess the ability of the released payload to kill neighboring antigen-negative cells.
Methodology:
-
Cell Labeling: Label the antigen-positive "target" cells with a green fluorescent dye (e.g., CellTracker Green CMFDA). Label the antigen-negative "bystander" cells with a red fluorescent dye (e.g., CellTracker Deep Red).[15]
-
Co-culture: Co-seed the labeled target and bystander cells in a 96-well plate at a defined ratio (e.g., 1:5).
-
ADC Treatment: Add serial dilutions of your this compound ADC and a non-targeting control ADC.
-
Incubation: Incubate the plate for 72-96 hours.
-
Apoptosis Staining: Stain the cells with an apoptosis marker (e.g., Annexin V-FITC and Propidium Iodide).
-
Analysis: Use a flow cytometer to distinguish between the two cell populations based on their fluorescent labels (green vs. red) and quantify the percentage of apoptotic (Annexin V positive) cells in each population.
-
Data Analysis: An increase in apoptosis in the red-labeled bystander cell population indicates a bystander effect. Plot the percentage of dead bystander cells against the ADC concentration.[15]
Experimental Workflow for ADC Off-Target Toxicity Assessment
Section 5: Signaling and Cleavage Pathway
Mechanism of this compound Linker Cleavage and Payload Release
The this compound linker is designed for intracellular payload release following ADC internalization.
-
Binding and Internalization: The ADC binds to the target antigen on the surface of a cancer cell and is internalized, typically into an endosome.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage: Inside the acidic and enzyme-rich environment of the lysosome, proteases like Cathepsin B recognize and cleave the Valine-Citrulline (VC) dipeptide bond.[3][17]
-
Self-Immolation: The cleavage of the VC linker triggers a spontaneous 1,6-elimination reaction in the PAB spacer.[1][2]
-
Payload Release: This self-immolation process releases the cytotoxic payload in its fully active form, allowing it to exert its cell-killing effect.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Off-Target Toxicity of Antibody-Drug Conjugates (ADCs): How to Break Through the Efficacy-Safety Balance Challenge?- [bio-equip.cn]
- 8. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibody drug conjugates (ADCs) – the role of in vitro models in safety assessment | Newcells Biotech [newcellsbiotech.co.uk]
- 13. benchchem.com [benchchem.com]
- 14. It’s High Time For Next Generation Adcs To Set Out: 5 Ways To Go – Creative Biolabs ADC Blog [creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Off-Target Toxicity of Antibody-Drug Conjugates (ADCs): How to Break Through the Efficacy-Safety Balance Challenge?- [bio-equip.cn]
- 17. Drug Conjugate Linkers and Their Effects on Drug Properties - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: The Impact of DMSO on Antibody Stability During Conjugation
This technical support center provides researchers, scientists, and drug development professionals with guidance on navigating the use of Dimethyl Sulfoxide (DMSO) during antibody conjugation. Find answers to frequently asked questions and troubleshooting advice for common issues to ensure the stability and functionality of your antibody conjugates.
Frequently Asked Questions (FAQs)
Q1: Why is DMSO used in antibody conjugation?
A1: DMSO is a powerful aprotic solvent frequently used in antibody conjugation protocols to dissolve water-insoluble components, such as crosslinkers (e.g., SMCC), fluorescent dyes, or small molecule drugs.[1] Its ability to dissolve these hydrophobic molecules facilitates their reaction with the antibody in the aqueous buffer.[2]
Q2: What is the maximum recommended concentration of DMSO for antibody conjugation?
A2: There is no single maximum recommended concentration of DMSO that applies to all antibodies and conjugation chemistries. Antibody stability in the presence of DMSO is highly variable and depends on factors like the antibody's isotype, formulation, and the specific conjugation conditions. However, it is generally recommended to use the minimal amount of co-solvent necessary to dissolve the payload.[2] Some studies have shown that DMSO concentrations up to 10-20% may not affect antibody reactivity in certain applications like ELISA[3], while others have reported antibody aggregation at concentrations as low as 5% v/v.[4] It is crucial to empirically determine the optimal DMSO concentration for each specific antibody and conjugation reaction.
Q3: Can DMSO denature my antibody?
A3: Yes, high concentrations of DMSO can lead to antibody denaturation.[2][5] Organic solvents can disrupt the non-covalent interactions that maintain the protein's tertiary structure, potentially leading to loss of antigen-binding affinity and an increased propensity for aggregation.[6][7] The effect of DMSO on antibody conformation can be investigated using techniques like circular dichroism.[7]
Q4: How does DMSO concentration affect conjugation efficiency?
A4: The effect of DMSO on conjugation efficiency can be complex. While a small amount of DMSO can improve the solubility of hydrophobic payloads and thereby increase conjugation efficiency[2][5], excessive concentrations can denature the antibody, leading to a decrease in the availability of reactive sites and a lower degree of conjugation.
Troubleshooting Guide
| Symptom | Possible Cause | Troubleshooting Steps |
| Antibody Aggregation | High DMSO Concentration: The final DMSO concentration in the reaction mixture may be too high for your specific antibody, causing it to denature and aggregate.[4][5] | • Reduce the final DMSO concentration by preparing a more concentrated stock of your payload.• Perform a titration experiment to determine the maximum tolerable DMSO concentration for your antibody.• Consider using a water-soluble alternative to your crosslinker if available (e.g., sulfo-SMCC instead of SMCC).[4] |
| Hydrophobic Payload: The hydrophobic nature of the drug or dye being conjugated can increase the propensity for aggregation, which can be exacerbated by DMSO.[5] | • Decrease the molar ratio of the payload to the antibody.• Introduce hydrophilic linkers (e.g., PEG) to increase the solubility of the final conjugate.[5] | |
| Low Conjugation Efficiency (Low Drug-to-Antibody Ratio - DAR) | Suboptimal Reagent Solubility: The crosslinker or payload may not be fully dissolved in the reaction mixture, limiting its availability for conjugation. | • Ensure the payload is completely dissolved in DMSO before adding it to the antibody solution. Gentle vortexing or pipetting can help.[8] |
| Antibody Denaturation: The DMSO concentration, although not causing visible aggregation, might be high enough to partially denature the antibody and reduce the accessibility of reactive residues. | • Lower the final DMSO concentration in the reaction.• Optimize other reaction parameters such as pH and temperature, which can influence antibody stability.[2] | |
| Loss of Antibody Activity (Reduced Antigen Binding) | Conformational Changes: DMSO may have induced conformational changes in the antibody's antigen-binding site (Fab region).[6][7] | • Assess the antigen-binding activity of the conjugated antibody using methods like ELISA or Surface Plasmon Resonance (SPR) and compare it to the unconjugated antibody.• If a significant loss of activity is observed, reduce the DMSO concentration or explore alternative solvents. |
Quantitative Data Summary
The following table summarizes findings from various sources on the impact of DMSO on antibodies. It is important to note that these results are specific to the antibodies and conditions tested and may not be directly transferable to other systems.
| Antibody/Protein | DMSO Concentration | Observed Effect | Source |
| Anti-p,p'-DDE antibody | 10-20% (v/v) in washing buffer | No effect on antibody reaction in an indirect competitive ELISA. | [3] |
| Unspecified Antibody | 5% (v/v) | Antibody aggregation was observed. | [4] |
| Catalase and anti-catalase antibodies | 40% | The structure of both the antibody and the antigen molecule was significantly affected. | [6] |
| Monoclonal mouse antibodies (IgG2a) | Not specified | Incubation with DMSO decreased the affinity for the antigen. | [9] |
| Soybean Trypsin Inhibitor (STI) and Bovine Serum Albumin (BSA) | 0.4% | Differences in the circular dichroism spectra were observed compared to the native proteins, indicating conformational changes. | [7] |
Experimental Protocols
Protocol 1: Determining Antibody Tolerance to DMSO
This protocol outlines a method to assess the stability of an antibody at various DMSO concentrations before proceeding with conjugation.
Materials:
-
Antibody of interest in a suitable buffer (e.g., PBS)
-
Anhydrous DMSO
-
Spectrophotometer or plate reader for turbidity measurement (e.g., at 350 nm)
-
Size Exclusion Chromatography (SEC-HPLC) system (optional)
Procedure:
-
Prepare a series of DMSO dilutions: Prepare dilutions of your antibody buffer containing increasing concentrations of DMSO (e.g., 0%, 2%, 5%, 10%, 15%, 20% v/v).
-
Incubate antibody with DMSO: Add your antibody to each of the DMSO-containing buffers to the desired final protein concentration.
-
Incubate: Incubate the samples at the intended conjugation temperature (e.g., room temperature or 4°C) for the planned duration of the conjugation reaction.
-
Assess for aggregation:
-
Visual Inspection: Carefully observe each tube for any visible signs of precipitation or cloudiness.
-
Turbidity Measurement: Measure the absorbance of each sample at 350 nm. An increase in absorbance compared to the 0% DMSO control indicates aggregation.
-
SEC-HPLC Analysis (Optional): For a more quantitative assessment, analyze the samples by SEC-HPLC. The appearance of high molecular weight species (aggregates) or a decrease in the monomer peak area indicates instability.
-
-
Determine the maximum tolerable DMSO concentration: The highest DMSO concentration that does not cause a significant increase in aggregation is considered the maximum tolerable concentration for your antibody under these conditions.
Protocol 2: General Antibody Conjugation with a DMSO-Soluble Payload
This protocol provides a general workflow for conjugating a payload that requires DMSO for solubilization.
Materials:
-
Antibody in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Payload (e.g., NHS-ester dye)
-
Anhydrous DMSO
-
Quenching reagent (e.g., Tris or glycine)
-
Purification system (e.g., desalting column or dialysis cassette)
Procedure:
-
Prepare the antibody: Ensure your antibody is at the appropriate concentration (typically 1-10 mg/mL) and in a buffer free of primary amines.[1]
-
Prepare the payload stock solution: Dissolve the payload in a minimal amount of anhydrous DMSO to create a concentrated stock solution.[8][]
-
Perform the conjugation:
-
Slowly add the calculated amount of the payload stock solution to the antibody solution while gently stirring. The final DMSO concentration should be kept below the predetermined tolerance limit.
-
Incubate the reaction at room temperature for 1-2 hours or as recommended for your specific reagents.[]
-
-
Quench the reaction: Add a quenching reagent to stop the reaction by consuming any unreacted payload molecules.
-
Purify the conjugate: Remove excess payload, unconjugated linkers, and DMSO using a desalting column, dialysis, or other suitable purification method.[8][]
-
Characterize the conjugate: Determine the degree of labeling and confirm the purity and integrity of the antibody conjugate.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Effect of organic solvents on the conformation and interaction of catalase and anticatalase antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Antibody Conjugation Protocol | AAT Bioquest [aatbio.com]
- 9. Antigen-binding activity of monoclonal antibodies after incubation with organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison: N3-VC-PAB-PNP vs. Non-Cleavable Linkers in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Linker Selection in ADC Design
The linker in an Antibody-Drug Conjugate (ADC) is a critical determinant of its therapeutic index, governing both stability in circulation and the efficiency of payload release within the target tumor cells. The choice between a cleavable and a non-cleavable linker strategy represents a pivotal decision in the design of a safe and effective ADC. This guide provides an objective, data-driven comparison of the N3-VC-PAB-PNP cleavable linker system and non-cleavable linkers, supported by experimental data and detailed methodologies to inform rational ADC development.
The this compound linker is a sophisticated, enzyme-cleavable system designed for controlled drug release. It features a valine-citrulline (VC) dipeptide that is selectively cleaved by lysosomal proteases like cathepsin B, which are often overexpressed in tumor cells.[1] Following enzymatic cleavage, a self-immolative p-aminobenzyl alcohol (PAB) spacer ensures the release of the unmodified, active payload. The azide (N3) group allows for site-specific conjugation via "click chemistry," enabling precise control over the drug-to-antibody ratio (DAR).[1]
In contrast, non-cleavable linkers, such as those based on a thioether bond (e.g., SMCC), form a highly stable connection between the antibody and the payload.[2] The release of the cytotoxic agent is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3] This fundamental difference in release mechanisms has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies to provide a comparative overview of ADCs utilizing cleavable (Val-Cit type) and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the exact same antibody and payload under identical experimental conditions are limited in published literature. The data presented here is representative and compiled from various studies to illustrate the performance characteristics of each linker type.
Table 1: In Vitro Cytotoxicity
| ADC Target & Payload | Linker Type | Cell Line | IC50 Value |
| Anti-CD22-MMAE | Cleavable (vc) | DoHH2 (NHL) | 20 ng/mL |
| Anti-CD22-MMAE | Cleavable (vc) | Granta 519 (NHL) | 284 ng/mL |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | NCI-N87 (HER2+) | 82 ± 10 pmol/L |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable (SMCC) | HCC1954 (HER2+) | 33 ± 20 pmol/L |
Note: Data is compiled from multiple sources and should be interpreted with caution due to variations in experimental setups.
Table 2: In Vitro Plasma Stability
| ADC Model | Linker Type | Species | Assay Method | Stability Metric (% Intact ADC) | Result |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | Human | LC-MS | After 144h | >95% |
| Trastuzumab-DM1 | Non-cleavable | Human | LC-MS | Not specified, but generally high | Highly Stable |
Note: Val-Cit linkers generally exhibit high stability in human plasma but can be susceptible to premature cleavage by rodent plasma enzymes. Non-cleavable linkers are known for their high stability across species.
Table 3: In Vivo Efficacy in Xenograft Models
| ADC | Linker Type | Xenograft Model | Dosing | Outcome |
| Anti-CD79b-MC-vc-PAB-MMAE | Cleavable | Ramos (NHL) | 2.5 mg/kg, single dose | Tumor regression |
| Anti-CD79b-MC-MMAF | Non-cleavable | Ramos (NHL) | 2.5 mg/kg, single dose | Tumor regression |
| Trastuzumab-DM1 (T-DM1) | Non-cleavable | JIMT-1 (trastuzumab-resistant breast cancer) | 15 mg/kg, single dose | Significant tumor growth inhibition |
Note: Efficacy is dependent on the target, payload, and tumor model.
Mechanism of Action: A Tale of Two Release Strategies
The distinct payload release mechanisms of cleavable and non-cleavable linkers lead to different biological consequences.
A key advantage of cleavable linkers like this compound is their ability to induce a "bystander effect."[4] The released, membrane-permeable payload (e.g., MMAE) can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[5] This is particularly advantageous in treating heterogeneous tumors with varied antigen expression.
Conversely, ADCs with non-cleavable linkers release a payload-linker-amino acid complex that is typically charged and less membrane-permeable.[2] This largely abrogates the bystander effect but can offer a better safety profile due to reduced off-target toxicity.
Experimental Workflows and Protocols
Reproducible and standardized experimental protocols are crucial for the evaluation and comparison of ADCs with different linker technologies.
In Vitro Cytotoxicity Assay (MTT Protocol)
This assay determines the potency (IC50) of an ADC in killing cancer cells.[6][7]
Materials:
-
Target (antigen-positive) and non-target (antigen-negative) cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
ADC and isotype control ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1,000-10,000 cells/well in 50 µL of media. Incubate overnight at 37°C with 5% CO2.[7]
-
ADC Treatment: Prepare serial dilutions of the ADC and isotype control. Add 50 µL of the ADC solutions to the respective wells.[6]
-
Incubation: Incubate the plate for 48-144 hours at 37°C.[6]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours at 37°C.[7]
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight in the dark at 37°C.[6]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting a dose-response curve.
In Vitro Plasma Stability Assay (LC-MS Based)
This assay evaluates the stability of the ADC and the potential for premature payload release in plasma.[5][8]
Materials:
-
ADC
-
Human, mouse, or rat plasma
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Incubate the ADC in plasma at a defined concentration at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 144 hours).[9]
-
Sample Preparation: Precipitate plasma proteins (e.g., with acetonitrile) and centrifuge to collect the supernatant for free payload analysis, or use immunoaffinity capture to isolate the ADC for intact mass analysis.[1]
-
LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of released payload or the remaining intact ADC.[5]
-
Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile of the linker.
In Vivo Efficacy Study (Xenograft Model)
This study assesses the anti-tumor activity of the ADC in a living organism.[10][11]
Materials:
-
Immunocompromised mice (e.g., SCID or nude)
-
Human cancer cell line for implantation
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[11]
-
Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-150 mm³).[11]
-
Randomization and Dosing: Randomize mice into treatment and control groups. Administer the ADC (e.g., via intravenous injection) at the specified dose and schedule.[11]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Observe for any signs of toxicity.[12]
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a specified size), euthanize the mice. Tumors can be excised for further analysis.
-
Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the efficacy of the ADC.
Signaling Pathways of Common Payloads
The cytotoxic payloads delivered by these linkers, such as MMAE (commonly used with cleavable linkers) and DM1 (a maytansinoid often used with non-cleavable linkers), are potent tubulin inhibitors that ultimately induce apoptosis.[][14]
Both MMAE and DM1 disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent activation of the apoptotic cascade, resulting in programmed cell death.[15][16]
Conclusion
The selection between an this compound cleavable linker and a non-cleavable linker is a critical strategic decision in ADC design, with each offering distinct advantages and disadvantages.
This compound (Cleavable Linker):
-
Pros: Potential for enhanced potency through the bystander effect, making it suitable for heterogeneous tumors.[4]
-
Cons: May have lower plasma stability in certain preclinical species and a potential for off-target toxicity if the payload is prematurely released.
Non-Cleavable Linkers:
-
Pros: Generally exhibit higher plasma stability and a better safety profile due to the localized release of a charged, non-permeable payload-linker complex.[3]
-
Cons: Lack of a significant bystander effect may limit efficacy in heterogeneous tumors.[2]
Ultimately, the optimal linker choice is context-dependent and should be guided by the specific characteristics of the target antigen, the properties of the payload, and the nature of the tumor being targeted. A thorough in vitro and in vivo evaluation, utilizing robust and standardized protocols as outlined in this guide, is essential for the rational design and selection of the most promising ADC candidate for clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. lcms.labrulez.com [lcms.labrulez.com]
- 5. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 14. Trastuzumab emtansine: mechanisms of action and drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Monomethyl Auristatin E Phosphate Inhibits Human Prostate Cancer Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Trastuzumab-DM1 causes tumour growth inhibition by mitotic catastrophe in trastuzumab-resistant breast cancer cells in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating Cathepsin B Cleavage of N3-VC-PAB-PNP: A Comparative Guide for ADC Development
For researchers, scientists, and drug development professionals, the linker connecting an antibody to a cytotoxic payload is a critical component in the design of effective and safe Antibody-Drug Conjugates (ADCs). The N3-Val-Cit-PAB-PNP linker is a sophisticated system designed for targeted drug release, relying on the enzymatic activity of cathepsin B, a protease often overexpressed in the tumor microenvironment. This guide provides an objective comparison of the Val-Cit-PAB linker system's performance against other alternatives, supported by experimental data and detailed methodologies for validation.
The N3-VC-PAB-PNP linker integrates a valine-citrulline (VC) dipeptide, a substrate for cathepsin B, with a para-aminobenzyl carbamate (PAB) self-immolative spacer. The terminal azide (N3) group allows for precise, site-specific conjugation to antibodies via click chemistry, while the p-nitrophenyl (PNP) carbonate is an activating group for attaching the drug payload. Upon internalization of the ADC into a target cancer cell, lysosomal cathepsin B cleaves the amide bond between citrulline and the PAB spacer.[1] This cleavage initiates a rapid, spontaneous 1,6-elimination reaction of the PAB spacer, releasing the unmodified, active cytotoxic payload into the cell.[1]
Comparative Performance of Cleavable Linkers
The choice of a cleavable linker significantly impacts an ADC's therapeutic index, balancing stability in circulation with efficient payload release in the target cell. The Val-Cit linker is a well-established standard, but alternatives have been developed to address potential limitations such as hydrophobicity or susceptibility to cleavage by other proteases.[2]
Table 1: Comparison of In Vitro Cytotoxicity of ADCs with Different Enzyme-Cleavable Linkers
| Linker Sequence | Target/Cell Line | Payload | IC50 (ng/mL) | Reference |
| Val-Cit | CD30 / L540cy | MMAE | 9 | [Seattle Genetics] |
| Val-Ala | CD30 / L540cy | MMAE | 15 | [Seattle Genetics] |
| Phe-Lys | CD30 / L540cy | MMAE | 1 | [Seattle Genetics] |
| Val-Cit | HER2 / SK-BR-3 | MMAE | 10-100 pM | [Various Studies][3] |
| Glu-Val-Cit | HER2 / Various | MMAE | Varies | [Innovent Biologics] |
| cBu-Cit | HER2 / Various | MMAE | Varies | [Pfizer] |
Note: IC50 values are highly dependent on the specific antibody, payload, cell line, and experimental conditions, and are presented for relative comparison.
Table 2: Relative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (Compared to Val-Cit) | Reference |
| Val-Cit | 1x | [] |
| Val-Ala | ~0.5x | [] |
| Phe-Lys | ~30x | [] |
Note: Relative cleavage rates can vary based on the specific assay conditions and the nature of the conjugated molecule.
Mechanism of Action and Validation Workflow
The validation of cathepsin B-mediated cleavage is a crucial step in the preclinical development of ADCs utilizing the this compound linker. This process confirms that the linker is stable in the absence of the target enzyme and is efficiently processed upon exposure to it.
Caption: Experimental workflow for the in vitro validation of cathepsin B-mediated ADC linker cleavage.[1]
The cleavage of the Val-Cit linker by cathepsin B initiates a self-immolative cascade that results in the release of the active drug.
Caption: Mechanism of payload release from a VC-PAB linker following enzymatic cleavage.[1]
Experimental Protocols
Accurate validation of linker cleavage is fundamental for the development of effective ADCs. The following are standard methodologies for conducting in vitro cathepsin B cleavage assays.
Protocol 1: HPLC-Based Assay for Quantifying Payload Release
This method provides a quantitative analysis of the release of the payload from the ADC over time.[2]
Objective: To determine the rate of cathepsin B-mediated cleavage of the N3-VC-PAB linker in an ADC by monitoring the appearance of the released payload using High-Performance Liquid Chromatography (HPLC).
Materials:
-
ADC construct with the N3-VC-PAB-Payload linker.
-
Recombinant human cathepsin B.[5]
-
Assay Buffer: 50 mM sodium citrate, 5 mM DTT, pH 5.0.[1]
-
Activation Buffer: Assay buffer containing an appropriate concentration of an activator like DTT (e.g., 25 mM MES, 5 mM DTT, pH 5.0).[2][6]
-
Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or 0.1% formic acid.[1][2]
-
HPLC system with a C18 reverse-phase column.
Procedure:
-
ADC Preparation: Prepare a stock solution of the ADC in the Assay Buffer.
-
Enzyme Activation: Activate recombinant cathepsin B by incubating it in the Activation Buffer at 37°C for 15 minutes.[2][5]
-
Reaction Initiation: In a microcentrifuge tube, combine the ADC solution with the activated cathepsin B to a final desired concentration (e.g., 10-50 nM of enzyme).[6]
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time-Course Sampling: At designated time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.[1]
-
Quenching: Immediately stop the reaction by adding the aliquot to a tube containing the cold Quenching Solution.
-
Sample Preparation: Centrifuge the quenched samples to pellet any precipitated protein.
-
HPLC Analysis: Inject the supernatant onto the HPLC system. Use a suitable gradient of water and acetonitrile (both containing 0.1% TFA or formic acid) to separate the intact ADC, cleaved linker-payload, and free payload.
-
Data Analysis: Quantify the peak area of the released payload at each time point. Plot the concentration of the released payload over time to determine the cleavage rate.
Protocol 2: Fluorometric Assay for High-Throughput Screening
This high-throughput method is useful for screening the susceptibility of different linker sequences to cathepsin B cleavage using a fluorogenic substrate instead of a full ADC.[6]
Objective: To rapidly assess the cleavage of a peptide linker by cathepsin B using a fluorogenic substrate.
Materials:
-
Fluorogenic peptide substrate (e.g., Z-Val-Cit-AMC).
-
Recombinant human cathepsin B.
-
Assay Buffer (as in Protocol 1).
-
Activation Buffer (as in Protocol 1).
-
96-well black microplate.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Activation: Activate recombinant cathepsin B as described in Protocol 1.
-
Assay Setup: To the wells of the 96-well plate, add the Assay Buffer and the fluorogenic substrate to the desired final concentration. Include a control well with substrate but no enzyme.
-
Reaction Initiation: Add the activated cathepsin B to the appropriate wells to start the reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 348/440 nm for AMC).[2]
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. Compare the cleavage rates between different substrates.
Conclusion
The this compound linker system represents a robust and widely validated platform for the development of ADCs, offering a balance of plasma stability and efficient, protease-mediated payload release.[7] While it is a cornerstone of ADC technology, the field is continuously evolving, with alternative linkers offering potential advantages in specific contexts.[1] A thorough in vitro and in vivo evaluation of linker stability, cleavage efficiency, and the resulting therapeutic window is essential for the successful development of a safe and effective ADC. The experimental protocols provided herein offer a solid foundation for the validation of cathepsin B-mediated cleavage of this and other related linker systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 5. Synthesis, Characterization and in vitro Studies of a Cathepsin B‐Cleavable Prodrug of the VEGFR Inhibitor Sunitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Assessing the Therapeutic Window of N3-VC-PAB-PNP Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The therapeutic window of an antibody-drug conjugate (ADC) is a critical determinant of its clinical success, representing the dose range that maximizes anti-tumor efficacy while minimizing toxicity to healthy tissues. This guide provides an objective comparison of ADCs constructed with the N3-VC-PAB-PNP linker system against alternative platforms. The this compound linker is a sophisticated, cleavable linker designed for site-specific conjugation, featuring an azide handle (N3) for "click chemistry," a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate for payload attachment. This design aims to enhance the therapeutic window by ensuring stable drug conjugation in circulation and controlled payload release within the tumor microenvironment.
Mechanism of Action and Rationale
The this compound linker facilitates a multi-step, targeted drug delivery process. The azide group allows for a precise drug-to-antibody ratio (DAR) through click chemistry, leading to a homogeneous ADC product with predictable pharmacokinetics. Upon binding to the target antigen on a cancer cell, the ADC is internalized. Inside the cell's lysosomes, the high concentration of cathepsin B cleaves the VC dipeptide. This enzymatic cleavage triggers the spontaneous self-immolation of the PAB spacer, releasing the unmodified, active cytotoxic payload to induce cell death.
A key feature of cleavable linkers like VC-PAB is their ability to induce a "bystander effect." The released, membrane-permeable payload can diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.
Comparative Performance Data
The following tables summarize quantitative data from preclinical studies to provide a comparative overview of ADCs utilizing different linker technologies.
Table 1: In Vitro Cytotoxicity of Anti-HER2 ADCs
| ADC Linker Type | Conjugation Method | Payload | Cell Line | IC50 (ng/mL) |
| vc-PAB (Cleavable) | Stochastic | MMAE | SK-BR-3 (HER2-positive) | ~10 |
| SMCC (Non-Cleavable) | Stochastic | DM1 | JIMT-1 (HER2-positive) | Data not available for direct comparison |
| Novel Peptide (Cleavable) | Site-Specific | MMAE | Multiple Cancer Cell Lines | Potent cytotoxicity observed |
Table 2: In Vivo Efficacy of ADCs in Xenograft Models
| ADC Target & Linker | Conjugation Method | Payload | Xenograft Model | Efficacy Outcome |
| Anti-CD79b-vc | Stochastic | MMAE | Lymphoma | Significant tumor growth inhibition |
| Anti-CD79b-Novel Peptide | Site-Specific | MMAE | Lymphoma | Equal antitumor efficacy at half the payload dose compared to stochastic vc-ADC |
Table 3: In Vivo Toxicity of ADCs
| ADC Target & Linker | Conjugation Method | Payload | Animal Model | Maximum Tolerated Dose (MTD) |
| Anti-CD79b-vc (Polatuzumab Vedotin) | Stochastic | MMAE | Rat | ~10 mg/kg |
| Anti-CD79b-Novel Peptide | Site-Specific | MMAE | Rat | 30 mg/kg |
The data suggests that site-specific conjugation, a key feature of the this compound linker, can lead to a significantly wider therapeutic window, as evidenced by the higher MTD of the site-specifically conjugated ADC compared to its stochastically conjugated counterpart.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADC performance.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC and control antibodies in complete cell culture medium. Add the diluted ADCs to the corresponding wells.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration to determine the IC50 value.
In Vitro Bystander Effect Assay (Co-Culture Method)
This assay quantifies the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.
-
Cell Preparation: Use two cell lines: an antigen-positive line (e.g., SK-BR-3) and an antigen-negative line engineered to express a fluorescent protein (e.g., MDA-MB-231-GFP).
-
Co-Culture Seeding: Seed a mixture of the antigen-positive and fluorescent antigen-negative cells in a 96-well plate at a defined ratio (e.g., 1:1 or 1:3).
-
ADC Treatment: Add serial dilutions of the ADC to the co-culture wells.
-
Incubation: Incubate the plate for 96-144 hours.
-
Fluorescence Measurement: Quantify the fluorescence intensity of the antigen-negative cells using a fluorescence plate reader. A decrease in fluorescence compared to untreated co-cultures indicates bystander killing.
-
Data Analysis: Plot the percentage of viable fluorescent cells against the ADC concentration to determine the "bystander IC50".
In Vivo Efficacy and Toxicity Study (Xenograft Model)
This study evaluates the anti-tumor activity and tolerability of an ADC in a living organism.
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87 gastric cancer cells) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).
-
Treatment Groups: Randomize mice into treatment groups (e.g., vehicle control, ADC at different dose levels, non-binding control ADC).
-
ADC Administration: Administer the ADCs intravenously at the specified doses and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. The primary efficacy endpoint is tumor growth inhibition.
-
Toxicity Assessment: Monitor the animals for clinical signs of toxicity, including changes in body weight, behavior, and overall health. At the end of the study, conduct necropsy and histopathological analysis of major organs to assess for any treatment-related toxicities.
-
Data Analysis: Analyze tumor growth curves, survival data, and toxicity findings to determine the therapeutic window of the ADC.
Mandatory Visualizations
Caption: Mechanism of this compound ADC action and bystander effect.
A Head-to-Head Comparison of CuAAC and SPAAC for N3-VC-PAB-PNP Conjugation
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation. The N3-VC-PAB-PNP linker, a crucial component in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutics, features a terminal azide (N3) group that serves as a handle for bioorthogonal "click chemistry." The two most prominent methods for ligating such azide-functionalized molecules are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Both pathways result in the formation of a stable triazole linkage, yet their fundamental mechanisms, reaction kinetics, and biocompatibility diverge significantly. This guide provides an objective, data-driven comparison to inform the selection of the optimal conjugation strategy for this compound.
At a Glance: CuAAC vs. SPAAC
The primary distinction between these two powerful methodologies lies in the use of a copper catalyst. CuAAC reactions are known for their extremely fast kinetics but the inherent cytotoxicity of copper can be a limiting factor in biological applications.[1] In contrast, SPAAC reactions circumvent the need for a metal catalyst, offering excellent biocompatibility for in vivo and live-cell studies, though generally at the cost of slower reaction rates.[1]
Quantitative Performance Comparison
The decision between CuAAC and SPAAC often boils down to a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison. While specific kinetic data for the this compound linker is not extensively published, the data presented is representative of reactions with similar small molecule azides.
Table 1: General Performance Characteristics
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None |
| Biocompatibility | Lower, due to copper cytotoxicity, though ligands can mitigate this.[1] | High, ideal for live systems.[1] |
| Reaction Kinetics | Very fast, with second-order rate constants typically in the range of 1 to 100 M⁻¹s⁻¹.[1] | Fast, but generally slower than CuAAC, with rates highly dependent on the specific cyclooctyne used.[1] |
| Reactants | Terminal alkynes and azides | Strained cyclooctynes and azides |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer. | Generally produces a mixture of regioisomers. |
| Side Reactions | Potential for oxidative damage to biomolecules due to reactive oxygen species (ROS) generation. | Some cyclooctynes can have off-target reactivity with thiols. |
Table 2: Second-Order Rate Constants (k₂) for Representative Azide-Alkyne Cycloadditions
| Reaction | Alkyne Partner | Representative Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| CuAAC | Terminal Alkyne | Primary Alkyl Azide | 1 - 100[1] |
| SPAAC | BCN | Primary Azide | ~0.012 - 0.024[2] |
| SPAAC | DBCO (ADIBO) | Primary Azide | ~0.90[2] |
| SPAAC | DIBAC | Primary Azide | Can be higher than DBCO |
Note: The reaction rates are highly dependent on the specific reactants, solvent, temperature, and, in the case of CuAAC, the ligand used.
Reaction Mechanisms and Experimental Workflow
The fundamental difference in the reaction pathways of CuAAC and SPAAC dictates their respective experimental workflows.
Detailed Experimental Protocols
The following are generalized protocols for the conjugation of this compound to an alkyne-functionalized molecule using CuAAC and SPAAC. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.
Protocol 1: CuAAC Conjugation of this compound
Materials:
-
This compound
-
Alkyne-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4, or other appropriate buffer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the alkyne-functionalized molecule in DMSO or an appropriate buffer.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound solution (e.g., 1.2 equivalents) and the alkyne-functionalized molecule solution (1 equivalent) in your chosen reaction buffer. The final concentration of DMSO should ideally be kept below 10% (v/v) if working with sensitive biomolecules.
-
Add the CuSO₄ stock solution to achieve a final concentration of 1 mM.
-
Add the THPTA stock solution to achieve a final concentration of 2 mM.
-
Gently mix the solution.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 10 mM.
-
Incubate the reaction at room temperature for 30-60 minutes. The reaction can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the conjugate using reverse-phase HPLC or another suitable chromatographic method to remove unreacted starting materials, catalyst, and ligand.
-
Protocol 2: SPAAC Conjugation of this compound
Materials:
-
This compound
-
Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-functionalized)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4, or other appropriate buffer
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 10 mM stock solution of the cyclooctyne-functionalized molecule in DMSO or an appropriate buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the this compound solution (e.g., 1.5-3 equivalents) and the cyclooctyne-functionalized molecule solution (1 equivalent) in your chosen reaction buffer.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature or 37°C for 1-24 hours. The reaction time will depend on the specific cyclooctyne used and the reactant concentrations. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the conjugate using reverse-phase HPLC or another suitable chromatographic method to remove unreacted starting materials.
-
Conclusion and Recommendations
Both CuAAC and SPAAC are highly effective methods for the conjugation of this compound. The choice between them is ultimately dictated by the specific requirements of the experiment.
-
CuAAC is the preferred method when:
-
Rapid reaction kinetics and high yields are critical.
-
The potential for copper-induced toxicity is not a concern (e.g., in vitro applications, synthesis of intermediates).
-
Cost-effectiveness is a major consideration, as terminal alkynes and copper catalysts are generally less expensive than strained cyclooctynes.
-
-
SPAAC is the ideal choice for:
-
Applications involving live cells, in vivo studies, or other sensitive biological systems where copper toxicity is a concern.
-
Instances where the introduction of a catalyst and ligand could complicate purification or interfere with downstream applications.
-
By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make an informed decision to select the most appropriate click chemistry tool to advance their scientific endeavors in drug development and beyond.
References
Navigating the In Vivo Landscape: A Comparative Guide to N3-VC-PAB-PNP Linker Stability
For Researchers, Scientists, and Drug Development Professionals: A critical evaluation of the in vivo stability of the N3-Val-Cit-PAB-PNP linker and its alternatives is crucial for the successful development of antibody-drug conjugates (ADCs). This guide provides an objective comparison of linker performance, supported by experimental data, to inform rational design and selection for enhanced therapeutic efficacy and safety.
The N3-VC-PAB-PNP linker, a cornerstone of ADC technology, features a cathepsin B-cleavable valine-citrulline (VC) dipeptide, a self-immolative p-aminobenzyl (PAB) spacer, and an azide (N3) handle for site-specific conjugation. While designed for selective payload release within tumor cells, its performance in preclinical models, particularly concerning in vivo stability, warrants careful consideration. A primary challenge is the species-specific instability of the VC-PAB moiety, which can lead to premature drug release and impact the translation of preclinical findings.
Quantitative Comparison of In Vivo Linker Stability
The in vivo stability of an ADC is paramount to its therapeutic index, directly influencing its efficacy and toxicity profile.[1] Pharmacokinetic (PK) studies are the gold standard for assessing linker stability, typically involving the measurement of total antibody, intact ADC, and prematurely released free payload in plasma over time.[2] The following table summarizes representative in vivo stability data for various linker technologies from preclinical studies, highlighting the challenges and advancements in the field.
| Linker Type | ADC Example | Animal Model | Key Stability Findings | Reference(s) |
| Protease-Cleavable (Val-Cit) | ITC6104RO (VC-PABC-MMAF) | Mouse | Unstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c).[1][3] | |
| Trastuzumab-vc-MMAE | Mouse | ~40% DAR loss after 7 days incubation in C57BL/6 mouse plasma. | ||
| Site-specific anti-CD30 auristatin conjugate | SCID Mice | The conjugation site significantly impacts in vivo stability, with different sites showing varying rates of payload loss.[1] | ||
| Modified Protease-Cleavable | Glutamic acid-valine-citrulline (EVCit) ADC (3c) | Mouse | Showed no significant payload loss in circulation with a half-life (t1/2β) of 12.0 days, compared to 2.0 days for the conventional VCit ADC (3a).[4] | |
| Tandem-Cleavage | anti-CD79b-MMAE (Glucuronide-Dipeptide) | Rat | Remained mostly intact through day 12 in plasma, demonstrating significantly improved stability over monocleavage linkers.[1][5][6] | |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies, showing resistance to mouse carboxylesterases.[1][3] | |
| Non-Cleavable (Thioether) | Trastuzumab-DM1 (T-DM1) (SMCC linker) | Mouse | High stability with a half-life (t1/2) of 10.4 days.[2] | |
| Non-Cleavable (Peptide) | Trastuzumab-DM1 (Triglycyl Peptide) | Mouse | Highly stable in mouse plasma with a half-life (t1/2) of 9.9 days, comparable to the non-cleavable SMCC linker.[2] |
Experimental Protocols for In Vivo Stability Assessment
Accurate evaluation of ADC linker stability in vivo is a critical component of preclinical development. The following protocols outline the general procedures for key experiments.
Protocol 1: In Vivo Pharmacokinetic Study for Linker Stability Assessment
This protocol provides a general framework for conducting a pharmacokinetic study in mice to evaluate the in vivo stability of an ADC.
Materials:
-
Antibody-Drug Conjugate (ADC) test article
-
Sterile Phosphate-Buffered Saline (PBS)
-
Female BALB/c mice (or other appropriate strain), 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes with anticoagulant (e.g., EDTA or heparin)
-
Centrifuge
Procedure:
-
Animal Acclimatization: Acclimate mice to the facility for at least one week prior to the experiment.
-
Dosing: Prepare the ADC test article in sterile PBS at the desired concentration. Administer a single intravenous (IV) dose of the ADC to a cohort of mice (n=3-5 per time point).
-
Blood Collection: At predetermined time points (e.g., 0, 1, 6, 24, 48, 96, 168 hours) post-administration, collect blood samples via an appropriate method (e.g., tail vein, retro-orbital sinus).
-
Plasma Preparation: Immediately transfer the collected blood into tubes containing an anticoagulant. Centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
Analysis: Quantify the concentrations of total antibody, intact ADC, and free payload in the plasma samples using validated analytical methods such as ELISA and LC-MS/MS.[2]
Protocol 2: ELISA for Total Antibody and Intact ADC Quantification
Materials:
-
96-well microtiter plates
-
Coating antigen (target protein for the ADC's antibody)
-
Plasma samples from the PK study
-
ADC standard for calibration curve
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Detection antibody (e.g., anti-human IgG-HRP for total antibody; anti-payload antibody-HRP for intact ADC)
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the target antigen overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add diluted plasma samples and standards to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add the HRP-conjugated detection antibody. Incubate for 1 hour at room temperature.
-
Signal Development: Wash the plate and add TMB substrate to each well. Incubate in the dark for 15-30 minutes.
-
Measurement: Add stop solution to each well and read the absorbance at 450 nm using a plate reader.
-
Quantification: Generate a standard curve and use it to determine the concentration of total antibody or intact ADC in the plasma samples.
Protocol 3: LC-MS/MS for Free Payload Quantification
Materials:
-
Plasma samples
-
Protein precipitation solvent (e.g., acetonitrile)
-
Internal standard (IS)
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
C18 analytical column
Procedure:
-
Sample Preparation: Thaw plasma samples on ice. To an aliquot of plasma, add the internal standard and then precipitate proteins by adding a protein precipitation solvent.
-
Centrifugation: Vortex the samples and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Analysis: Transfer the supernatant to an autosampler vial and inject an aliquot onto the LC-MS/MS system.
-
Chromatography: Separate the free payload from other components using a suitable LC gradient on a C18 column.
-
Mass Spectrometry: Detect and quantify the free payload using the mass spectrometer in multiple reaction monitoring (MRM) mode.
Visualizing Experimental Workflows and Linker Cleavage Mechanisms
To further elucidate the processes involved in evaluating ADC stability, the following diagrams, generated using Graphviz, illustrate a typical experimental workflow and the cleavage mechanism of the VC-PAB linker.
Caption: Workflow for assessing the in vivo stability of ADCs.
Caption: Intracellular cleavage mechanism of the VC-PAB linker.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming N3-VC-PAB-PNP Conjugate Identity: A Comparative Guide to Mass Spectrometry Analysis
For researchers, scientists, and drug development professionals, rigorous analytical characterization is fundamental to the advancement of novel antibody-drug conjugates (ADCs). The identity and purity of an ADC, including the precise attachment of the linker-payload to the antibody, are critical quality attributes (CQAs) that directly impact efficacy and safety. This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for confirming the identity of N3-VC-PAB-PNP-conjugated antibodies, supported by representative experimental data and detailed protocols. Alternative analytical methods are also discussed to provide a holistic view of ADC characterization.
The this compound linker is a sophisticated component in modern ADCs, featuring a cleavable valine-citrulline (Val-Cit) dipeptide sequence that is susceptible to cleavage by lysosomal proteases like Cathepsin B, a self-immolative p-aminobenzyl carbamate (PAB) spacer, and a p-nitrophenyl (PNP) carbonate group for conjugation to a payload. The azide (N3) group allows for site-specific conjugation to a monoclonal antibody (mAb) via click chemistry. Mass spectrometry is an indispensable tool for verifying the successful conjugation and determining the drug-to-antibody ratio (DAR).
Mass Spectrometry Workflow for ADC Conjugate Identity Confirmation
The following diagram illustrates a typical workflow for the mass spectrometric analysis of an this compound ADC to confirm its identity and determine its drug load distribution.
A Comparative Guide to the Pharmacokinetics of ADCs with N3-VC-PAB-PNP Linker Technology
For Researchers, Scientists, and Drug Development Professionals
The field of Antibody-Drug Conjugates (ADCs) has seen remarkable progress, with the linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. The N3-VC-PAB-PNP linker, a cleavable linker system, is designed for precise drug release within the tumor microenvironment. This guide provides an objective comparison of the pharmacokinetic profiles of ADCs utilizing this technology against those with alternative linkers, supported by experimental data and detailed methodologies.
Executive Summary
The ideal ADC linker must strike a delicate balance between stability in systemic circulation to prevent premature payload release and efficient cleavage at the target site to ensure potent cytotoxicity. The this compound linker belongs to the Valine-Citrulline (VC) family of protease-cleavable linkers. The azide (N3) group allows for site-specific conjugation via "click chemistry," leading to a homogeneous drug-to-antibody ratio (DAR), which can contribute to a more predictable pharmacokinetic profile. The VC dipeptide is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in tumor cells. Following cleavage, a PAB (p-aminobenzyl alcohol) self-immolative spacer releases the active payload. This guide compares the pharmacokinetic characteristics of ADCs with this linker system to those with non-cleavable linkers (e.g., SMCC) and other cleavable linkers (e.g., disulfide-based).
Data Presentation: Comparative Pharmacokinetic Parameters
The following table summarizes key in vivo pharmacokinetic parameters of ADCs with different linker technologies. It is important to note that direct head-to-head comparisons of ADCs with the exact this compound linker are limited in publicly available literature. Therefore, data for structurally similar VC-PAB-based ADCs are presented as a surrogate.
| Linker Type | ADC Model | Animal Model | Half-life (t½) (days) | Clearance (CL) (mL/day/kg) | Key Findings & References |
| Cleavable (VC-PAB) | Trastuzumab-vc-MMAE | Mouse | ~1.5 - 3 | ~15 - 40 | Susceptible to enzymatic cleavage, which can be more pronounced in rodents, leading to faster clearance.[1][2] |
| Cleavable (VC-PAB) | Anti-CD30-vc-MMAE (DAR 4) | Mouse | ~3.5 | Slower than DAR 8 | Lower drug-to-antibody ratios (DAR) can lead to slower clearance and longer half-life.[3] |
| Non-cleavable (SMCC) | Ado-trastuzumab emtansine (T-DM1) | Rat | ~4.5 | ~7-10 | Generally exhibits higher stability in circulation, leading to longer half-life and lower clearance compared to some cleavable linkers.[4] |
| Non-cleavable (SMCC) | Trastuzumab-SMCC-DM1 | Cynomolgus Monkey | ~10.4 | ~0.7 (mL/h/kg) | Demonstrates robust stability and favorable pharmacokinetic profile in non-human primates.[1] |
| Cleavable (Disulfide) | Anti-HER2-SSNPP-DM4 | Mouse | Longer than SPDP-DM1 | Lower than SPDP-DM1 | Steric hindrance around the disulfide bond enhances stability and improves the pharmacokinetic profile.[5] |
| Cleavable (Peptide - CX) | CX-DM1 ADC | Mouse | ~9.9 | ~0.7 (mL/h/kg) | A triglycyl peptide linker showing comparable stability and pharmacokinetics to the non-cleavable SMCC linker in mice.[1] |
Mandatory Visualization
Below are diagrams illustrating key processes in the study and action of ADCs with VC-PAB linkers.
References
A Comparative Guide to the Efficacy of N3-VC-PAB-PNP Antibody-Drug Conjugates with Diverse Payloads
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, and the choice of cytotoxic payload is a critical determinant of their efficacy and therapeutic window. This guide provides an objective comparison of the performance of ADCs constructed with the N3-Val-Cit-PAB-PNP linker system and conjugated with different classes of payloads. The N3-VC-PAB-PNP linker is a sophisticated, cleavable system designed for controlled drug release within the tumor microenvironment. Its components include a valine-citrulline (VC) dipeptide cleavable by cathepsin B, a p-aminobenzyl (PAB) self-immolative spacer, an N3 (azide) handle for site-specific conjugation, and a p-nitrophenyl (PNP) carbonate group for payload attachment.[1] This guide presents supporting experimental data, detailed methodologies, and visual diagrams to inform the selection of optimal payloads for next-generation ADCs.
Mechanism of Action of this compound ADCs
The efficacy of an ADC with a cleavable linker like VC-PAB relies on a precise sequence of events leading to the specific release of the payload inside the target cancer cell.[1] The process begins with the ADC binding to its target antigen on the surface of a cancer cell.[1][2] The ADC-antigen complex is then internalized, typically through endocytosis, and trafficked to the lysosome.[1][2][3] Inside the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the valine-citrulline dipeptide.[1][2][4] This enzymatic cleavage triggers the self-immolation of the PAB spacer, which rapidly releases the cytotoxic payload in its fully active form, leading to cell death.[1][4]
Comparative In Vitro Efficacy of ADCs with Different Payloads
The selection of a cytotoxic payload significantly influences an ADC's potency. Microtubule inhibitors, such as auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4), are among the most clinically validated payloads.[5][6] DNA-damaging agents represent another important class. The following tables summarize the in vitro cytotoxicity (IC50 values) of ADCs constructed with a VC-PAB linker and various payloads across different cancer cell lines.
Table 1: In Vitro Cytotoxicity of Auristatin-Based ADCs
| Antibody-Target | Payload | Cell Line | IC50 (ng/mL) | Reference |
| Anti-CD30 | MMAE | Karpas 299 | Potent | [3] |
| Anti-CD30 | MMAF | Karpas 299 | Potent | [3] |
| Anti-HER2 | MMAE | JIMT-1 (MDR1-) | 0.060 | [7] |
| Anti-HER2 | MMAF | JIMT-1 (MDR1-) | 0.213 | [7] |
| Anti-HER2 | MMAE | JIMT-1 (MDR1+) | >2000 | [7] |
| Anti-HER2 | MMAF | JIMT-1 (MDR1+) | 0.8 | [7] |
MDR1+: Multi-drug resistant cell line.
Note: The data in Table 1 highlights that while both MMAE and MMAF are potent, MMAF retains its efficacy in a multi-drug resistant cell line where the MMAE-based ADC is significantly less effective.[7] This suggests MMAF may be a more suitable payload for tumors with acquired drug resistance.[7] MMAE, being more membrane permeable, can induce a potent "bystander effect," killing neighboring antigen-negative tumor cells, which is advantageous in treating heterogeneous tumors.[3][8]
Experimental Protocols
Accurate and reproducible experimental protocols are fundamental for the evaluation and comparison of different ADC constructs.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an ADC.[9][10][11]
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC constructs with different payloads
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)[9][10]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[9][11]
-
ADC Treatment: Prepare serial dilutions of the ADCs and a relevant isotype control. Add the dilutions to the cells and incubate for a period of 3-5 days.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 1-4 hours, allowing viable cells to convert the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[10][11]
-
Data Analysis: Subtract the average absorbance of the blank wells. Plot the absorbance against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of ADCs in a living organism.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Tumor cells for implantation
-
ADC constructs
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups with evenly distributed tumor volumes.[12]
-
ADC Administration: Administer a single intravenous dose of the ADC or vehicle control.[13]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).[8]
-
Data Analysis: Plot the tumor growth curves for each treatment group to evaluate the in vivo efficacy. Calculate tumor growth inhibition (TGI).[7]
Conclusion
The choice of payload is a critical parameter in the design of an effective and safe this compound linker-based ADC. Microtubule inhibitors like MMAE and MMAF offer a balance of high potency and a well-understood mechanism of action.[7] MMAE can provide a strong bystander effect, which is beneficial for heterogeneous tumors, while MMAF may be more advantageous in treating multi-drug resistant tumors.[7] The optimal selection requires rigorous head-to-head preclinical evaluation, considering the specific biological context of the intended cancer target.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 10. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Self-Immolative Spacers for Advanced Drug Delivery
For researchers, scientists, and drug development professionals, the judicious selection of a self-immolative spacer is critical for the successful design of targeted drug delivery systems. These molecular constructs are engineered to undergo spontaneous degradation and release a therapeutic payload upon a specific triggering event. This guide provides a comparative analysis of different self-immolative spacer technologies, supported by experimental data, to inform the selection of optimal linkers for applications such as antibody-drug conjugates (ADCs) and other prodrug strategies.
Self-immolative spacers are broadly categorized based on their release mechanism, primarily 1,6-elimination and intramolecular cyclization. The choice between these mechanisms significantly influences the stability, release kinetics, and overall in vivo performance of a drug conjugate.[1]
Mechanism of Action: 1,6-Elimination vs. Intramolecular Cyclization
The most well-established self-immolative system is the p-aminobenzyl carbamate (PABC) spacer, which operates through a 1,6-elimination mechanism.[2][3] Upon enzymatic or chemical cleavage of a trigger group, a cascade of electron-releasing reactions leads to the fragmentation of the spacer and the liberation of the payload.[1] In contrast, cyclization-driven spacers rely on the formation of a stable 5- or 6-membered ring to release the drug.[3] Here, the cleavage of a trigger unmasks a nucleophile within the spacer, which then attacks an electrophilic site, instigating ring formation and subsequent payload release.[1]
dot
References
A Comparative Guide to Validating Targeted Payload Release from N3-VC-PAB-PNP Conjugates
This guide provides a comparative analysis of the validation methodologies for targeted drug delivery systems, with a specific focus on conjugates utilizing an azide (N3) group for conjugation, a cathepsin B-cleavable valine-citrulline (VC) linker, a p-aminobenzyl (PAB) self-immolative spacer, and a p-nitrophenol (PNP) model payload. The targeted release of a therapeutic payload is paramount for maximizing efficacy while minimizing off-target toxicity. The N3-VC-PAB-PNP system is designed to be stable in systemic circulation and to release its payload upon internalization into target cells, where lysosomal enzymes such as cathepsin B are highly active.
The validation of such systems hinges on a series of rigorous experiments designed to test stability, targeted cleavage, and ultimate efficacy. Below, we compare the performance of this system and outline the protocols for key validation experiments.
Mechanism of Action: The VC-PAB Trigger System
The core of the targeted release mechanism lies in the valine-citrulline linker. This dipeptide sequence is specifically recognized and cleaved by cathepsin B, an endosomal/lysosomal protease often overexpressed in tumor cells. Following this cleavage, the PAB spacer becomes unstable and undergoes a 1,6-elimination reaction, which liberates the active payload. This multi-stage process ensures that the payload is primarily released inside the target cells, reducing systemic exposure.
Figure 1. Targeted release workflow for a VC-PAB linked conjugate.
Performance Comparison: Cleavable vs. Non-Cleavable Linkers
The efficacy of a targeted conjugate is critically dependent on the linker's ability to release the payload at the desired site. Below is a comparison of key performance metrics for cathepsin B-cleavable linkers versus non-cleavable alternatives.
| Parameter | Cathepsin B-Cleavable Linker (VC-PAB) | Non-Cleavable Linker | Rationale for Performance |
| Plasma Stability | High (>95% intact after 24h) | Very High (>98% intact after 24h) | The VC peptide bond is stable in plasma but susceptible to specific proteases in the lysosome. |
| In Vitro Cytotoxicity (IC50) | Low nM range | Mid-to-high nM range | Efficient intracellular release of the payload leads to higher potency. Non-cleavable linkers rely on the degradation of the entire conjugate, which is less efficient. |
| Off-Target Toxicity | Low | Generally Low | Targeted delivery minimizes systemic exposure, but premature cleavage can lead to off-target effects. Non-cleavable linkers offer higher stability, potentially reducing this risk further. |
| Bystander Effect | Possible | Not Possible | If the released payload is membrane-permeable, it can diffuse out of the target cell and kill neighboring antigen-negative cells. This is not possible if the payload remains attached to the targeting ligand. |
Experimental Protocols for Validation
The following are detailed methodologies for the essential experiments required to validate the targeted release of a payload from conjugates like this compound.
Objective: To determine the stability of the conjugate in plasma and assess the degree of premature payload release.
Methodology:
-
The this compound conjugate is incubated in human or mouse plasma at 37°C.
-
Aliquots are taken at various time points (e.g., 0, 1, 6, 24, 48 hours).
-
The samples are processed to precipitate plasma proteins, typically using acetonitrile.
-
The supernatant, containing the conjugate and any released payload, is analyzed by LC-MS (Liquid Chromatography-Mass Spectrometry).
-
The percentage of intact conjugate remaining at each time point is calculated by comparing the peak area of the intact conjugate to the sum of the peak areas of the intact conjugate and the released payload.
Figure 2. Workflow for the plasma stability assay.
Objective: To confirm that the payload is released from the conjugate in the presence of cathepsin B.
Methodology:
-
The this compound conjugate is incubated in a reaction buffer (e.g., sodium acetate buffer, pH 5.5) containing purified human cathepsin B.
-
A control reaction without cathepsin B is run in parallel.
-
The reactions are incubated at 37°C, and samples are taken over time.
-
The cleavage of the VC linker and subsequent release of the payload (PNP) are monitored by HPLC or LC-MS.
-
The results demonstrate the enzyme-specificity of the linker cleavage.
Objective: To measure the potency of the conjugate against target cells (antigen-positive) versus non-target cells (antigen-negative).
Methodology:
-
Target and non-target cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the this compound conjugate, the free payload, and a relevant negative control conjugate (e.g., with a non-cleavable linker).
-
After a set incubation period (e.g., 72-96 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
The half-maximal inhibitory concentration (IC50) is calculated for each compound on each cell line. A significantly lower IC50 for the conjugate on target cells compared to non-target cells indicates successful targeted delivery and payload release.
A Comparative Guide to Antibody-Drug Conjugates Developed with the VC-Pab Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of antibody-drug conjugates (ADCs) developed using the valine-citrulline-p-aminobenzylcarbamate (VC-Pab) linker. The VC-Pab linker is a crucial component in many successful ADCs, designed for stability in circulation and efficient cleavage by lysosomal enzymes within target cancer cells. This guide summarizes key quantitative data, details experimental methodologies, and offers a comparative analysis with alternative linker technologies to inform the selection and design of next-generation ADCs.
Performance of VC-Pab Linked ADCs: A Quantitative Overview
The VC-Pab linker has been instrumental in the development of several clinically approved and investigational ADCs. Its performance is characterized by a balance of stability and controlled payload release, leading to potent anti-tumor activity. Key performance indicators include the drug-to-antibody ratio (DAR), in vitro cytotoxicity (IC50), in vivo tumor growth inhibition (TGI), and pharmacokinetic (PK) parameters.
Drug-to-Antibody Ratio (DAR)
The DAR represents the average number of drug molecules conjugated to a single antibody. It is a critical quality attribute that influences both the efficacy and toxicity of an ADC. A higher DAR does not always translate to better in vivo performance, as it can negatively impact pharmacokinetics and tolerability.[1] For many VC-Pab linked ADCs, a DAR of approximately 3.5 to 4 is common.[2]
In Vitro Cytotoxicity
The potency of ADCs is initially assessed through in vitro cytotoxicity assays, which determine the concentration of the ADC required to inhibit the growth of cancer cells by 50% (IC50). ADCs utilizing the VC-Pab linker have demonstrated potent, target-dependent cytotoxicity across a range of cancer cell lines.[3]
In Vivo Efficacy
Preclinical in vivo studies, typically using xenograft models in immunocompromised mice, are crucial for evaluating the anti-tumor activity of ADCs. VC-Pab linked ADCs have consistently shown significant tumor growth inhibition in various cancer models.[4][5]
Pharmacokinetics
The pharmacokinetic profile of an ADC, including its half-life and clearance rate, is largely influenced by the monoclonal antibody component.[6] The stability of the linker is also a key factor. The VC-Pab linker is designed to be stable in systemic circulation to minimize premature payload release and associated off-target toxicity.[7]
Quantitative Data Summary
The following tables summarize publicly available quantitative data for various ADCs developed using the VC-Pab linker and compare its performance to other linker technologies.
Table 1: Performance Data of Selected ADCs Utilizing the VC-Pab Linker
| ADC (Target) | Payload | DAR | Cell Line | IC50 (ng/mL) | In Vivo Model | Tumor Growth Inhibition (%) | Reference |
| Erbitux-vc-PAB-MMAE (EGFR) | MMAE | - | A549 (Lung) | - | Mouse Xenograft | Effective Inhibition | [5][8] |
| Anti-HER2-vc-PAB-MMAE (HER2) | MMAE | - | SK-BR-3 (Breast) | 10 | - | - | [9] |
| Anti-CD30-vc-PAB-MMAE (CD30) | MMAE | 2, 4, 8 | - | - | Mouse | Tolerated at DAR 2 & 4 | [1] |
| Trastuzumab-vc-MMAE (HER2) | MMAE | ~3.5 | SK-BR-3 (Breast) | - | - | - | [10] |
| Polatuzumab Vedotin (CD79b) | MMAE | ~3.5 | - | - | - | - | [11] |
| Brentuximab Vedotin (CD30) | MMAE | ~4 | - | - | - | - |
Note: "-" indicates data not specified in the cited sources.
Table 2: Head-to-Head Comparison of Linker Technologies
| Parameter | VC-Pab (Cleavable) | mc/SMCC (Non-Cleavable) | Val-Ala (Cleavable) | Disulfide (Cleavable) | Hydrazone (Cleavable) | Glucuronide (Cleavable) |
| Cleavage Mechanism | Protease (Cathepsin B) | Proteolytic Degradation | Protease (Cathepsin B) | Reduction (Glutathione) | Acid Hydrolysis | β-glucuronidase |
| Plasma Stability | Generally High | High | High | Good | Can be Unstable | High |
| Bystander Effect | Yes (with membrane-permeable payloads) | Limited | Yes | Yes | Yes | Yes |
| Example IC50 (Anti-HER2-MMAE, SK-BR-3) | 10 ng/mL[9] | 25 ng/mL[9] | - | - | - | - |
| Key Advantage | Well-validated, potent bystander effect | High stability | Improved hydrophilicity vs. VC | Reductive environment trigger | pH-sensitive release | High stability and hydrophilicity |
| Key Consideration | Potential for premature cleavage by extracellular proteases | No bystander effect | - | Glutathione levels in tumor | Plasma instability | - |
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and reproduction of experimental data.
Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC preparation.
Methodology:
-
Sample Preparation: The ADC sample is prepared in a high-salt buffer, such as 1M ammonium sulfate.
-
Chromatography System: A liquid chromatography system equipped with a HIC column (e.g., Protein-Pak Hi Res HIC) is used.
-
Mobile Phases:
-
Mobile Phase A: High concentration of a salt like ammonium sulfate in a buffer (e.g., phosphate buffer) at neutral pH.
-
Mobile Phase B: The same buffer without the high salt concentration.
-
-
Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is applied. The decreasing salt concentration causes the elution of ADC species based on their hydrophobicity, with higher DAR species being more hydrophobic and eluting later.
-
Detection: The eluting species are detected by UV absorbance at 280 nm.
-
Data Analysis: The peak area for each DAR species (DAR0, DAR2, DAR4, etc.) is integrated. The average DAR is calculated by summing the product of each DAR value and its respective peak area percentage, then dividing by 100.[12][13]
In Vitro Cytotoxicity Assay
Objective: To determine the IC50 value of an ADC on cancer cell lines.
Methodology:
-
Cell Culture: Target (antigen-positive) and control (antigen-negative) cancer cells are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
ADC Treatment: A serial dilution of the ADC is prepared and added to the cells. Control wells with untreated cells and vehicle-only are included. The cells are incubated for a period of 3-5 days.[9]
-
Cell Viability Measurement: Cell viability is assessed using a colorimetric or luminescent assay, such as MTT or CellTiter-Glo, which measures metabolic activity.
-
Data Analysis: The percentage of viable cells is plotted against the ADC concentration. The IC50 value, the concentration at which 50% of cell growth is inhibited, is determined using a non-linear regression analysis.[9]
In Vivo Efficacy Study (Xenograft Model)
Objective: To evaluate the anti-tumor activity of an ADC in a living organism.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used.
-
Tumor Implantation: Human tumor cells are implanted subcutaneously into the flanks of the mice.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers and calculated using the formula: (Length x Width²)/2.[14]
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, unconjugated antibody, and one or more doses of the ADC.
-
ADC Administration: The ADC and control agents are administered, typically via intravenous injection, at a specified dosing schedule.
-
Efficacy Evaluation: Tumor growth is monitored over time. The primary endpoint is often tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups. Body weight is also monitored as an indicator of toxicity.[5][14]
Visualizing Key Processes and Comparisons
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. dls.com [dls.com]
- 3. researchgate.net [researchgate.net]
- 4. An Elaborate New Linker System Significantly Enhances the Efficacy of an HER2‐Antibody‐Drug Conjugate against Refractory HER2‐Positive Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2-Positive Breast Cancer and Other Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Evaluation of Quantitative Relationship Between Target Expression and Antibody-Drug Conjugate Exposure Inside Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics of polatuzumab vedotin in combination with R/G-CHP in patients with B-cell non-Hodgkin lymphoma | springermedizin.de [springermedizin.de]
- 12. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Population Pharmacokinetics of Trastuzumab Deruxtecan in Patients With HER2‐Positive Breast Cancer and Other Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Total Antibody and ADC Concentration: A Comparative Guide to ELISA Technologies
For researchers, scientists, and drug development professionals navigating the complexities of antibody-drug conjugate (ADC) analysis, enzyme-linked immunosorbent assay (ELISA) stands as a cornerstone technology for quantifying total antibody and ADC concentrations. This guide provides an objective comparison of various ELISA-based approaches and alternative methods, supported by experimental data and detailed protocols to aid in selecting the most suitable assay for your research needs.
The accurate quantification of total antibody (both conjugated and unconjugated) and the ADC itself is critical throughout the drug development pipeline, from early-stage discovery and pharmacokinetic (PK) studies to manufacturing and quality control.[1][2] ELISA, a widely adopted ligand-binding assay (LBA), offers a sensitive and high-throughput platform for these measurements.[3][4][5] However, the unique structure of ADCs presents specific analytical challenges that necessitate careful assay design and reagent selection.[6]
Comparison of Key Quantification Methodologies
The choice of an analytical method depends on various factors, including the specific information required (total antibody vs. conjugated antibody), the stage of drug development, and the available resources. While ELISA is a workhorse in many labs, other techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) offer complementary information.
| Method | Principle | Primary Application | Advantages | Disadvantages |
| Total Antibody ELISA | Typically a sandwich ELISA using a target antigen or anti-idiotypic antibody for capture and a generic anti-human IgG for detection.[6][7] | Quantifies the total concentration of the antibody, regardless of conjugation status. | High throughput, cost-effective, well-established.[8][9] | Can be influenced by the drug-to-antibody ratio (DAR), potentially leading to under- or over-estimation.[6] |
| Conjugated Antibody (ADC) ELISA | Often employs an anti-payload antibody for capture and an anti-human IgG for detection, or vice-versa.[4][6] | Specifically measures the concentration of the antibody that is conjugated to the drug payload. | Provides crucial information on the concentration of the active ADC species. | Assay performance can be sensitive to the specific linker and payload. May not detect species with very low DAR.[6] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC species based on their physicochemical properties, followed by mass-based detection and quantification.[5] | Provides detailed information on different ADC species, including DAR distribution and biotransformations.[2] | High specificity and can provide structural information. Shorter development cycle compared to ELISA.[2] | Lower throughput, higher equipment cost, and can be less sensitive for intact ADCs due to signal dispersion.[5][8] |
Performance Data of Commercial ELISA Kits
Several commercially available ELISA kits are designed for the quantification of total antibodies and ADCs. The following table summarizes representative performance data.
| Assay Type | Analyte | Dynamic Range | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
| Sandwich ELISA | MMAE-conjugated ADC | 0.3 - 35.0 ng/mL | < 6.6% | < 8.7% | [4][10] |
| Sandwich ELISA | Total Antibody (for MMAE-ADC) | 0.2 - 22.0 ng/mL | < 6.6% | < 8.7% | [4][10] |
| DM1 ADC ELISA Kit | DM1-conjugated ADC | Not Specified | 2.10% | 7.36% | [11] |
| Intact MMAE ADC ELISA Kit | MMAE-conjugated ADC | Not Specified | ≤10% | ≤15% | [11] |
Experimental Workflows and Protocols
Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are standardized workflows for quantifying total antibody and ADC concentration using sandwich ELISA, along with visual representations.
Total Antibody Quantification Workflow
This workflow is designed to measure the total concentration of a humanized monoclonal antibody, including both the conjugated and unconjugated forms.
Caption: Workflow for Total Antibody Quantification using Sandwich ELISA.
Experimental Protocol: Total Antibody Sandwich ELISA
-
Plate Coating: Coat a 96-well microplate with 100 µL/well of capture antibody (e.g., target antigen or anti-idiotypic antibody) diluted in coating buffer.[12][13][14] Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of wash buffer (e.g., PBS with 0.05% Tween-20).[12][13]
-
Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.[13][15]
-
Washing: Repeat the wash step.
-
Sample and Standard Incubation: Add 100 µL/well of standards and samples, diluted in blocking buffer.[13][14] Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step.
-
Detection Antibody Incubation: Add 100 µL/well of HRP-conjugated anti-human IgG detection antibody.[10] Incubate for 1 hour at room temperature.
-
Washing: Wash the plate four times.
-
Substrate Reaction: Add 100 µL/well of TMB substrate and incubate in the dark for 15-30 minutes.[14]
-
Stop Reaction: Add 50 µL/well of stop solution.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Conjugated Antibody (ADC) Quantification Workflow
This workflow specifically measures the concentration of the antibody that is conjugated to the cytotoxic payload.
References
- 1. ELISA Protocol | Rockland [rockland.com]
- 2. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. ADVANTAGES AND DISADVANTAGES OF THE DIFFERENT TYPES OF ELISA – ARKdb-chicken Public Database, Roslin Institute [thearkdb.org]
- 4. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 5. mdpi.com [mdpi.com]
- 6. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. New mAb Quantitation Methods vs ELISA Standards | Mabion [mabion.eu]
- 10. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Sandwich ELISA protocol | Abcam [abcam.com]
- 13. Sandwich ELISA Protocol [protocols.io]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. fortislife.com [fortislife.com]
A Comparative Guide to LC-MS/MS for Quantifying Released Payload from Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) methods for the quantification of released payloads from Antibody-Drug Conjugates (ADCs). It includes supporting experimental data, detailed methodologies for key experiments, and a comparison with alternative techniques to assist researchers in selecting the most appropriate analytical strategy for their ADC development programs.
Introduction to ADC Payload Quantification
Antibody-Drug Conjugates (ADCs) are a promising class of cancer therapeutics that combine the target specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule payload.[1][2] The efficacy and safety of an ADC are critically dependent on the stability of the linker connecting the antibody and the payload, and the subsequent release of the payload at the target site.[1][3] Quantifying the amount of released (free) payload in circulation is crucial for understanding the pharmacokinetic (PK) profile, assessing off-target toxicity, and establishing a therapeutic window.[1][4][5] LC-MS/MS has emerged as a powerful and versatile tool for this purpose, offering high sensitivity, specificity, and the ability to multiplex the analysis of different analytes.[6]
LC-MS/MS Methods for Released Payload Quantification
LC-MS/MS is widely regarded as the gold standard for the bioanalysis of small molecules, and its application to ADC payload quantification has become increasingly common.[5][7] These methods typically involve the extraction of the payload from a biological matrix (e.g., plasma, serum), followed by chromatographic separation and detection by tandem mass spectrometry.
Sample Preparation Strategies
A critical step in the LC-MS/MS workflow is the sample preparation, which aims to remove interfering substances from the biological matrix and isolate the payload of interest. Common strategies include:
-
Protein Precipitation (PPT): A simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins.[8] While straightforward, it may suffer from lower recovery and potential matrix effects.
-
Liquid-Liquid Extraction (LLE): This technique separates the payload from the aqueous matrix into an immiscible organic solvent based on its differential solubility. LLE can provide cleaner extracts than PPT.[5]
-
Solid-Phase Extraction (SPE): A more selective method where the payload is retained on a solid sorbent while impurities are washed away. The payload is then eluted with a suitable solvent. SPE can significantly reduce matrix effects and improve sensitivity.[1][5]
-
Immunoaffinity Capture (IAC): This highly specific method utilizes antibodies that bind to the payload or a portion of the linker to isolate it from the matrix.[9][10] IAC is often coupled with LC-MS/MS (termed hybrid LBA-LC-MS/MS) and is particularly useful for quantifying conjugated payload after enzymatic or chemical cleavage of the linker.[1][9]
Experimental Workflow
The general workflow for quantifying released ADC payload by LC-MS/MS involves several key steps.
Caption: Workflow for LC-MS/MS quantification of released ADC payload.
Performance of LC-MS/MS Methods
The performance of LC-MS/MS methods for payload quantification is typically evaluated based on several key parameters, including sensitivity (Lower Limit of Quantification, LLOQ), linear dynamic range, accuracy, and precision.
| Analyte | Method | LLOQ | Linear Range | Accuracy (%) | Precision (%CV) | Reference |
| Free Payload (Deruxtecan) | LC-MS/MS | 0.005 ng/mL | 0.005 - 50 ng/mL | ±20 | <15 | [11] |
| Conjugated Payload (Deruxtecan) | Immuno-capture LC-MS/MS | 0.005 µg/mL | 0.005 - 125 µg/mL | ±11 | <6 | [11] |
| Free MMAE | LC-MS/MS | 0.04 nM | 0.04 - 100 nM | >90% Recovery | N/A | [12] |
| Free SN-38 | LC-MS/MS | 0.4 nM | 0.4 - 100 nM | >90% Recovery | N/A | [12] |
| Conjugated Payload (MMAE) | Immuno-capture LC-MS/MS | 3.495 ng/mL | 3.495 - 3495 ng/mL | ±15 | <15 | [13] |
Detailed Experimental Protocol: Quantification of Free Payload using Protein Precipitation LC-MS/MS
This protocol provides a general framework for the quantification of a free ADC payload in plasma using protein precipitation followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Plasma samples (and blank plasma for calibration curve)
-
Payload analytical standard
-
Stable isotope-labeled internal standard (SIL-IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
2. Sample Preparation
-
Thaw plasma samples and standards on ice.
-
Prepare calibration standards and quality control (QC) samples by spiking known concentrations of the payload analytical standard into blank plasma.
-
To a 50 µL aliquot of each plasma sample, standard, and QC, add 10 µL of the SIL-IS working solution. Vortex briefly.
-
Add 200 µL of cold ACN to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting condition (e.g., 95% Water with 0.1% FA / 5% ACN with 0.1% FA).
3. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% FA in water
-
Mobile Phase B: 0.1% FA in ACN
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to the initial conditions for column re-equilibration.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode depending on the payload.
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for the payload and the SIL-IS.
-
4. Data Analysis
-
Integrate the peak areas for the payload and the SIL-IS.
-
Calculate the peak area ratio (payload/SIL-IS).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the payload in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.
Comparison with Alternative Methods
While LC-MS/MS is a powerful technique, other methods are also used for ADC bioanalysis, primarily Ligand-Binding Assays (LBAs), such as ELISA.
| Feature | LC-MS/MS | Ligand-Binding Assays (LBA/ELISA) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio. | Immuno-recognition using specific antibodies. |
| Specificity | High, based on molecular mass and fragmentation. | Can be affected by cross-reactivity. |
| Sensitivity | Very high, often in the pg/mL to low ng/mL range for free payload.[5] | High, but can be limited by reagent affinity. |
| Dynamic Range | Wide, typically 3-4 orders of magnitude.[11] | Narrower, often 2-3 orders of magnitude. |
| Multiplexing | Can simultaneously quantify the payload and its metabolites.[1] | Typically measures a single analyte per assay. |
| Development Time | Generally faster method development as it does not rely on specific reagent generation.[5] | Can be lengthy due to the need to develop and characterize specific antibodies. |
| Throughput | Moderate, dependent on chromatographic run time. | High, suitable for large numbers of samples. |
| Application | Gold standard for free payload and metabolite quantification.[7] Also used for total and conjugated antibody (via surrogate peptides). | Primarily used for total antibody and conjugated antibody quantification.[4][5] |
Signaling Pathway and Logical Relationships
The choice between LC-MS/MS and LBA often depends on the specific analyte and the stage of drug development.
References
- 1. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 3. scispace.com [scispace.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. mdpi.com [mdpi.com]
- 9. labcorp.com [labcorp.com]
- 10. sciex.com [sciex.com]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Quantification of Total Antibody and Conjugated Payload for DS001 in Rat Serum Using a Hybrid Immuno-Capture LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative Analysis of ADC Components - Ligand Binding Assay (LBA) and LC-MS/MS [bio-itworld.com]
Safety Operating Guide
Navigating the Safe Disposal of N3-VC-PAB-PNP: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of complex chemical reagents like N3-VC-PAB-PNP are paramount for ensuring laboratory safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, a compound comprised of an azide group, a valine-citrulline (VC) linker, a p-aminobenzyl (PAB) spacer, and a p-nitrophenyl (PNP) carbonate leaving group. Due to its composite nature, this molecule presents multiple hazards that must be addressed during its disposal.
Core Safety and Handling Protocols
Given the presence of both an organic azide and a nitrophenyl carbonate moiety, this compound must be treated as hazardous chemical waste. The primary hazards are associated with the azide group, which can be explosive, and the general toxicity of nitrophenyl compounds.
Key Hazard Summary and Handling Precautions
| Hazard Component | Key Risks | Handling & Storage Precautions |
| Organic Azide | Potentially explosive; sensitive to heat, light, shock, and friction.[1] | Store in a cool, dark, and dry place, away from incompatible materials.[2] Use non-metal spatulas for handling.[1][3] Avoid mixing with acids, heavy metals, and halogenated solvents.[1] |
| p-Nitrophenyl Carbonate | Acute toxicity (if swallowed), skin and eye irritation.[4] | Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[4] |
Step-by-Step Disposal Procedure for this compound
This protocol outlines the recommended procedure for the safe disposal of this compound and any contaminated materials.
1. Waste Classification and Segregation:
-
Treat as Hazardous Waste : Due to its chemical structure, this compound must be managed as hazardous chemical waste.[5]
-
Segregate Waste Streams :
-
Solid Waste : Collect unused or expired solid this compound in a dedicated, clearly labeled hazardous waste container.[5]
-
Liquid Waste : If the compound is in solution, collect it in a separate, compatible, and leak-proof hazardous waste container designated for organic liquid waste. Do not mix with aqueous, acidic, or other incompatible waste streams.[1][5]
-
Contaminated Materials : Any materials that have come into contact with this compound, such as pipette tips, gloves, and absorbent pads, should be placed in a designated solid hazardous waste container.[5]
-
2. Chemical Inactivation (Recommended for Bulk Quantities): For unreacted this compound, especially in larger quantities, chemical neutralization of the azide group is a recommended safety measure before disposal. The Staudinger reaction is a common and effective method for converting the azide to a more stable amine.[2]
-
Experimental Protocol: Staudinger Reaction for Azide Quenching
-
In a well-ventilated fume hood, cool the reaction mixture containing the unreacted this compound in an ice bath.
-
In a separate flask, dissolve 1.1 equivalents of triphenylphosphine (relative to the initial amount of the azide compound) in a suitable aprotic solvent (e.g., THF).
-
Slowly add the triphenylphosphine solution to the cooled reaction mixture with vigorous stirring.
-
Monitor the reaction for the cessation of nitrogen gas evolution, which indicates the conversion of the azide.
-
Allow the mixture to warm to room temperature and continue stirring for an additional 1-2 hours to ensure the reaction is complete.[2]
-
Add deionized water to hydrolyze the resulting iminophosphorane to the corresponding amine and triphenylphosphine oxide.[2]
-
The quenched reaction mixture should then be collected as hazardous waste.
-
3. Waste Accumulation and Storage:
-
Designated Storage Area : All hazardous waste must be stored in a designated satellite accumulation area within the laboratory.
-
Proper Containerization : Use chemically compatible containers that are in good condition and can be securely closed.[5]
-
Clear Labeling : All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[5] If the azide has been quenched, it is good practice to indicate this on the label as well (e.g., "this compound, azide quenched with triphenylphosphine").
4. Final Disposal:
-
Consult Institutional EHS : Before arranging for disposal, consult your institution's Environmental Health and Safety (EHS) department for their specific guidelines and procedures.
-
Professional Disposal : Contact your institution's EHS or a certified hazardous waste disposal company to arrange for the pickup and proper disposal of the waste containers.[5] Never dispose of azide-containing waste down the drain, as this can lead to the formation of explosive heavy metal azides in the plumbing.[2]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratory personnel can mitigate the risks associated with this compound and ensure that its disposal is handled in a safe, compliant, and environmentally responsible manner.
References
Essential Safety and Handling Protocols for N3-VC-PAB-PNP
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Safe Handling, Operation, and Disposal of N3-VC-PAB-PNP
The following provides critical safety and logistical information for the handling of this compound, a linker commonly used in the development of antibody-drug conjugates (ADCs). Due to its application in creating highly potent biopharmaceuticals, this compound necessitates stringent handling protocols to ensure personnel safety and prevent contamination.
I. Understanding the Compound
This compound is an intermediate component used in the synthesis of ADCs.[1][2][3][4][5][6] These conjugates are comprised of a monoclonal antibody, a cytotoxic payload, and a linker like this compound that connects the two.[7][8][9] The high potency of the cytotoxic agents used in ADCs means that all components, including the linkers, must be handled with extreme caution.[10][11] Exposure to even minute quantities of such potent compounds can pose significant health risks.[10][12]
II. Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is paramount when handling this compound. The following table summarizes the recommended PPE based on the handling of highly potent active pharmaceutical ingredients (HPAPIs) and ADCs.
| Body Area | Personal Protective Equipment (PPE) | Specifications and Best Practices |
| Respiratory | Powered Air-Purifying Respirator (PAPR) or a properly fitted respirator | Recommended for all powder handling activities to prevent inhalation of airborne particulates. Ensure proper fit testing and training. |
| Hands | Double Nitrile Gloves | Check for compatibility with any solvents being used.[10] Change gloves frequently and immediately if contamination is suspected. |
| Eyes | Chemical Splash Goggles or Safety Glasses with Side Shields | Goggles are preferred when there is a risk of splashes. |
| Body | Disposable Lab Coat or Gown | Should be dedicated to potent compound handling areas and disposed of after use. |
| Feet | Shoe Covers | To be worn in designated potent compound handling areas and removed upon exiting. |
III. Operational Plan: Step-by-Step Handling Workflow
Adherence to a strict, procedural workflow is crucial for minimizing exposure risk. The following diagram outlines the key steps for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound.
IV. Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a sealed, labeled hazardous waste container.
-
Decontamination: All non-disposable equipment and work surfaces must be thoroughly decontaminated. The effectiveness of the decontamination process should be validated.[10]
-
Waste Disposal: All hazardous waste must be disposed of through a certified hazardous waste management vendor in accordance with local, state, and federal regulations.
By implementing these stringent safety and handling protocols, research and development professionals can mitigate the risks associated with this potent compound and ensure a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Alkyne-Val-Cit-PAB-PNP, ADC linker, 2748039-77-0 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Safety and Innovation: Navigating the Challenges of Antibody-Drug Conjugates - Wiley Science and Engineering Content Hub [content.knowledgehub.wiley.com]
- 9. How To Safely Handle Your Antibody Drug Conjugate [bioprocessonline.com]
- 10. pharmoutsourcing.com [pharmoutsourcing.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. pharmtech.com [pharmtech.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
